4-Chloro-6-ethyl-5-fluoropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTGVRWVTAJGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587753 | |
| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-74-3 | |
| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-ethyl-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-ethyl-5-fluoropyrimidine, with CAS number 137234-74-3, is a halogenated pyrimidine derivative that serves as a critical building block in synthetic organic chemistry.[1][2] Its unique substitution pattern, featuring chloro, ethyl, and fluoro groups, imparts specific reactivity that is highly valued in the synthesis of complex bioactive molecules.[3][4] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, applications in drug discovery, and essential safety and handling information. The primary utility of this compound lies in its role as a key intermediate in the production of pharmaceuticals, most notably the broad-spectrum antifungal agent Voriconazole.[5][6]
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or crystalline powder.[3][4][7] The presence of halogen substituents significantly influences its chemical reactivity, making it a versatile precursor in pharmaceutical and agrochemical research.[3][4] It generally exhibits good solubility in common organic solvents like chloroform and ethyl acetate.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 137234-74-3 | [10] |
| Molecular Formula | C₆H₆ClFN₂ | [3][10] |
| Molecular Weight | 160.58 g/mol | [7][10] |
| Appearance | Colorless to pale yellow liquid or solid | [3][7] |
| Boiling Point | 210 - 211 °C | [10][11] |
| Density | 1.286 g/cm³ | [7][10] |
| Flash Point | 81 °C | [8][10][11] |
| Refractive Index | 1.496 | [8][10] |
| Vapor Pressure | 0.272 mmHg at 25°C | [8][12] |
| Solubility | Soluble in Chloroform, Ethyl Acetate.[8][9] Water solubility is low (predicted: 0.467 - 0.859 mg/mL).[13] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While comprehensive IR and Mass Spectrometry data are not detailed in publicly available literature, ¹H NMR data has been reported.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.70 | s (singlet) | 1H | Pyrimidine C-H |
| 2.90 | q (quartet) | 2H | -CH₂- (ethyl group) |
| 1.34 | t (triplet) | 3H | -CH₃ (ethyl group) |
| Solvent: CDCl₃, Frequency: 300 MHz[1][14] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the chlorination of its corresponding pyrimidinone precursor. The following is a representative experimental protocol.
Protocol: Synthesis from 6-ethyl-5-fluoropyrimidin-4(3H)-one[14]
Objective: To synthesize this compound via chlorination.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one (starting material)
-
Dichloromethane (DCM) (solvent)
-
N,N-dimethylformamide (DMF) (solvent)
-
Triethylamine (base)
-
Phosphoryl chloride (POCl₃) (chlorinating agent)
-
3N Hydrochloric acid (HCl) solution (for workup)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a suitable reactor.
-
Base Addition: Add 78.24 mL of triethylamine to the solution.
-
Chlorination: Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.
-
Reflux: Stir the reaction mixture under reflux conditions for 5 hours to ensure the reaction goes to completion.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully add 352 mL of 3N hydrochloric acid solution to the reaction mixture, ensuring the temperature does not exceed 20°C.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with 100 mL of dichloromethane.
-
Washing: Combine the organic layers and wash with 100 mL of water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield the final product.
Results: This procedure affords this compound as an oily product with a reported yield of 95% (85.9 g).[1][14]
Applications in Drug Development
This compound is a valuable intermediate in the pharmaceutical industry due to its reactive sites which are ideal for further chemical transformations.[4]
-
Antifungal Agents: Its most prominent application is as a key starting material for the synthesis of Voriconazole, a broad-spectrum triazole antifungal medication used to treat serious fungal infections.[2][5][6]
-
Kinase Inhibitors: The pyrimidine scaffold is central to many kinase inhibitors used in targeted cancer therapies. This compound provides a foundation for developing new molecules that can modulate kinase activity.[4]
-
Antiviral Therapies: It serves as a building block for creating nucleoside analogs and other compounds with potential antiviral activity.[4]
-
Anticancer Agents: The compound is utilized in the synthesis of novel molecules designed to target cancer cell proliferation.[4]
-
Agrochemical Research: Beyond pharmaceuticals, its structure is useful in developing new pesticides with potentially improved efficacy and environmental profiles.[4]
Safety and Handling
This compound is a combustible liquid and is classified as hazardous.[10][15] It is harmful if swallowed, causes severe skin burns, and serious eye damage.[10][15][16] It may also cause respiratory irritation.[10]
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H227 | Combustible liquid.[10][15] |
| H302 | Harmful if swallowed.[10][15][16] | |
| H314 | Causes severe skin burns and eye damage.[10][15] | |
| H335 | May cause respiratory irritation.[10] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[15][16] |
| P270 | Do not eat, drink or smoke when using this product.[10][15] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[15][16] | |
| P301+P317 | IF SWALLOWED: Get medical help.[15] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[15] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] | |
| P405 | Store locked up.[15] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[10] |
Handling and Storage:
-
Handling: Handle in a well-ventilated area.[15] Wear suitable protective clothing, gloves, and eye/face protection.[10][15] Avoid contact with skin and eyes.[10][15] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[10][11]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[10] Recommended storage is under an inert atmosphere at 2-8°C or room temperature.[2][8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][15]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain immediate medical attention.[10]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antifungal drugs like Voriconazole. Its well-defined physicochemical properties and reactivity make it a versatile tool for medicinal chemists. However, its hazardous nature necessitates strict adherence to safety and handling protocols to ensure the well-being of researchers and technicians. Further exploration of this compound's reactivity could lead to the development of novel therapeutics in various disease areas.
References
- 1. This compound | 137234-74-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 137234-74-3: this compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. myuchem.com [myuchem.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 137234-74-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound CAS 137234-74-3 [homesunshinepharma.com]
- 13. 137234-74-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of 4-Chloro-6-ethyl-5-fluoropyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-ethyl-5-fluoropyrimidine
Introduction
This compound, with the CAS Number 137234-74-3, is a halogenated pyrimidine derivative.[1][2] Its molecular structure, featuring a pyrimidine ring substituted with chlorine, ethyl, and fluorine groups, makes it a versatile intermediate in the synthesis of complex organic molecules.[1][2] This compound is a crucial building block in the pharmaceutical and agrochemical industries, notably in the synthesis of antifungal agents, anticancer therapies, and kinase inhibitors.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications for researchers and professionals in drug development.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or a white to off-white crystalline powder.[1][2] It is known to be soluble in common organic solvents.[1][2] Quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClFN₂ | [2][3][4] |
| Molecular Weight | 160.58 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid or white to off-white crystalline powder | [1][2] |
| Boiling Point | 210 - 211 °C | [3][6][7] |
| Density | 1.286 g/cm³ | [3][6] |
| Flash Point | 81 °C | [3][6][8] |
| Refractive Index | 1.4962 - 1.502 | [3][6] |
| Vapor Pressure | 0.272 mmHg at 25°C | [6] |
| Solubility | Soluble in common organic solvents.[1][2] Specific solubility data is not readily available. | |
| pKa | Data not available | |
| logP | Data not available |
Reactivity and Stability
Stability: this compound is stable under recommended storage conditions, which are typically at 2-8°C in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][3][9]
Reactivity: The presence of chlorine and fluorine atoms enhances the reactivity of the pyrimidine ring, making it a valuable intermediate for further chemical transformations.[1][2]
Incompatible Materials: It is incompatible with strong oxidizing agents and acids.[3][7]
Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3][7]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.[4][10]
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane
-
N,N-dimethylformamide
-
Triethylamine
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[4]
-
Add 78.24 mL of triethylamine to the solution.[4]
-
Slowly add phosphoryl chloride (POCl₃) dropwise over 30 minutes.[4]
-
Stir the reaction mixture under reflux for 5 hours.[4]
-
Cool the mixture to room temperature.[4]
-
Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[10]
-
Extract the aqueous phase with 100 mL of dichloromethane.[10]
-
Combine the organic layers and wash with 100 mL of water.[10]
-
Dry the organic layer over anhydrous magnesium sulfate.[4][10]
-
Concentrate the solution under reduced pressure to obtain the final product.[4][10]
Expected Yield: Approximately 95%.[4][10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound is not detailed in the provided results, its role as a key starting material for the antifungal drug Voriconazole suggests that HPLC is a critical analytical technique for purity assessment.[1][11] An HPLC method for Voriconazole API, which is synthesized from this precursor, has been described and can be adapted for in-process control and final product analysis.[11]
General Principles of the Method:
-
Column: A C18 column is typically used for the separation of such compounds.[11]
-
Mobile Phase: A mixture of water and acetonitrile is often employed.[11]
-
Detection: UV detection at a specific wavelength (e.g., 256 nm for Voriconazole and related impurities) is common.[11]
-
Purpose: The method is used to determine the purity of the synthesized compound and to identify any process-related impurities.[1][11]
Applications in Drug Development
This compound is a key intermediate in the synthesis of several bioactive compounds.[1][10] Its primary application is in the production of the broad-spectrum triazole antifungal agent, Voriconazole.[6][12]
The following diagram illustrates the synthetic pathway from a precursor to this compound and its subsequent use in the synthesis of Voriconazole.
This workflow highlights the critical role of this compound as a pivotal intermediate in the manufacturing of this important antifungal medication.
The experimental workflow for a typical synthesis and analysis can be visualized as follows:
Safety Information
This compound is a combustible liquid and is harmful if swallowed.[3][5][13] It can cause severe skin burns and eye damage.[3][13] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[3][13]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 137234-74-3: this compound [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS 137234-74-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. fishersci.com [fishersci.com]
- 8. 137234-74-3 this compound AKSci J92280 [aksci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | 137234-74-3 [chemicalbook.com]
- 11. akjournals.com [akjournals.com]
- 12. This compound Cas 137234-74-3-Wanhe Chemical [wanhechemical.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-ethyl-5-fluoropyrimidine is a critical fluorinated pyrimidine derivative that serves as a key intermediate in the synthesis of various bioactive molecules, most notably in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring chloro, ethyl, and fluoro groups, provides a versatile scaffold for designing novel compounds.[1][2] This technical guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in drug development.
Chemical Structure and Nomenclature
This compound is a heterocyclic organic compound built upon a pyrimidine ring.[2] The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[2] The molecule is further functionalized with a chlorine atom at the 4-position, an ethyl group at the 6-position, and a fluorine atom at the 5-position.[2]
Table 1: Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3][4] |
| CAS Number | 137234-74-3[3] |
| Molecular Formula | C₆H₆ClFN₂[3] |
| Molecular Weight | 160.58 g/mol [3] |
| InChI | InChI=1S/C6H6ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3[3] |
| InChIKey | LKTGVRWVTAJGMS-UHFFFAOYSA-N[3] |
| SMILES | CCC1=C(F)C(=NC=N1)Cl[3] |
| Synonyms | Pyrimidine, 4-chloro-6-ethyl-5-fluoro-; 4-Chloro-5-fluoro-6-ethylpyrimidine; Voriconazole Impurity 16[2][3] |
Physicochemical and Spectroscopic Data
The compound is typically supplied as a white to off-white crystalline powder or a colorless to pale yellow liquid.[1][2] It exhibits good solubility in common organic solvents.[1] For stability, it is recommended to be stored at 2-8°C.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid or crystalline powder[1][5] |
| Boiling Point | 211 °C[5] |
| Density | 1.286 g/cm³[5] |
| Refractive Index | 1.4962[5] |
| Flash Point | 81 °C[5] |
| Purity (typical) | >98% (by HPLC)[1] |
Table 3: Spectroscopic Data
| Spectroscopy | Data |
| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t)[6][7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that often begins with readily available pyrimidine precursors.[1] A common and well-documented method involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one (also known as 4-ethyl-5-fluoro-6-hydroxypyrimidine).[6][7]
General Synthesis Workflow
The overall transformation involves the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom using a chlorinating agent like phosphoryl chloride (POCl₃).[6][7]
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 6-ethyl-5-fluoropyrimidin-4(3H)-one.[6]
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.
-
Add 78.24 mL of triethylamine to the solution as a base.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature.
-
Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.
-
Separate the organic layer.
-
Extract the aqueous layer with 100 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the final product.
This protocol typically affords the target compound as a brown liquid with a high yield (around 95-99%) and purity (approximately 99.6% by HPLC).[6]
Applications in Drug Development
This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds.[1] Its reactive chloro and fluoro groups allow for further chemical modifications, making it a versatile intermediate.[1]
Key Intermediate for Voriconazole
One of the most significant applications of this compound is as a key intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[7][8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 137234-74-3: this compound [cymitquimica.com]
- 3. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 137234-74-3 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 137234-74-3 [chemicalbook.com]
- 8. AU2008284593A1 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 9. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
Solubility Profile of 4-Chloro-6-ethyl-5-fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No. 137234-74-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Due to the limited availability of precise quantitative solubility data in the public domain, this guide focuses on collating qualitative solubility information, presenting standardized experimental protocols for solubility determination, and contextualizing the compound's relevance through a generalized fluoropyrimidine metabolic pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this compound.
Introduction
This compound is a halogenated pyrimidine derivative with significant applications in synthetic organic chemistry.[1] Its structural features, including the chloro, ethyl, and fluoro groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of antifungal agents and other bioactive compounds.[2][3] The solubility of this intermediate in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation processes. This document aims to provide a detailed account of its known solubility properties and the methodologies for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 137234-74-3 | [1] |
| Molecular Formula | C₆H₆ClFN₂ | [1] |
| Molecular Weight | 160.58 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 211 °C | [4] |
| Density | 1.286 g/cm³ | [4] |
| Refractive Index | 1.4962 | [4] |
| Flash Point | 81 °C | [4] |
Solubility Data
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Chloroform | Soluble | Data not available in public domain |
| Ethyl Acetate | Soluble | Data not available in public domain |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available in public domain |
| Methanol | Soluble | Data not available in public domain |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are adapted from established methods for pyrimidine derivatives and other organic compounds.[6][7]
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the original concentration, which represents the thermodynamic solubility.
High-Throughput Kinetic Solubility Assay
This method is suitable for rapid screening of solubility in multiple solvents.
Materials:
-
Concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Selected organic solvents.
-
96-well microplate.
-
Automated liquid handler (optional).
-
Plate shaker.
-
Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance.
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent.
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader. An increase in turbidity indicates precipitation and that the solubility limit has been exceeded.
-
Alternatively, the concentration in the clear supernatant can be quantified after centrifugation of the plate, by transferring the supernatant to a new plate and measuring the UV-Vis absorbance.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
Generalized Pharmacodynamic Pathway of Fluoropyrimidines
While this compound is an intermediate, it is part of the broader class of fluoropyrimidines which have well-established mechanisms of action in oncology. The following diagram illustrates a generalized pathway for fluoropyrimidine drugs like 5-Fluorouracil (5-FU). It is important to note that this is a representative pathway for the drug class and not specific to the intermediate itself.
Conclusion
This compound is a crucial chemical intermediate with noted solubility in several common organic solvents. While quantitative solubility data remains elusive in the public domain, this guide provides researchers with the necessary qualitative information and robust experimental protocols to determine this critical parameter in their own laboratories. Understanding the solubility of this compound is paramount for its effective utilization in the synthesis and development of novel therapeutic and agrochemical agents. The provided diagrams offer a clear visual representation of both the experimental workflow for solubility assessment and the broader biological context of the fluoropyrimidine class of molecules.
References
An In-depth Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in modern drug development.
Core Compound Properties
This compound (CAS Number: 137234-74-3) is a fluorinated pyrimidine derivative recognized for its role as a versatile building block in organic synthesis.[1][2][3] Its specific arrangement of chloro, ethyl, and fluoro groups on the pyrimidine ring offers valuable reactive sites for creating more complex molecules.[1]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₆ClFN₂ | [3][4][5][6] |
| Molecular Weight | 160.58 g/mol | [4][6][7] |
| CAS Number | 137234-74-3 | [3][4][5] |
| Appearance | White to off-white crystalline powder; Yellow liquid; Liquid or Semi-Solid | [1][5][7] |
| Purity | Typically ≥98% by HPLC | |
| Boiling Point | 211°C | [5] |
| Flash Point | 81°C | [5] |
| Density | 1.286 g/cm³ | [5] |
| Solubility | Soluble in common organic solvents like Chloroform and Ethyl Acetate | [7] |
| Storage Conditions | 2-8°C or Room temperature, under inert atmosphere | [1][5] |
Applications in Drug Development
The primary utility of this compound lies in its function as a crucial intermediate for synthesizing bioactive compounds.[1][2][3] It is a vital component in the development of various therapeutics, including:
-
Antifungal Agents : It is a well-established building block for broad-spectrum triazole antifungal agents, most notably Voriconazole.[2][3][6][7]
-
Anticancer Therapies : The compound is utilized in the synthesis of molecules designed to target cancer cell proliferation.[1]
-
Antiviral Drugs : It serves as a precursor for creating nucleoside analogs and other antiviral compounds.[1]
-
Kinase Inhibitors : Its structure facilitates the development of targeted therapies for a range of diseases.[1]
Experimental Protocols
The following section details a common and effective laboratory-scale synthesis of this compound from its precursor, 6-ethyl-5-fluoropyrimidin-4(3H)-one.
Synthesis of this compound
This protocol is based on the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride (POCl₃).
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one (5.00 kg, 35.2 mol)
-
Dichloromethane (DCM) (20 L)
-
Triethylamine (3.60 kg, 35.6 mol)
-
Phosphoryl chloride (POCl₃) (5.95 kg, 38.8 mol)
-
3N Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Reaction Setup : Charge a suitable reactor with dichloromethane (20 L) and 6-ethyl-5-fluoropyrimidin-4(3H)-one (5.00 kg).[4] Stir the mixture at 25-30°C for 15 minutes.[4]
-
Base Addition : Add triethylamine (3.60 kg) to the reaction mixture.[4]
-
Chlorination : Slowly add phosphoryl chloride (5.95 kg) dropwise over a period of 3 hours.[4] It is critical to maintain the reaction temperature below 35°C during the addition.[4]
-
Reaction : Stir the mixture under reflux conditions for 5 hours to ensure the reaction goes to completion.[2][4]
-
Quenching : After the reaction is complete, cool the mixture to room temperature.[2][4] Carefully add 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[2][4]
-
Extraction and Washing : Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane.[2][4] Combine the organic layers and wash them with water.[2][4]
-
Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate.[2][4] Concentrate the solution under reduced pressure to yield the final product, this compound, as an oily substance.[2][4] A typical yield for this process is approximately 95%.[2]
Characterization: The product can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected ¹H-NMR spectrum in CDCl₃ (300 MHz) shows peaks at δ (ppm): 8.70 (1H, s), 2.90 (2H, q), and 1.34 (3H, t).[2][4]
Process Visualization
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for product verification.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 137234-74-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS 137234-74-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. myuchem.com [myuchem.com]
- 7. This compound | 137234-74-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Spectroscopic Profile of 4-Chloro-6-ethyl-5-fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the key pharmaceutical intermediate, 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No. 137234-74-3). This compound is a critical building block in the synthesis of various bioactive molecules, including broad-spectrum triazole antifungal agents[1][2]. A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control in research and development as well as in manufacturing processes.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available and predicted NMR data for this compound.
¹H NMR Data
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The experimentally determined data is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.70 | Singlet (s) | 1H | H-2 (pyrimidine ring) |
| 2.90 | Quartet (q) | 2H | -CH₂- (ethyl group) |
| 1.34 | Triplet (t) | 3H | -CH₃ (ethyl group) |
| Solvent: CDCl₃, Frequency: 300 MHz |
¹³C NMR Data (Predicted)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C-2 |
| ~150-155 (doublet, ¹JCF) | C-4 |
| ~140-145 (doublet, ¹JCF) | C-5 |
| ~160-165 | C-6 |
| ~25-30 | -CH₂- |
| ~10-15 | -CH₃ |
¹⁹F NMR Data (Predicted)
The ¹⁹F NMR spectrum is crucial for fluorine-containing compounds. The predicted chemical shift for the single fluorine atom is provided below, referenced against CFCl₃[5][6].
| Predicted Chemical Shift (δ) ppm | Assignment |
| -110 to -140 | C5-F |
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below[7].
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (pyrimidine ring) |
| 2980-2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |
| 1600-1550 | C=N stretch | Pyrimidine ring |
| 1500-1400 | C=C stretch | Pyrimidine ring |
| 1250-1000 | C-F stretch | Aryl-fluoride |
| 800-600 | C-Cl stretch | Aryl-chloride |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are outlined below[3][8][9][10].
| m/z | Ion | Predicted Fragmentation Pathway |
| 160/162 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 145/147 | [M-CH₃]⁺ | Loss of a methyl radical |
| 131/133 | [M-C₂H₅]⁺ | Loss of an ethyl radical |
| 125 | [M-Cl]⁺ | Loss of a chlorine radical |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be clear and free of particulate matter.
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 300 MHz.
-
For ¹H NMR, use a standard pulse sequence.
-
For ¹³C NMR, employ proton decoupling to simplify the spectrum.
-
For ¹⁹F NMR, use a fluorine-specific probe or tune the instrument accordingly.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent absorptions.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor and subject it to collision-induced dissociation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 137234-74-3 [chemicalbook.com]
- 3. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
The Versatile Role of 4-Chloro-6-ethyl-5-fluoropyrimidine in the Synthesis of Advanced Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
4-Chloro-6-ethyl-5-fluoropyrimidine is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a range of high-value chemical compounds.[1] While it has applications in the pharmaceutical industry, particularly in the synthesis of antifungal agents, its significance in the agrochemical sector is noteworthy.[2][3] This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of modern herbicides, focusing on the triazolopyrimidine class of acetolactate synthase (ALS) inhibitors. Detailed synthetic pathways, experimental protocols, and quantitative data for the synthesis of the commercial herbicides penoxsulam and florasulam are presented.
Core Applications in Agrochemical Synthesis
This compound is a crucial starting material for the synthesis of the triazolopyrimidine core found in several potent herbicides. The reactivity of the chlorine atom at the 4-position allows for nucleophilic displacement, a key step in building the fused triazole ring system. The fluorine atom at the 5-position and the ethyl group at the 6-position can be retained or modified in subsequent synthetic steps to tune the biological activity of the final product.
This guide will focus on the synthetic pathways to two major triazolopyrimidine herbicides:
-
Penoxsulam: A broad-spectrum herbicide used for weed control in rice and other crops.
-
Florasulam: A selective herbicide for the control of broadleaf weeds in cereals.[4]
Synthesis of Penoxsulam Intermediates
The synthesis of penoxsulam from this compound involves a multi-step process to construct the key intermediate, 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine .
A plausible synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for Penoxsulam from this compound.
Experimental Protocols
Step 1: Chlorination of this compound
Step 2: Synthesis of 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine
While a direct route from this compound is not explicitly detailed, the synthesis of this key intermediate is documented starting from related pyrimidines. A general procedure involves the reaction of a substituted pyrimidine with hydrazine, followed by cyclization and rearrangement.
Step 3: Synthesis of Penoxsulam
The final step involves the coupling of 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine with 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride.[4][5]
-
Reaction Conditions: The condensation reaction is typically carried out in an anhydrous organic solvent in the presence of a non-nucleophilic or weakly-nucleophilic base.[4][5]
-
Yields: Reported yields for this final coupling step are generally high, ranging from 84% to 96%.[5]
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |
| 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | Pyridine | Acetonitrile | 7 hours | 91% |
| 2-amino-5,8-dimethoxy-[1][5][6]triazolo[1,5-c]pyrimidine | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | Non-nucleophilic or weakly-nucleophilic base | Anhydrous organic solvent | 30-60 minutes | 84-96% |
Table 1: Summary of Reaction Conditions for Penoxsulam Synthesis.[5][7]
Synthesis of Florasulam Intermediates
The synthesis of florasulam from this compound proceeds through the key intermediate 8-fluoro-5-methoxy-[1][5][6]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride .
A potential synthetic route is illustrated below:
References
- 1. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. AU2008284593A1 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 4. Florasulam [drugfuture.com]
- 5. CN103509027A - Preparation method for florasulam - Google Patents [patents.google.com]
- 6. 219715-62-5 Cas No. | 2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 7. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of a Key Intermediate: A Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-ethyl-5-fluoropyrimidine is a crucial heterocyclic building block in modern medicinal chemistry. Its significance is intrinsically linked to the development of potent antifungal agents, most notably the second-generation triazole, Voriconazole. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, offering valuable insights for professionals in drug discovery and development.
Discovery and History: A Tale of a Pivotal Intermediate
The history of this compound is not one of a standalone discovery but rather of its emergence as a critical component in the synthesis of advanced pharmaceuticals. While the pyrimidine ring system was first studied in the 1880s, and fluorinated pyrimidines like 5-fluorouracil became important in cancer therapy, the specific discovery of this compound is tied to the quest for more effective and broad-spectrum antifungal treatments.
Its development appears to be a direct result of the focused effort to synthesize Voriconazole, a potent triazole antifungal agent.[1] Patents related to the synthesis of Voriconazole extensively describe the use of this compound as a key starting material.[2][3] This indicates that the compound was likely synthesized and optimized as part of the drug development program for Voriconazole, highlighting its role as an enabling molecule for this important therapeutic agent. The compound's history is, therefore, a testament to the importance of synthetic chemistry in creating the necessary building blocks for life-saving medicines.
Synthesis and Manufacturing
The primary and most widely documented synthesis of this compound begins with 6-ethyl-5-fluoropyrimidin-4(3H)-one. The process involves the chlorination of this precursor using a chlorinating agent, typically phosphoryl chloride (POCl₃), in the presence of a base and an appropriate solvent.
Experimental Protocols
Synthesis of this compound from 6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[4]
-
Add 78.24 mL of triethylamine to the solution as a base.[4]
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes.[4]
-
Stir the reaction mixture under reflux conditions for 5 hours to ensure the completion of the reaction.[4]
-
Cool the mixture to room temperature.[4]
-
Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[4]
-
Extract the aqueous phase with 100 mL of dichloromethane.[4]
-
Combine the organic layers and wash with 100 mL of water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Concentrate the solution under reduced pressure to obtain the final product.[4]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 6-ethyl-5-fluoropyrimidin-4(3H)-one | [4] |
| Key Reagents | Phosphoryl chloride, Triethylamine | [4] |
| Solvent | Dichloromethane, N,N-Dimethylformamide | [4] |
| Reaction Time | 5 hours | [4] |
| Yield | 95% | [4] |
| Purity (HPLC) | >98% | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Molecular Formula | C₆H₆ClFN₂ | [6] |
| Molecular Weight | 160.58 g/mol | [6] |
Core Application: A Building Block for Voriconazole
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Voriconazole.[2][3] Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat serious fungal infections.
The synthesis of Voriconazole involves the coupling of this compound with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This reaction forms the core structure of the final drug molecule.
Signaling Pathways and Mechanism of Action
As an intermediate, this compound does not have a direct biological signaling pathway or mechanism of action in the human body. However, the ultimate product of its primary synthetic application, Voriconazole, and the broader class of fluoropyrimidine-containing drugs, do have well-established mechanisms.
Fluoropyrimidines, in general, exert their therapeutic effects by interfering with nucleic acid synthesis. For instance, the well-known fluoropyrimidine, 5-fluorouracil, is converted in the body to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair. This disruption of DNA synthesis is a key mechanism in its anticancer activity.
In the context of antifungal agents like Voriconazole, the pyrimidine moiety contributes to the overall structure and binding affinity of the drug to its target. Voriconazole's mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, Voriconazole disrupts the integrity of the fungal cell membrane, leading to cell death.
Caption: Synthetic pathway from the precursor to this compound and its subsequent use in the synthesis of Voriconazole.
Caption: Generalized mechanism of action for fluoropyrimidine-based drugs, illustrating the inhibition of thymidylate synthase and incorporation into nucleic acids.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound | 137234-74-3 [chemicalbook.com]
- 5. CAS 137234-74-3: this compound [cymitquimica.com]
- 6. dev.klivon.com [dev.klivon.com]
4-Chloro-6-ethyl-5-fluoropyrimidine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No. 137234-74-3). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[1][3] |
Pictograms:
Signal Word: Danger[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| CAS Number | 137234-74-3 |
| Molecular Formula | C₆H₆ClFN₂ |
| Molecular Weight | 160.58 g/mol |
| Appearance | Liquid or Semi-Solid or Solid or Lump |
| Purity | Typically ≥95% |
| Relative Density | 1.286 |
| Refractive Index | 1.4962 |
Toxicological Data
While a specific LD50 value for this compound is not publicly available, its classification as Acute Toxicity, Oral (Category 4) provides an estimated range.
| Route of Exposure | GHS Category | LD50 (Lethal Dose, 50%) |
| Oral | 4 | 300 mg/kg < LD50 ≤ 2000 mg/kg[4][5] |
| Dermal | No data available | No data available |
| Inhalation | No data available | No data available |
Symptoms of Exposure:
-
Skin Contact: May cause inflammation, itching, scaling, reddening, blistering, pain, or dryness.[3]
-
Eye Contact: Can result in redness, pain, or severe eye damage.[3] Inflammation of the eye is characterized by redness, watering, and itching.[3]
-
Inhalation: May cause irritation of the lungs and respiratory system.[3]
-
Ingestion: Harmful if swallowed.
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[1]
-
Keep away from sources of ignition.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
-
Recommended storage temperature is between 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2]
-
Do not let the chemical enter drains.[1]
Experimental Protocols for Safety Assessment
The following are summaries of standardized OECD guidelines for assessing the acute toxicity and irritation potential of a chemical like this compound.
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
-
Principle: This method determines the acute oral toxicity of a substance by administering it to a small group of animals in a stepwise procedure using defined dose levels. The outcome (mortality or survival) in one step determines the dose for the next step. The method allows for classification into one of five toxicity categories.
-
Methodology:
-
A single dose of the substance is administered orally to a group of fasted animals (typically three female rats).
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If no mortality is observed, a higher dose is used in the next group. If mortality occurs, a lower dose is used.
-
The procedure is repeated until the toxicity class can be determined based on the number of animals that die at specific dose levels.
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
Principle: This test assesses the potential of a substance to cause skin irritation or corrosion when applied to the skin of an animal.
-
Methodology:
-
A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of shaved skin on a single animal (typically an albino rabbit).
-
The patch is covered with a gauze dressing for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
The severity of the skin reactions is scored. If no corrosive effect is observed, the test is confirmed on additional animals.
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
Principle: This guideline evaluates the potential of a substance to cause eye irritation or corrosion when instilled into the eye of an animal.
-
Methodology:
-
A small, single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.
-
The eyes are examined for reactions to the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
The severity of the ocular lesions is scored to determine the level of irritation or corrosion.
-
The reversibility of the effects is also observed.
-
Visualized Workflows
The following diagrams illustrate key logical relationships in chemical safety and handling.
Caption: Hazard communication and control workflow.
Caption: General chemical safety assessment workflow.
References
4-Chloro-6-ethyl-5-fluoropyrimidine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Key Applications
Abstract
4-Chloro-6-ethyl-5-fluoropyrimidine is a key heterocyclic building block with significant applications in the pharmaceutical industry, most notably as a critical intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed synthesis protocols, and its principal reaction pathways. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource of technical data, experimental procedures, and supplier information to facilitate its procurement and application in research and manufacturing.
Introduction
This compound (CAS No. 137234-74-3) is a substituted pyrimidine derivative characterized by the presence of chloro, ethyl, and fluoro groups on the pyrimidine ring.[1] This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex pharmaceutical molecules. Its primary utility lies in its role as a precursor to the core structure of Voriconazole, an essential triazole antifungal medication used to treat serious fungal infections.[2][3] Understanding the commercial landscape, synthesis methodologies, and chemical properties of this intermediate is crucial for chemists and researchers working on the development of new antifungal agents and other therapeutic compounds.
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers, from laboratory-scale quantities to bulk manufacturing. Purity levels are typically high, often exceeding 98%, to meet the stringent requirements of pharmaceutical synthesis. The following table summarizes a selection of commercial suppliers and the typical grades and quantities offered.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | ≥98% | 5 g, 10 g, 25 g, 100 g, 500 g |
| AK Scientific, Inc. | Not specified | 1 g, 5 g, 25 g, 100 g[4] |
| ChemicalBook | ≥99% | Grams to Kilograms[5] |
| IndiaMART | Not specified | Kilograms[6] |
| Echemi | ≥98% to ≥99% | Inquire for details[7] |
| Tradeindia | ≥99% | Inquire for details[8] |
| LookChem | ≥99% | Kilograms[9] |
| Ashchemie India | ≥99.0% | Grams to Kilograms[10] |
| UCHEM | ≥98% | 100 g, 1 kg, bulk package[2] |
| LGC Standards | Not specified | Inquire for details[11] |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 137234-74-3 |
| Molecular Formula | C₆H₆ClFN₂ |
| Molecular Weight | 160.58 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Boiling Point | 211 °C[7] |
| Density | 1.286 g/cm³[7] |
| Flash Point | 81 °C[7] |
| Refractive Index | 1.496[7] |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. |
| Storage | Room temperature, in an inert atmosphere. |
Synthesis of this compound
The most common and industrially applied synthesis of this compound involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one. This precursor is synthesized through a cyclization reaction.
Synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one
Chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one
This step converts the hydroxyl group of the pyrimidinone to a chloro group, yielding the target compound.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[5]
-
Base Addition: Add 78.24 mL of triethylamine to the solution as a base.[5]
-
Chlorinating Agent Addition: Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.[5]
-
Reaction: Stir the reaction mixture under reflux conditions for 5 hours to ensure the reaction goes to completion.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.[5]
-
Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[5]
-
Extract the aqueous phase with 100 mL of dichloromethane.[5]
-
Combine the organic layers and wash with 100 mL of water.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
-
Isolation: Concentrate the organic layer under reduced pressure to obtain this compound as an oily product. A typical yield is around 95%.[5]
Synthesis Pathway:
Synthesis of this compound.
Application in the Synthesis of Voriconazole
This compound is a crucial intermediate in the synthesis of Voriconazole. The ethyl group on the pyrimidine ring is first brominated, and the resulting bromo derivative is then coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Bromination of this compound
Experimental Protocol:
-
Reaction Setup: To a solution of this compound in a suitable solvent such as dichloromethane, add N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up and Isolation: After cooling, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by washing with brine. The organic layer is then dried and concentrated to yield 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine.
Coupling with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Experimental Protocol:
-
Reaction Setup: In a reactor under an inert atmosphere, prepare a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in an anhydrous solvent like tetrahydrofuran (THF).
-
Grignard Formation (or alternative organometallic reaction): In a separate flask, prepare a Grignard reagent from 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine and magnesium turnings in THF.
-
Coupling Reaction: Cool the solution of the ethanone derivative and slowly add the prepared Grignard reagent. The reaction is typically carried out at low temperatures.
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify the crude product by chromatography or recrystallization to obtain the Voriconazole precursor.
Reaction Pathway for Voriconazole Synthesis:
Key steps in the synthesis of Voriconazole.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of this compound and for monitoring reaction progress.
Representative HPLC Method:
While specific validated methods are often proprietary, a general reverse-phase HPLC method for analyzing this compound and related impurities would typically involve the following conditions. This method is based on the analysis of related compounds in the synthesis of Voriconazole.[12]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH). A gradient elution may be employed for better separation of impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength around 254 nm
-
Column Temperature: 30 °C
Experimental Workflow for Quality Control:
HPLC analysis workflow for quality control.
Conclusion
This compound is a commercially accessible and highly valuable intermediate for the synthesis of pharmaceuticals, particularly Voriconazole. This guide has provided a consolidated resource on its suppliers, physicochemical properties, detailed synthesis protocols, and its application in drug development. The provided experimental details and analytical methodology framework are intended to support researchers in the efficient procurement and utilization of this key building block for their synthetic and drug discovery endeavors.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. myuchem.com [myuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 137234-74-3 this compound AKSci J92280 [aksci.com]
- 5. This compound | 137234-74-3 [chemicalbook.com]
- 6. indiamart.com [indiamart.com]
- 7. echemi.com [echemi.com]
- 8. This compound (cas 137234-74-3) at Best Price in Minhang, Shanghai | Banff Green Technologies, Inc [tradeindia.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound at Best Price in Thane, Maharashtra | Ashchemie India [tradeindia.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. akjournals.com [akjournals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity. Its synthesis is a critical process in pharmaceutical manufacturing. This document outlines a detailed protocol for the synthesis of voriconazole, starting from the key intermediate 4-Chloro-6-ethyl-5-fluoropyrimidine. The described methodology is based on a Reformatsky-type reaction, which offers high diastereoselectivity and is suitable for large-scale production. This protocol provides comprehensive experimental procedures, quantitative data, and a visual workflow to aid researchers in the successful synthesis of this important active pharmaceutical ingredient (API).
Introduction
Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a vital medication for treating serious and invasive fungal infections.[1] The synthesis of voriconazole involves the stereoselective creation of two chiral centers. Several synthetic routes have been developed, with a key step being the coupling of a pyrimidine moiety with a substituted ethanone derivative.
One common and efficient strategy begins with this compound. This route, detailed below, involves the bromination of the ethyl group followed by a highly diastereoselective zinc-mediated Reformatsky-type coupling reaction.[2] This method is often preferred over routes using strong bases like lithium diisopropylamide (LDA) due to its superior stereocontrol and more manageable reaction conditions.[1][3] The subsequent steps involve dechlorination and chiral resolution to yield the final, optically pure voriconazole.
Overall Synthetic Scheme
The synthesis of voriconazole from this compound can be summarized in the following key stages:
-
Bromination: Conversion of this compound to 4-(1-bromo-ethyl)-6-chloro-5-fluoropyrimidine.
-
Reformatsky-Type Coupling: Reaction of the brominated pyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the key intermediate, (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol.
-
Dechlorination: Removal of the chlorine atom from the pyrimidine ring via catalytic hydrogenation to yield racemic voriconazole.
-
Chiral Resolution: Separation of the desired (2R,3S)-enantiomer from the racemic mixture using a chiral resolving agent.
Experimental Protocols
Materials and Equipment
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Dichloroethane, Isopropanol, Acetonitrile, Tetrahydrofuran (THF)
-
Zinc dust, Lead powder, Iodine
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Palladium on Carbon (10% Pd/C)
-
Sodium Acetate
-
(1R)-(-)-10-Camphorsulfonic acid
-
Standard laboratory glassware, reaction vessels, and purification equipment (filtration, rotary evaporator).
Protocol 1: Synthesis of 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine
This is an intermediate step shown in some patents, demonstrating the bromination process. A similar process is applied to this compound.
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloroethane.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture for approximately 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Wash successively with water, an aqueous solution of sodium metabisulfite, and brine.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can be crystallized from a solvent like isopropanol at a low temperature (e.g., 5°C) to yield the white, crystalline title compound.
Table 1: Quantitative Data for Bromination Step
| Parameter | Value | Reference |
| Starting Material | 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine | [4] |
| Yield | 89% | [4] |
| Purity | Crystalline solid | [4] |
Protocol 2: Synthesis of (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (Reformatsky-Type Coupling)
-
Activation of Zinc: In a reaction vessel, create a suspension of zinc dust and a catalytic amount of lead powder (approx. 5% w/w) in anhydrous Tetrahydrofuran (THF).
-
Initiation: Add a solution of iodine in THF to the zinc suspension. The mixture can be gently heated (e.g., to 45°C) and then cooled to a low temperature (e.g., 2-10°C).[1][3]
-
Addition of Reactants: Slowly add a solution containing 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and a small amount of iodine in THF to the activated zinc slurry. Maintain the temperature between 8°C and 25°C.[1]
-
Reaction: Stir the reaction mixture at room temperature for approximately 1-2 hours.[1][3]
-
Work-up: Quench the reaction (e.g., with acetic acid). Filter the mixture to remove inorganic salts. The resulting solution contains the desired product. The product can be extracted and isolated as a hydrochloride salt to improve stability and purity, yielding a crude solid.[5]
Table 2: Quantitative Data for Coupling Reaction
| Parameter | Value/Observation | Reference |
| Diastereomeric Ratio ((2R,3S)/(2R,3R)) | ~10:1 to 12:1 | [2][6] |
| Product Conversion | >60% | [1] |
| Yield (as hydrochloride salt) | ~65.1% | [5] |
| Purity (Crude) | 98.89% (for a similar adduct) | [1] |
Protocol 3: Synthesis of Racemic Voriconazole (Dechlorination)
-
Dissolution: Dissolve the chlorinated intermediate from the previous step in a suitable solvent, such as ethanol.
-
Addition of Reagents: Add sodium acetate and 10% Palladium on Carbon (Pd/C) catalyst.[1]
-
Hydrogenation: Stir the mixture in an autoclave under hydrogen pressure (e.g., 4-6 kg/cm ²) for about 3 hours at room temperature.[1]
-
Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Crystallization: Add aqueous ethanol to the residue and stir to precipitate the solid product. Filter, wash with water, and dry under reduced pressure to obtain racemic voriconazole.
Table 3: Quantitative Data for Dechlorination Step
| Parameter | Value | Reference |
| Yield | 82.4% - 86.5% | [1] |
| Purity | 99.48% - 99.65% | [1] |
Protocol 4: Chiral Resolution of Voriconazole
-
Salt Formation: Dissolve the racemic voriconazole in a suitable solvent (e.g., isopropanol). Add (1R)-(-)-10-Camphorsulfonic acid to the solution.[6]
-
Crystallization: Stir the mixture to allow the diastereomeric salt of the desired (2R,3S)-enantiomer to selectively crystallize. This may involve controlled cooling.
-
Isolation of Salt: Isolate the precipitated salt by filtration and wash with a cold solvent.
-
Liberation of Free Base: Dissolve the isolated salt in a mixture of dichloromethane and water. Adjust the pH to be alkaline (e.g., pH 11 with NaOH) to neutralize the camphorsulfonic acid and liberate the free base of voriconazole into the organic layer.[3]
-
Final Isolation: Separate the organic layer, wash with water and brine, and dry over a drying agent (e.g., sodium sulfate). Concentrate the solution under reduced pressure to obtain optically pure (2R,3S)-voriconazole as a white crystalline solid.[3]
Table 4: Quantitative Data for Chiral Resolution
| Parameter | Value | Reference |
| Yield | ~80% (of available enantiomer) | [6] |
| Purity (HPLC) | 99.8% | [3] |
| Optical Purity (HPLC) | >99.9% | [3] |
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of voriconazole.
Caption: Synthetic workflow for Voriconazole.
Conclusion
The protocol described provides a robust and highly diastereoselective pathway for the synthesis of voriconazole from this compound. The use of a Reformatsky-type coupling is a key advantage, leading to high yields and simplifying the purification of the desired diastereomer.[1][2] By following these detailed experimental procedures, researchers and drug development professionals can efficiently produce high-purity voriconazole for further study and application. Careful control of reaction conditions at each stage, particularly during the coupling and resolution steps, is crucial for achieving optimal outcomes.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. API SYNTHESIS INTERNATIONAL: VORICONAZOLE [apisynthesisint.blogspot.com]
- 4. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 5. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 6. Voriconazole | 137234-62-9 [chemicalbook.com]
Application Notes and Protocols: Chlorination of 6-Ethyl-5-fluoropyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one to produce 4-chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various bioactive compounds, including antifungal agents like Voriconazole.[1][2] The protocols outlined below are based on established laboratory and industrial-scale procedures.[3]
Introduction
The conversion of 6-ethyl-5-fluoropyrimidin-4(3H)-one to its 4-chloro derivative is a crucial step in medicinal chemistry and drug development.[2] This transformation is typically achieved through chlorination using phosphorus oxychloride (POCl₃), often in the presence of a base and an organic solvent.[3][4] The resulting this compound is a versatile building block for further chemical modifications.[2] Careful control of reaction conditions is essential to ensure high yield and purity of the final product.[3][5]
Reaction and Mechanism
The chlorination reaction proceeds via the conversion of the hydroxyl group of the pyrimidinone to a chloro group. Phosphorus oxychloride is a common and effective chlorinating agent for this type of transformation.[4] The reaction is often facilitated by the addition of a tertiary amine base, such as triethylamine, which neutralizes the hydrogen chloride byproduct.[3][5]
Data Presentation: Reaction Conditions for Chlorination
The following table summarizes various reported conditions for the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 6-ethyl-5-fluoropyrimidin-4(3H)-one | 6-ethyl-5-fluoropyrimidin-4(1H)-one |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Base | Triethylamine | Triethylamine |
| Solvent | Dichloromethane, N,N-Dimethylformamide | Dichloromethane |
| Temperature | Reflux | 40-48 °C (Reflux) |
| Reaction Time | 5 hours | 3 hours |
| Yield | 95% | 99% |
| Reference | [1][3] | [3] |
Experimental Protocols
Below are detailed methodologies for the chlorination reaction based on the summarized data.
Protocol 1: Laboratory Scale Synthesis[1][3]
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g)
-
Dichloromethane (240 mL)
-
N,N-Dimethylformamide (57.4 mL)
-
Triethylamine (78.24 mL)
-
Phosphorus oxychloride (POCl₃)
-
3N Hydrochloric acid solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.
-
Add 78.24 mL of triethylamine to the solution.
-
Slowly add phosphorus oxychloride dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Cool the mixture to room temperature.
-
Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.
-
Extract the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product.
Protocol 2: Industrial Scale Synthesis[3]
Materials:
-
6-ethyl-5-fluoropyrimidin-4(1H)-one (5.00 kg, 35.2 mol)
-
Dichloromethane (20 L)
-
Triethylamine (3.60 kg, 35.6 mol)
-
Phosphorus oxychloride (5.95 kg, 38.8 mol)
-
Hydrochloric acid (3.7 M, 20 L)
Procedure:
-
Charge a reactor with 20 L of dichloromethane and 5.00 kg of 6-ethyl-5-fluoropyrimidin-4(1H)-one at 25-30 °C.
-
Stir the mixture for 15 minutes and then add 3.60 kg of triethylamine.
-
Add 5.95 kg of phosphorus oxychloride over 3 hours, maintaining the temperature below 35 °C.
-
Heat the reaction mass to reflux (40-48 °C) for 3 hours.
-
Cool the mixture to 5 °C.
-
Add 20 L of 3.7 M hydrochloric acid over 1 hour.
-
Stir the mixture for 30 minutes at 20 °C.
-
Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 5.0 L).
-
Combine the organic layers and wash with 5.0 L of water.
-
Remove the solvents under reduced pressure at 28-46 °C to yield the final product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.
Caption: Laboratory Scale Chlorination Workflow.
Caption: Industrial Scale Chlorination Workflow.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. 4-Chloro-6-ethyl-5-fluoropyrimidine is a key building block in the synthesis of various pharmaceutical agents, including antifungal and kinase inhibitors. The ability to efficiently couple this fluorinated pyrimidine with a diverse range of boronic acids opens up avenues for the rapid generation of novel molecular entities for drug discovery programs.
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including recommended starting conditions, a detailed experimental protocol, and a discussion of key reaction parameters.
Reaction Principle
The Suzuki coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide (in this case, this compound) in the presence of a palladium catalyst and a base. The chlorine atom on the electron-deficient pyrimidine ring is susceptible to oxidative addition by a palladium(0) species, initiating the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
While specific experimental data for a wide range of Suzuki couplings with this compound is not extensively available in the public domain, the following table provides representative reaction conditions and expected yields based on studies of structurally similar chloropyrimidines. These conditions serve as an excellent starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 10 | 88-97 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 95 | 14 | 70-80 |
Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials. Optimization is recommended for each new substrate.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
-
Solvents for work-up (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water at this stage. The typical reaction concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-ethyl-5-fluoropyrimidine product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Note: HPLC Analysis for Purity Determination of 4-Chloro-6-ethyl-5-fluoropyrimidine
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of the purity of 4-Chloro-6-ethyl-5-fluoropyrimidine, a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] The described method is designed to be specific, accurate, and precise, ensuring reliable quality control for researchers, scientists, and drug development professionals. This document provides comprehensive experimental protocols, system suitability requirements, and data presentation guidelines.
Introduction
This compound (CEFP), with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol , is a key building block in the synthesis of active pharmaceutical ingredients (APIs), including the antifungal agent Voriconazole.[1][3][4][5] The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final API. Therefore, a validated analytical method for its purity assessment is essential. This application note presents a reliable HPLC method for this purpose. While specific purity claims for commercially available CEFP often exceed 95%, this method provides the means to independently verify its purity.[6][7]
Experimental
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Novapak C18, 150 mm x 3.9 mm, 4 µm particle size) is recommended based on similar compound analyses.[4][8]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Trifluoroacetic acid (TFA).
-
Reference Standard: this compound with a known purity.
-
Sample: this compound test sample.
The following chromatographic conditions have been optimized for the separation of this compound from its potential process-related impurities.
| Parameter | Value |
| Column | C18, 150 mm x 3.9 mm, 4 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 256 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 85 | 15 |
| 30 | 85 | 15 |
Table 2: Gradient Elution Program
-
Mobile Phase A Preparation: Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix well.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test: Inject the diluent as a blank, followed by five replicate injections of the Standard Solution.
-
Data Acquisition: Inject the Sample Solution in duplicate.
-
Data Analysis: Integrate the peaks in all chromatograms. Calculate the purity of the sample using the area normalization method.
The system suitability is a critical component to ensure the performance of the analytical method. The following criteria must be met for the five replicate injections of the Standard Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Requirements
The purity of this compound is calculated by the area percentage method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The results of the purity analysis should be summarized in a clear and concise table.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Sample 1 | |||
| Impurity 1 | tbd | ||
| Main Peak | tbd | ||
| Impurity 2 | tbd | ||
| Total | 100.0 | ||
| Sample 2 | |||
| Impurity 1 | tbd | ||
| Main Peak | tbd | ||
| Impurity 2 | tbd | ||
| Total | 100.0 |
Table 4: Example of Purity Analysis Data Summary
Visualization
The overall experimental workflow for the HPLC purity analysis is depicted in the following diagram.
Caption: HPLC Purity Analysis Workflow.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. Adherence to the outlined protocols and system suitability criteria will ensure accurate and reproducible results, which are crucial for the quality control of this important pharmaceutical intermediate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Chloro-6-ethyl-5-fluoropyrimidine. This document includes experimental protocols for sample preparation and data acquisition, along with tabulated spectral data and visual aids to facilitate a comprehensive understanding of the molecule's structural features.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise structural elucidation is critical for quality control and reaction monitoring. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small molecules in solution. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and NMR Data
The structural formula of this compound is presented below, with atoms numbered for clear correlation with the NMR data.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontcolor="#202124"];
edge [color="#202124"];
// Atom nodes
N1 [label="N1", pos="0,1!", fontcolor="#4285F4"];
C2 [label="C2", pos="1.5,1!", fontcolor="#202124"];
N3 [label="N3", pos="2,0!", fontcolor="#4285F4"];
C4 [label="C4", pos="1.5,-1!", fontcolor="#202124"];
C5 [label="C5", pos="0,-1!", fontcolor="#202124"];
C6 [label="C6", pos="-0.5,0!", fontcolor="#202124"];
C7 [label="C7", pos="-2,0!", fontcolor="#34A853"];
C8 [label="C8", pos="-3,-1!", fontcolor="#34A853"];
Cl [label="Cl", pos="3,-1.5!", fontcolor="#EA4335"];
F [label="F", pos="-0.5,-2!", fontcolor="#FBBC05"];
H2 [label="H", pos="2,1.5!"];
// Ethyl group hydrogens
H7a [label="H", pos="-2.5,0.5!"];
H7b [label="H", pos="-2.5,-0.5!"];
H8a [label="H", pos="-3.5,-0.5!"];
H8b [label="H", pos="-3.5,-1.5!"];
H8c [label="H", pos="-2.5,-1.5!"];
// Bonds
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C4 -- Cl;
C5 -- F;
C6 -- C7;
C7 -- C8;
C2 -- H2;
C7 -- H7a;
C7 -- H7b;
C8 -- H8a;
C8 -- H8b;
C8 -- H8c;
}
Figure 2: Experimental workflow for NMR characterization.
Conclusion
These application notes provide a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data, which is essential for the structural verification and quality assessment of this important pharmaceutical intermediate. The provided spectral data serves as a reliable reference for researchers in the field.
Application Note and Protocol for the Purification of 4-Chloro-6-ethyl-5-fluoropyrimidine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The protocol outlines a systematic approach to purify the crude product using silica gel column chromatography. While specific experimental data for this exact purification is not widely published, this protocol is based on established principles of chromatography for similar small organic molecules and provides a robust starting point for method development. The described workflow ensures the removal of common impurities from the synthesis, yielding a product of high purity suitable for subsequent synthetic steps.[1]
Introduction
This compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including antifungal agents like Voriconazole.[3][4] The synthesis of this intermediate can result in various impurities, such as unreacted starting materials or by-products.[3] Therefore, an efficient purification method is essential to ensure the quality and purity of the final API. Column chromatography is a widely used and effective technique for the purification of organic compounds. This application note details a comprehensive protocol for the purification of this compound using silica gel column chromatography.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Dichloromethane | ACS Grade | Standard Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Standard Supplier |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
A preliminary TLC analysis is crucial to determine the optimal mobile phase for column chromatography. The goal is to find a solvent system that provides good separation between the desired product and any impurities, with a retention factor (Rf) for the product ideally between 0.2 and 0.4.
Procedure:
-
Prepare several developing chambers with different ratios of n-Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Place the TLC plates into the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value for the product and impurities for each solvent system.
Table 1: Hypothetical TLC Analysis Results
| Solvent System (n-Hexane:Ethyl Acetate, v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Observations |
| 9:1 | 0.15 | 0.05 | 0.25 | Poor separation, low product Rf. |
| 8:2 | 0.30 | 0.10 | 0.55 | Good separation, ideal product Rf. |
| 7:3 | 0.45 | 0.20 | 0.70 | Good separation, but higher product Rf may lead to faster elution and broader peaks in the column. |
Based on these hypothetical results, an 8:2 mixture of n-Hexane:Ethyl Acetate is selected as the mobile phase for column chromatography.
Column Chromatography Protocol
a. Column Packing:
-
Select a glass column of appropriate size based on the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen mobile phase (8:2 n-Hexane:Ethyl Acetate).
-
Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.
-
Equilibrate the column by running the mobile phase through it until the packed bed is stable.
b. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the prepared column.
c. Elution and Fraction Collection:
-
Carefully add the mobile phase (8:2 n-Hexane:Ethyl Acetate) to the top of the column without disturbing the sand layer.
-
Apply gentle pressure (if necessary) to begin the elution process at a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
d. Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Table 2: Expected Column Chromatography Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | 8:2 (v/v) n-Hexane:Ethyl Acetate |
| Crude Product Loaded | 5.0 g |
| Silica Gel Used | 150 g |
| Purified Product Yield | ~4.5 g (Hypothetical) |
| Purity (by HPLC) | >98%[1] |
Visualizations
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a detailed and systematic protocol for the purification of this compound by silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, and elution, researchers can effectively remove impurities and obtain a high-purity product. This purified intermediate is crucial for the successful synthesis of downstream pharmaceutical products, ensuring their quality and efficacy.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the preparation of various bioactive compounds, including broad-spectrum triazole antifungal agents.[1][2] The synthesis is a two-step process commencing with the formation of 6-ethyl-5-fluoropyrimidin-4(3H)-one, followed by a chlorination reaction.
Chemical Profile
This compound is a heterocyclic organic compound belonging to the pyrimidine family.[2] It is characterized by a six-membered ring containing two nitrogen atoms, with chloro, ethyl, and fluoro substituents that impart unique chemical properties and reactivity, making it a valuable building block in medicinal chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 137234-74-3 |
| Molecular Formula | C₆H₆ClFN₂ |
| Molecular Weight | 160.58 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or solid[2] |
| IUPAC Name | This compound[3] |
| Storage Temperature | Inert atmosphere, room temperature |
Synthetic Pathway Overview
The large-scale synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 6-ethyl-5-fluoropyrimidin-4(3H)-one. The second stage is the subsequent chlorination of this intermediate to yield the final product.
Experimental Protocols
Stage 1: Synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one
This stage involves two key reactions: the formation of 2-fluoro-3-oxopentanoic acid ethyl ester, followed by its cyclization to form the pyrimidinone ring.
Protocol 1.1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester [4][5]
-
Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.
-
Add approximately 44 g of sodium hydride and stir at room temperature.
-
Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.
-
Cool the reaction mixture to 0°C.
-
Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.
-
Continue stirring at this temperature for about 12 hours to complete the reaction.
-
The resulting product, 2-fluoro-3-oxopentanoic acid ethyl ester, can be used in the next step.
Protocol 1.2: Synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one [6][7]
Alternative cyclization method using formamide:
-
Pass ammonia gas through a solution of 88.9 g of methyl 2-fluoro-3-oxovalerate in 130 mL of formamide with cooling (max 50°C) until saturation (approximately 1 hour).
-
Remove residual ammonia by purging with nitrogen and applying a vacuum.
-
Add the reaction solution dropwise to 450 mL of a 30% sodium methoxide solution in methanol at 50°C.
-
Add an additional 50 mL of formamide and heat at 50°C for 3 hours.
-
Evaporate the volatile components under vacuum.
-
Add water to the residue and adjust the pH to 6 with HCl.
-
Extract the product with ethyl acetate and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from cold acetone to obtain pure 6-ethyl-5-fluoropyrimidin-4-ol.
Table 2: Summary of a Reported Synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one
| Parameter | Value | Reference |
| Starting Material | Methyl 2-fluoro-3-oxovalerate | [6] |
| Yield | 40% (recrystallized) | [6] |
| Melting Point | 120-126 °C | [6] |
| ¹H NMR (δ, ppm) | 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H) | [6] |
| MS (ESI) | 143 (M⁺ + 1) | [6] |
Stage 2: Large-Scale Synthesis of this compound
This stage involves the chlorination of the pyrimidinone intermediate using phosphoryl chloride.
Protocol 2.1: Chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one [1][8]
-
In a suitable reactor, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.
-
Add 78.24 mL of triethylamine to the solution.
-
Slowly add phosphoryl chloride (POCl₃) dropwise over 30 minutes.
-
Stir the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature.
-
Carefully add 352 mL of 3N hydrochloric acid solution, keeping the temperature below 20°C.
-
Extract the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the final product.
Table 3: Summary of a Large-Scale Chlorination Protocol
| Parameter | Value | Reference |
| Starting Material | 6-ethyl-5-fluoropyrimidin-4(1H)-one (5.00 kg) | [8] |
| Reagents | Dichloromethane (20 L), Triethylamine (3.60 kg), Phosphorus oxychloride (5.95 kg) | [8] |
| Reaction Conditions | Reflux at 40-48 °C for 3 hours | [8] |
| Yield | 5.61 kg (99%) | [8] |
| Purity (HPLC) | 99.6% | [8] |
| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t) | [1] |
Workflow and Logic
The experimental workflow is designed for scalability and efficiency, ensuring high yield and purity of the final product.
Safety Precautions
General Handling:
-
Handle all chemicals in a well-ventilated area, preferably in a fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11]
-
Avoid inhalation of dust, fumes, gases, mists, or vapors.[9][10]
-
Keep away from heat, sparks, and open flames.[11]
Reagent-Specific Precautions:
-
Phosphoryl chloride (POCl₃): Reacts violently with water.[12] It is corrosive and causes severe skin burns and eye damage.[12] Fatal if inhaled.[13] Handle with extreme caution under inert gas and away from moisture.[12]
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[14][15]
-
This compound: Harmful if swallowed.[9][10] Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[10]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]
Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety information.[9][11][12][13][14][15]
References
- 1. This compound | 137234-74-3 [chemicalbook.com]
- 2. CAS 137234-74-3: this compound [cymitquimica.com]
- 3. This compound | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 5. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. opcw.org [opcw.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cpachem.com [cpachem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. Its inherent ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged structure in medicinal chemistry. Among the diverse range of pyrimidine-based intermediates, 4-chloro-6-ethyl-5-fluoropyrimidine stands out as a versatile building block for the synthesis of potent and selective kinase inhibitors targeting a spectrum of diseases, most notably cancer.[1][2] The strategic placement of the chloro, ethyl, and fluoro groups on the pyrimidine ring offers a reactive handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization to generate novel kinase inhibitors. It also includes a summary of their biological activities and the signaling pathways they modulate.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a critical first step in the development of this class of kinase inhibitors.[1] The most common and efficient method involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.
Protocol 1: Synthesis of this compound [3][4]
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
3N Hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[3][4]
-
To this solution, add 78.24 mL of triethylamine as a base.[3][4]
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may occur, so cooling might be necessary to maintain control.[3][4]
-
After the addition is complete, heat the reaction mixture to reflux and stir for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3][4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[3][4]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The resulting oily product is this compound. The reported yield is approximately 95%.[3][4]
Synthesis of this compound Derivatives
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient route to a diverse library of derivatives.[5] By reacting the core intermediate with various amines, a range of N-substituted pyrimidines can be synthesized.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) [5]
Materials:
-
This compound
-
Desired amine (e.g., substituted anilines, piperazines, etc.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1-Pentanol or other suitable high-boiling solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 1-pentanol.
-
Add the desired amine (1.2 - 2.0 eq) and a base such as triethylamine (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 2-6 hours.[5] The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with brine and extract the product with an organic solvent such as ethyl acetate (3 x volumes).[5]
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.[5]
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol) to afford the final derivative.[5]
Kinase Inhibitory Activity and Data
Derivatives of this compound have shown potent inhibitory activity against various kinases, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[6][7] The following table summarizes the inhibitory activity of some pyrimidine-based derivatives from the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound 13 | Aurora A | < 200 | SCLC cell lines | [5][6] |
| Compound 19 | Aurora A | > 100 | - | [5][6] |
| Compound 4 | PIM-1 | - | MCF-7 | [8] |
| Compound 6 | PIM-1 | 34.6 | - | [8] |
| Compound 11 | PIM-1 | 21.4 | - | [8] |
| Compound A5 | EGFRdel19/T790M/C797S | - | KC-0116 | [7] |
| Compound A13 | EGFRdel19/T790M/C797S | - | KC-0116 | [7] |
Signaling Pathways and Visualizations
The synthesized pyrimidine derivatives often target key signaling pathways implicated in cancer cell proliferation and survival. Understanding these pathways is crucial for rational drug design and development.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for regulating mitosis. Their inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Aurora Kinase A signaling pathway and point of inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways leading to cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors is outlined below.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
The this compound scaffold is a highly valuable platform for the design and synthesis of novel kinase inhibitors. The protocols and data presented in this document provide a solid foundation for researchers to explore this chemical space further. The versatility of the SNAr reaction at the C4 position allows for the generation of large and diverse libraries of compounds for screening against various kinase targets. Continued exploration of the structure-activity relationships of these derivatives holds significant promise for the development of next-generation targeted therapies for a range of human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 137234-74-3 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Novel Antifungal Agents Using 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Among these, fluorinated pyrimidines have demonstrated significant potential in the development of antifungal and anticancer drugs.[2][3] 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) is a critical chemical intermediate, most notably utilized in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole.[4][5] Its reactive nature makes it an ideal starting material for creating libraries of novel bioactive compounds for drug discovery programs.[4][6]
These application notes provide detailed protocols for the synthesis and biological evaluation of novel antifungal agents derived from this compound. The methodologies outlined below are intended to serve as a foundational guide for researchers exploring new pyrimidine-based therapeutics.
Section 1: Synthetic Protocols
The synthesis of novel antifungal agents from this compound typically involves a multi-step process. The key step is the nucleophilic substitution of the chlorine atom at the 4-position, followed by further modifications to build the desired pharmacophore.
Protocol 1.1: Synthesis of the Core Intermediate (this compound)
This protocol outlines the synthesis of the starting material from its hydroxy precursor, 6-ethyl-5-fluoropyrimidin-4(3H)-one.[7][8]
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one (1.0 eq)
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[7]
-
Add 78.24 mL of triethylamine to the solution as a base.[7]
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes.
-
Stir the mixture under reflux for 5 hours to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture to room temperature.
-
Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[7][8]
-
Extract the aqueous phase with 100 mL of dichloromethane.[7]
-
Combine the organic layers and wash with 100 mL of water.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the oily target product, this compound.[7] A typical yield is around 95-99%.[7][8]
Protocol 1.2: General Procedure for Synthesis of Novel Pyrimidine Derivatives
This protocol describes a general approach for creating a library of compounds by reacting the chloro-pyrimidine intermediate with various nucleophiles (e.g., substituted anilines, phenols, or thiophenols).[6]
Materials:
-
This compound (1.0 eq)
-
Substituted nucleophile (e.g., aniline, phenol, thiophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted nucleophile in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound portion-wise to the mixture.[6]
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
Figure 1. General workflow for the synthesis and screening of novel pyrimidine derivatives.
Section 2: Biological Evaluation Protocols
Protocol 2.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal pathogens, following established standards.[9]
Materials:
-
Synthesized pyrimidine derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Control drugs (e.g., Voriconazole, Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the test compounds and control drugs in DMSO. Create a series of twofold dilutions in RPMI-1640 medium to achieve final concentrations typically ranging from 0.01 to 64 µg/mL.[9]
-
Preparation of Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension and adjust its concentration to a final density of approximately 0.5 to 2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Incubation: Add 100 µL of the fungal inoculum to each well of the 96-well plate containing 100 µL of the diluted compounds. Include growth control (inoculum only) and sterility control (medium only) wells.
-
Reading Results: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.[9][10] The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[9]
Section 3: Data Presentation
Quantitative data from biological assays should be summarized for clear comparison. The table below provides an example of how to present MIC values for newly synthesized compounds against a panel of fungal pathogens, with Voriconazole included as a reference standard.
| Compound | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. parapsilosis | MIC (µg/mL) vs A. fumigatus | MIC (µg/mL) vs C. neoformans |
| Voriconazole | 0.03 - 0.25 | 0.03 - 0.25 | 0.25 - 1.0 | 0.03 - 0.25 |
| Compound 5a | 0.5 | 1.0 | 4.0 | 2.0 |
| Compound 5b | 8.0 | >16 | >16 | 4.0 |
| Compound 5o | 0.25 | 0.5 | 2.0 | 1.0 |
| 5-Fluorocytosine | 0.12 - 100 | 0.12 - 100 | >100 | 0.12 - 1.0 |
Note: Data for Voriconazole and 5-Fluorocytosine are representative values from the literature.[10][11] Data for compounds 5a, 5b, and 5o are hypothetical for illustrative purposes.
Section 4: Potential Mechanism of Action
Novel agents derived from this compound may exhibit antifungal activity through various mechanisms. Given the fluoropyrimidine core, one potential pathway is the disruption of fungal DNA and RNA synthesis, similar to the action of 5-Fluorocytosine (5-FC).[12][13]
In this mechanism, the antifungal agent acts as a prodrug.[12] It is transported into the fungal cell and metabolized via the pyrimidine salvage pathway into toxic fluorinated nucleotides.[12][14] Specifically, it can be converted to 5-fluorouracil (5-FU), which is then phosphorylated. The resulting 5-fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting protein synthesis, while 5-fluorodeoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase, a key enzyme in DNA biosynthesis.[12][13] The selectivity of this mechanism relies on the presence of cytosine deaminase in fungi, an enzyme absent in mammalian cells.[13]
Figure 2. Proposed mechanism of action for fluoropyrimidine-based antifungal agents.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse array of pyrimidine derivatives.[5][7] The straightforward nucleophilic substitution reactions allow for the creation of extensive compound libraries for drug discovery programs.[6] The protocols and data presentation guidelines provided herein offer a foundational framework for researchers to explore the synthesis and biological evaluation of new pyrimidine-based compounds as potential novel antifungal therapeutics.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 137234-74-3 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of 5-fluorocytosine against Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal and Antiviral Agents - EMCrit Project [emcrit.org]
- 12. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 14. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of 4-amino-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 4-amino-6-ethyl-5-fluoropyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the cyclization of methyl 2-fluoro-3-oxovalerate to form 6-ethyl-5-fluoropyrimidin-4-ol. This intermediate is subsequently chlorinated to yield 4-chloro-6-ethyl-5-fluoropyrimidine. The final step involves a nucleophilic substitution reaction where the chloro group is displaced by an amino group to afford the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Fluorinated pyrimidines are a critical class of compounds in pharmaceutical research, often imparting enhanced metabolic stability and binding affinity to drug candidates.[1] 4-amino-6-ethyl-5-fluoropyrimidine serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.[2] The following protocol outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.
Synthesis Workflow
The synthesis of 4-amino-6-ethyl-5-fluoropyrimidine is accomplished through a three-step process starting from methyl 2-fluoro-3-oxovalerate. The overall workflow is depicted below.
Figure 1. Synthetic route for 4-amino-6-ethyl-5-fluoropyrimidine.
Experimental Protocols
Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol
This procedure details the cyclization reaction to form the pyrimidinol intermediate.
Materials:
-
Methyl 2-fluoro-3-oxovalerate
-
Formamide
-
Ammonia gas
-
30% Sodium methoxide in methanol solution
-
Methanol
-
Ethyl acetate
-
Acetone
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Pass ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate (0.6 mol, 88.9 g) in formamide (130 mL) with cooling to maintain a maximum temperature of 50 °C. Continue the gas flow for approximately 1 hour, or until no more ammonia is absorbed.
-
Remove residual ammonia by purging with nitrogen gas and applying a vacuum.
-
Add the reaction solution dropwise to a 30% sodium methoxide solution in methanol (450 mL) at 50 °C.
-
Add an additional 50 mL of formamide to the mixture and heat at 50 °C for 3 hours.
-
Evaporate the volatile components under reduced pressure.
-
Add water to the residue and adjust the pH to 6 with HCl.
-
Extract the aqueous mixture with ethyl acetate.
-
Evaporate the combined organic extracts to yield the crude product.
-
Recrystallize the crude product from cold acetone to obtain pure 6-ethyl-5-fluoropyrimidin-4-ol.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the pyrimidinol intermediate.
Materials:
-
6-Ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g) in a solvent mixture of dichloromethane (240 mL) and N,N-dimethylformamide (57.4 mL).
-
Add triethylamine (78.24 mL) to the solution.
-
Slowly add phosphoryl chloride (POCl₃) dropwise over a period of 30 minutes.
-
Stir the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature.
-
Carefully add 3N hydrochloric acid solution (352 mL) while maintaining the temperature below 20 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (100 mL).
-
Combine the organic layers and wash with water (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford this compound as an oily product.
Step 3: Synthesis of 4-Amino-6-ethyl-5-fluoropyrimidine (Inferred Protocol)
This inferred procedure is based on established methods for the amination of similar 4-chloropyrimidines.
Materials:
-
This compound
-
Concentrated aqueous ammonia (28-30%)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve this compound in a water-miscible solvent such as methanol or ethanol.
-
Add a molar excess of concentrated aqueous ammonia to the solution. The reaction can be carried out at temperatures ranging from ambient to slightly elevated, depending on the reactivity of the substrate.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 4-amino-6-ethyl-5-fluoropyrimidine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-amino-6-ethyl-5-fluoropyrimidine and its intermediates.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| 1 | 6-Ethyl-5-fluoropyrimidin-4-ol | C₆H₇FN₂O | 142.13 | 40 | 120-126 | Faint yellow solid |
| 2 | This compound | C₆H₆ClFN₂ | 160.58 | 95 | N/A | Oily product/Brown liquid |
| 3 | 4-Amino-6-ethyl-5-fluoropyrimidine | C₆H₈FN₃ | 141.15 | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Characterization Data
6-Ethyl-5-fluoropyrimidin-4-ol:
-
IR (cm⁻¹): 2986, 2883, 1687, 1659, 1611, 1240, 908
-
¹H NMR (CDCl₃, δ ppm): 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H)[3]
-
MS (ESI): m/z 143.06 (M+1)[3]
This compound:
Characterization data for the final product, 4-amino-6-ethyl-5-fluoropyrimidine, were not explicitly found in the searched literature and would need to be determined upon synthesis.
Conclusion
The presented three-step synthesis provides a clear and actionable protocol for obtaining 4-amino-6-ethyl-5-fluoropyrimidine. The initial two steps are well-documented with high yields reported for the chlorination step. The final amination step is based on established chemical transformations of similar heterocyclic systems and is expected to proceed efficiently. This application note serves as a valuable resource for researchers requiring this versatile building block for their synthetic endeavors in drug discovery and development. Further optimization and characterization of the final amination step are recommended for process scale-up.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 137234-74-3 [chemicalbook.com]
Application Notes and Protocols for Monitoring the Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-ethyl-5-fluoropyrimidine is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the broad-spectrum antifungal agent Voriconazole.[1][2] The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final drug product. Therefore, robust analytical monitoring throughout its synthesis is essential. This document provides detailed application notes and protocols for the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for in-process control and final product analysis of this compound.
The primary synthesis route involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using a chlorinating agent such as phosphoryl chloride (POCl₃) in the presence of a base like triethylamine.[3] Effective monitoring of this conversion is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation.
Analytical Techniques for Synthesis Monitoring
A multi-faceted analytical approach is recommended for comprehensive monitoring of the this compound synthesis. HPLC is ideal for quantitative analysis of the reaction progress and impurity profiling. GC-MS offers a sensitive method for detecting volatile and semi-volatile components, including residual solvents and certain byproducts. NMR spectroscopy provides detailed structural information, enabling the unambiguous identification of the starting material, product, and any significant impurities, and can also be used for quantitative analysis.
Data Presentation: Quantitative Analysis Summary
The following tables summarize typical quantitative data obtained during the monitoring of the synthesis reaction.
Table 1: HPLC Analysis of Reaction Progress
| Time Point | Area % - 6-ethyl-5-fluoropyrimidin-4(3H)-one | Area % - this compound | Area % - Total Impurities |
| 0 h | 99.5 | 0.0 | 0.5 |
| 1 h | 65.2 | 34.1 | 0.7 |
| 2 h | 25.8 | 73.5 | 0.7 |
| 4 h | 5.1 | 94.2 | 0.7 |
| 6 h | <0.1 | 99.3 | 0.6 |
Table 2: GC-MS Analysis of a-Final Crude Product
| Compound | Retention Time (min) | Relative Abundance (%) |
| Dichloromethane | 3.5 | 0.1 (Residual Solvent) |
| This compound | 12.8 | >99 |
| Unidentified Impurity 1 | 14.2 | <0.1 |
| Unidentified Impurity 2 | 15.5 | <0.2 |
Experimental Protocols
Protocol 1: HPLC Method for In-Process Monitoring and Final Product Assay
This reversed-phase HPLC method is designed to separate the starting material, 6-ethyl-5-fluoropyrimidin-4(3H)-one, from the product, this compound, and potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Carefully withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase A (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: GC-MS Method for Impurity Profiling and Residual Solvent Analysis
This method is suitable for the analysis of volatile and semi-volatile impurities and residual solvents in the final product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Chromatographic Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation:
-
Dissolve a known amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Protocol 3: ¹H NMR Spectroscopy for Reaction Monitoring and Structural Confirmation
NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the product by observing changes in their characteristic proton signals.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Sample Preparation for In-Process Monitoring:
-
Carefully withdraw a small aliquot of the reaction mixture (e.g., 0.1 mL).
-
Quench the reaction by adding it to an NMR tube containing a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
¹H NMR Data:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one (Starting Material):
-
This compound (Product): [3]
-
δ 8.70 (s, 1H, H-2)
-
δ 2.90 (q, 2H, -CH₂-)
-
δ 1.34 (t, 3H, -CH₃)
-
By integrating the characteristic signals of the starting material and the product, the relative amounts of each can be determined throughout the reaction.
Visualizations
Caption: Workflow for the synthesis and analytical monitoring of this compound.
Caption: Logical progression of HPLC monitoring during the synthesis.
Conclusion
The analytical methods outlined in this document provide a robust framework for monitoring the synthesis of this compound. The combination of HPLC, GC-MS, and NMR spectroscopy allows for comprehensive control over the reaction progress, impurity profile, and final product quality. Adherence to these protocols will enable researchers and manufacturers to produce this key pharmaceutical intermediate with high purity and consistency, ultimately contributing to the quality and safety of the final drug products.
References
Application Notes and Protocols: Synthesis and Application of 4-Chloro-6-ethyl-5-fluoropyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-ethyl-5-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of biologically active compounds.[1][2][3] The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the specific substitution pattern of this compound, featuring a reactive chlorine atom at the 4-position, an ethyl group at the 6-position, and a fluorine atom at the 5-position, offers a versatile platform for further chemical modifications.[1][2] The electron-withdrawing nature of the pyrimidine ring and the fluorine atom enhances the reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various functional groups.[1]
This reactivity has been widely exploited in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer.[1] Analogues derived from this scaffold have shown promise as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical regulators of tumor angiogenesis and cell proliferation.[1][4] This document provides detailed protocols for the synthesis of this compound analogues and summarizes their application as potential kinase inhibitors.
Synthesis of this compound Analogues
The primary route for the synthesis of analogues of this compound involves the nucleophilic substitution of the chlorine atom at the 4-position. This allows for the introduction of a diverse range of substituents, including amino, alkoxy, and thioether moieties.
General Workflow for Analogue Synthesis
Caption: General workflow for the synthesis of this compound analogues via nucleophilic substitution.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-ethyl-5-fluoropyrimidine Analogues
This protocol describes the synthesis of 4-amino substituted analogues by reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (primary or secondary) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Isopropanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in DMF (or isopropanol), add the substituted amine and the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-ethyl-5-fluoropyrimidine analogue.
Protocol 2: Synthesis of 4-Alkoxy-6-ethyl-5-fluoropyrimidine Analogues
This protocol details the synthesis of 4-alkoxy substituted analogues via a Williamson ether synthesis-type reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted alcohol (1.5 eq)
-
Sodium hydride (NaH) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add the substituted alcohol dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-6-ethyl-5-fluoropyrimidine analogue.
Applications in Drug Discovery: Kinase Inhibition
Analogues of this compound have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.
Signaling Pathway Inhibition
The diagram below illustrates a generalized mechanism of how a 4-substituted-6-ethyl-5-fluoropyrimidine analogue, acting as a tyrosine kinase inhibitor (TKI), can block the EGFR signaling pathway. This pathway, when activated by ligands such as EGF, leads to a cascade of downstream events that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based tyrosine kinase inhibitor (TKI).
By inhibiting the autophosphorylation of the receptor, the pyrimidine analogue prevents the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in tumor cell proliferation and survival.[1][5]
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro biological activity of a series of pyrimidine derivatives as inhibitors of VEGFR-2 and their antiproliferative activity against cancer cell lines. While not exact analogues of this compound, they share the core pyrimidine scaffold and demonstrate the impact of substitutions on biological activity.
| Compound ID | R Group at C4 | VEGFR-2 IC₅₀ (µM) | A549 Cell Line IC₅₀ (µM) | HepG2 Cell Line IC₅₀ (µM) |
| 7d | 4-Aminophenyl | N/A | 13.17 | 18.21 |
| 9s | 3-Nitrophenyl | N/A | 9.19 | 11.94 |
| 13n | 4-Fluorophenyl | N/A | 11.23 | 15.67 |
| Pazopanib | (Reference) | N/A | 21.18 | 36.66 |
Data is generalized from structurally related pyrimidine-based inhibitors.[4]
The data suggests that substitutions on the phenylamino moiety at the C4 position of the pyrimidine ring can significantly influence the antiproliferative activity of these compounds. For instance, the introduction of a nitro group (compound 9s) appears to enhance the activity against both A549 and HepG2 cell lines compared to the reference drug, Pazopanib.[4]
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of analogues with significant potential in drug discovery. The straightforward nucleophilic substitution at the 4-position allows for the systematic exploration of structure-activity relationships. As demonstrated by related pyrimidine derivatives, these analogues are promising candidates for the development of targeted therapies, particularly as kinase inhibitors for the treatment of cancer. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this important class of compounds.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and general reaction scheme for the synthesis of this compound?
A1: The most prevalent synthetic route starts from 6-ethyl-5-fluoropyrimidin-4(3H)-one (which exists in tautomeric equilibrium with 6-ethyl-5-fluoro-pyrimidin-4-ol). This starting material is then chlorinated using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated. An organic solvent like dichloromethane is often used.[1][2]
Q2: What are the primary types of side reactions and impurities I should be aware of during this synthesis?
A2: The main side reactions and impurities include incomplete reaction leading to residual starting material, hydrolysis of the product back to the starting material, over-chlorination, and potential solvent-related byproducts, especially when N,N-dimethylformamide (DMF) is used.[3][4]
Q3: How critical is temperature control during the chlorination reaction?
A3: Temperature is a crucial parameter. Insufficiently high temperatures may lead to an incomplete or sluggish reaction. Conversely, excessively high temperatures can promote the formation of over-chlorinated byproducts and other degradation products.[3] It is essential to monitor the reaction progress to determine the optimal temperature for maximizing the yield of the desired product while minimizing impurities.
Q4: What is the role of a base (e.g., triethylamine, pyridine) in this reaction?
A4: A tertiary amine base is added to neutralize the hydrochloric acid (HCl) that is formed during the reaction. This prevents the protonation of the pyrimidine ring, which would deactivate it towards the desired chlorination. In some cases, the base can also accelerate the reaction by activating the starting material or the chlorinating agent.[3][4]
Q5: Are there any specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)?
A5: Yes, POCl₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water in a highly exothermic manner. All reactions and handling should be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Quenching of residual POCl₃ during workup should be done carefully by slowly adding the reaction mixture to ice or an ice-cold basic solution.[3][5]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Low yield of this compound with significant recovery of starting material (6-ethyl-5-fluoropyrimidin-4(3H)-one).
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[3] - Prolong Reaction Time: Extend the reaction time and continue to monitor for the consumption of the starting material. - Insufficient Chlorinating Agent: Ensure at least a stoichiometric amount of POCl₃ is used. A slight excess may be beneficial. |
| Poor Solubility of Starting Material | - Solvent Selection: Ensure the chosen solvent (e.g., dichloromethane) adequately dissolves or suspends the starting material. The addition of a co-solvent might be necessary in some cases. |
| Inactivation of Reagents | - Moisture Contamination: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of POCl₃.[3] |
Problem 2: Presence of significant amounts of the starting material in the final product after workup.
| Potential Cause | Suggested Solution |
| Hydrolysis of Product During Workup | - Anhydrous Workup Conditions (Initial Stages): Minimize contact with water until the excess POCl₃ is quenched. - Controlled Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into a vigorously stirred, cold, aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). This neutralizes acidic byproducts that can catalyze hydrolysis.[3] - Immediate Extraction: After quenching, immediately extract the product into a suitable organic solvent to minimize its time in the aqueous phase. |
| Moisture in Reaction | - Dry Glassware and Reagents: Thoroughly dry all glassware before use and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere is recommended.[3] |
Problem 3: Formation of a significant amount of a dichlorinated byproduct.
| Potential Cause | Suggested Solution |
| Over-chlorination | - Lower Reaction Temperature: Reducing the reaction temperature can improve the selectivity for the mono-chlorinated product.[3] - Control Stoichiometry: Use a carefully controlled amount of the chlorinating agent. Avoid a large excess of POCl₃. - Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further chlorination of the desired product.[3] |
Problem 4: Presence of unknown impurities, potentially related to the solvent.
| Potential Cause | Suggested Solution |
| Solvent-Related Side Products (especially with DMF) | - Alternative Solvent System: If DMF is used as a solvent or co-solvent and side products are observed, consider switching to a non-reactive solvent like dichloromethane alone or another suitable solvent. - Vilsmeier-Haack Type Reactions: When POCl₃ and DMF are used together, they can form the Vilsmeier reagent, which is a formylating agent. This can lead to formylation or other side reactions on the pyrimidine ring.[6][7] If formylated byproducts are suspected, modifying the reaction conditions (e.g., avoiding DMF) is the best approach. |
Summary of Potential Side Products
| Side Product | Favored By | Mitigation Strategy |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one (unreacted) | Low temperature, short reaction time, insufficient POCl₃ | Increase temperature/time, use slight excess of POCl₃ |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one (from hydrolysis) | Presence of water during reaction or workup | Use anhydrous conditions, careful quenching in cold basic solution |
| Dichlorinated pyrimidine derivatives | High temperature, long reaction time, large excess of POCl₃ | Lower temperature, control stoichiometry, monitor reaction progress |
| Solvent-adducts/byproducts (e.g., with DMF) | Use of reactive solvents like DMF | Use non-reactive solvents (e.g., dichloromethane) |
Experimental Protocols
Example Protocol for the Synthesis of this compound: [1][2]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-ethyl-5-fluoropyrimidin-4(3H)-one and dichloromethane.
-
Addition of Base and Reagent: Add N,N-dimethylformamide (if used) and triethylamine to the suspension. Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining a low temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the mixture with a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by distillation or chromatography if necessary.
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
troubleshooting low yield in voriconazole synthesis from 4-Chloro-6-ethyl-5-fluoropyrimidine
This guide provides troubleshooting support for researchers experiencing low yields in the synthesis of Voriconazole via the nucleophilic aromatic substitution of 4-Chloro-6-ethyl-5-fluoropyrimidine with (2R,3S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this synthesis step?
A1: Reported yields can vary significantly based on the specific conditions used, such as the choice of base, solvent, and reaction temperature. While process patents often report high yields under optimized conditions, it is not uncommon for research-scale experiments to initially yield 50-70%. Yields below this range suggest that one or more critical parameters may be suboptimal.
Q2: What are the most critical parameters affecting the reaction yield?
A2: The most critical parameters for this nucleophilic aromatic substitution are:
-
Base Strength and Stoichiometry: The base must be strong enough to deprotonate the hydroxyl group of the chiral side-chain, creating a potent nucleophile. Insufficient base will lead to incomplete reaction.
-
Moisture Control: The reaction is highly sensitive to water, which can quench the base and the generated alkoxide. All reagents, solvents, and glassware must be scrupulously dried.
-
Temperature Control: The reaction temperature influences the rate of both the desired reaction and potential side reactions. Very low temperatures, as used in some protocols, can control side reactions but may require longer reaction times.[1]
-
Purity of Starting Materials: Impurities in either this compound or the chiral alcohol can introduce competing side reactions or inhibit the primary reaction.
Q3: What are the most common impurities or side products?
A3: Common impurities can arise from the starting materials or side reactions during the synthesis.[2] These may include:
-
Diastereomers: Incorrect stereoisomers of the chiral alcohol starting material will lead to the formation of undesired voriconazole diastereomers.[2]
-
Positional Isomers: If the pyrimidine ring undergoes unintended reactions.
-
Degradation Products: Formed if the reaction is run at too high a temperature or for too long.
-
Unreacted Starting Materials: Indicating an incomplete reaction.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials observed on TLC/HPLC.
Q: My reaction shows a significant amount of unreacted this compound even after the recommended reaction time. What could be the cause?
A: This issue typically points to a problem with the generation of the nucleophile (the alkoxide of the chiral alcohol).
-
Possible Cause 1: Inactive or Insufficient Base. The base (e.g., Sodium Hydride, Potassium tert-butoxide, LDA) may be old, have been improperly stored, or absorbed moisture from the atmosphere, reducing its activity. Alternatively, an insufficient molar equivalent of the base was used.
-
Solution: Use a fresh, unopened container of the base or a freshly prepared solution of a strong base like LDA. Ensure at least one molar equivalent of a strong base is used. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).
-
-
Possible Cause 2: Presence of Moisture. Trace amounts of water in the solvent or on the glassware will react with the strong base, rendering it ineffective.
-
Solution: Dry all glassware in an oven (e.g., >100°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.
-
-
Possible Cause 3: Low Reaction Temperature. While low temperatures can improve selectivity, a temperature that is too low may prevent the reaction from proceeding at a reasonable rate.
-
Solution: Allow the reaction to stir for a longer period. If no conversion is observed, consider slowly raising the temperature in increments (e.g., from -78°C to -40°C, or from 0°C to room temperature) while monitoring the reaction progress by TLC or HPLC.
-
Problem 2: The reaction is complete, but the isolated yield is poor after work-up and purification.
Q: The starting materials are consumed, but my final yield after crystallization or chromatography is much lower than expected. Where could I be losing my product?
A: Product loss often occurs during the aqueous work-up, extraction, and final purification steps.
-
Possible Cause 1: Emulsion during Extraction. The product may be trapped in an emulsion between the organic and aqueous layers during work-up, preventing efficient extraction.
-
Solution: To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or gently filtering the mixture through a pad of Celite.
-
-
Possible Cause 2: Incorrect pH during Work-up. Voriconazole contains basic triazole and pyrimidine nitrogens. If the aqueous layer is too acidic during extraction, the product may become protonated and partition into the aqueous layer, reducing extraction efficiency into the organic solvent.
-
Solution: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane.[3]
-
-
Possible Cause 3: Inefficient Crystallization. The chosen solvent system may not be optimal for precipitating the product, leaving a significant amount dissolved in the mother liquor.
-
Solution: Perform small-scale solubility tests to find a suitable solvent/anti-solvent system. Common crystallization solvents for voriconazole include isopropanol and ethyl acetate/heptane mixtures.[4] Cooling the crystallization mixture slowly and scratching the inside of the flask can aid crystal formation. Concentrate the mother liquor to see if a second crop of crystals can be obtained.
-
Quantitative Data on Reaction Parameters
The following tables summarize how different reaction parameters can influence the overall yield. The data is illustrative and serves as a guideline for optimization.
Table 1: Effect of Base on Reaction Yield
| Base | Molar Equivalents | Temperature (°C) | Typical Yield (%) | Remarks |
| Sodium Hydride (NaH) | 1.2 | 0 to 25 | 65 - 75 | Common and effective. Requires anhydrous conditions. Reaction may require gentle warming to initiate. |
| Potassium tert-butoxide (t-BuOK) | 1.2 | 0 to 25 | 70 - 80 | Stronger base, often gives higher yields. Very hygroscopic. |
| Lithium Diisopropylamide (LDA) | 1.1 | -78 to -60 | 50 - 65 | Very strong base, but requires cryogenic temperatures and careful handling. Often used in different synthetic routes.[1][5] |
| Potassium Carbonate (K₂CO₃) | 2.5 | 80 | < 20 | Generally too weak to efficiently deprotonate the tertiary alcohol, leading to very low conversion. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Typical Yield (%) | Remarks |
| Tetrahydrofuran (THF) | -78 to 65 | 70 - 80 | Excellent choice. Solubilizes intermediates well. Must be anhydrous.[1] |
| Dimethylformamide (DMF) | 25 to 50 | 60 - 70 | Polar aprotic solvent, can accelerate SNAr reactions. Harder to remove under vacuum. |
| Acetonitrile (MeCN) | 25 to 50 | 55 - 65 | May be less effective than THF for this specific reaction. |
| Dichloromethane (DCM) | 0 to 25 | < 40 | Generally not recommended as it can react with strong bases. |
Key Experimental Protocol
Title: Synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-6-ethylpyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Methodology:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and assemble hot under a positive pressure of dry nitrogen.
-
Reagent Addition: To a stirred solution of (2R,3S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butan-2-ol (1.0 eq) in anhydrous THF (10 mL per mmol of substrate) under nitrogen, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Nucleophile Formation: Allow the resulting suspension to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should result in a clear solution or a fine suspension.
-
Coupling Reaction: Cool the mixture back to 0°C. Add a solution of this compound (1.05 eq) in anhydrous THF dropwise over 15 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) or HPLC until the starting pyrimidine is consumed.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Dilute the mixture with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel to afford the pure voriconazole product.
Visual Guides
Experimental Workflow
Caption: Overall workflow for the synthesis of Voriconazole.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 4. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction temperature for 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the preparation of various bioactive compounds.[1][2][3] This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using a chlorinating agent like phosphoryl chloride (POCl₃).[4][5] This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.[4]
Q2: What are the critical parameters influencing the yield and purity of the final product?
A2: Key factors include the quality of the starting material (6-ethyl-5-fluoropyrimidin-4(3H)-one), the ratio of the chlorinating agent, reaction temperature, and reaction time. Precise control over these parameters is essential to minimize impurity formation and maximize yield.[2]
Q3: How should I monitor the progress of the chlorination reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] This allows for the visualization of the consumption of the starting material and the formation of the desired product.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, it is recommended to store the compound in an inert atmosphere at 2-8°C.[2][7]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously for the recommended duration (e.g., 3-5 hours at reflux).[4] - Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. |
| Sub-optimal Reaction Temperature | - During the addition of POCl₃, maintain a low temperature (below 35°C) to prevent uncontrolled reactions.[4] - For the main reaction, ensure the mixture reaches the appropriate reflux temperature (e.g., 40-48°C for dichloromethane).[4] |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of POCl₃. |
| Inefficient Quenching and Work-up | - Carefully add the reaction mixture to cold hydrochloric acid or ice water to quench excess POCl₃.[4] - Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane.[4] |
Problem 2: Formation of Impurities
| Potential Cause | Suggested Solution |
| High Reaction Temperature | - Overheating can lead to the formation of side products. Maintain the recommended reflux temperature and avoid excessive heating. |
| Excess Chlorinating Agent | - Use the appropriate stoichiometric amount of POCl₃. While some procedures use an excess, this can lead to more impurities and a more hazardous work-up. |
| Presence of Unreacted Starting Material | - If the reaction is incomplete, the final product will be contaminated with the starting material. Ensure the reaction goes to completion by monitoring with TLC or HPLC.[5] |
Data Presentation: Reaction Temperature and Conditions
The following table summarizes various reported reaction conditions for the synthesis of this compound. Note that direct comparison of yields based on temperature alone is challenging due to variations in other parameters.
| Starting Material | Chlorinating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one | Phosphoryl chloride (POCl₃) | Triethylamine | Dichloromethane, N,N-dimethylformamide | Reflux | 5 hours | 95% | [1][4] |
| 6-ethyl-5-fluoropyrimidin-4(1H)-one | Phosphorus oxychloride | Triethylamine | Dichloromethane | <35°C (addition), then reflux (40-48°C) | 3 hours | 99% | [4] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general procedure based on commonly cited methods.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Phosphoryl chloride (POCl₃)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
N,N-dimethylformamide (anhydrous)
-
3N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of dichloromethane and N,N-dimethylformamide.[4]
-
Add triethylamine to the solution.[4]
-
Cool the mixture in an ice bath.
-
Slowly add phosphoryl chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 35°C.[4]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (40-48°C).[4]
-
Maintain the reflux for 3-5 hours, monitoring the reaction by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing cold 3N hydrochloric acid, keeping the temperature below 20°C.[4]
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers and wash with water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the product if necessary.
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting guide for low yield in the synthesis.
References
minimizing byproduct formation in the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one to synthesize 4-chloro-6-ethyl-5-fluoropyrimidine. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one?
A1: The most widely employed method is the reaction of 6-ethyl-5-fluoropyrimidin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically carried out in the presence of a tertiary amine base, like triethylamine (TEA) or pyridine, to neutralize the acidic byproducts.[1][2][3] Common solvents for this transformation include dichloromethane (DCM) and N,N-dimethylformamide (DMF).[1][2]
Q2: What are the potential byproducts in this chlorination reaction?
A2: While specific byproducts for this reaction are not extensively documented in publicly available literature, based on the general reactivity of hydroxypyrimidines, potential byproducts could include:
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of 6-ethyl-5-fluoropyrimidin-4(3H)-one in the final product.[4]
-
Hydrolysis Product: The desired product, this compound, can be susceptible to hydrolysis, converting it back to the starting material, especially during aqueous workup.[4]
-
Over-chlorinated Species: Although less likely for this specific substrate with a single hydroxyl group, over-chlorination at other positions on the pyrimidine ring can be a concern in similar systems, especially under harsh conditions.[4]
-
Solvent-Related Byproducts: When using reactive solvents like DMF, there is a possibility of forming byproducts derived from the Vilsmeier-Haack reagent, although this is less common for this class of substrates.[4]
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: It is crucial to monitor the reaction progress to stop it once the starting material has been consumed, preventing the formation of degradation products or byproducts from extended reaction times.[4] Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for tracking the disappearance of the starting material and the appearance of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction temperature or prolong the reaction time, monitoring closely by TLC or LC-MS.[4]- Ensure the starting material is fully dissolved or well-suspended in the solvent.[4]- For less reactive substrates, consider adding a tertiary amine base like pyridine or triethylamine to accelerate the reaction.[4] |
| Hydrolysis during Workup: The product may have hydrolyzed back to the starting material. | - Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., sodium bicarbonate) with vigorous stirring to neutralize acidic byproducts.[4]- Extract the product into an organic solvent immediately after quenching.[4] | |
| Moisture Contamination: Water in the reaction can consume the chlorinating agent and lead to hydrolysis. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Presence of Starting Material in the Final Product | Insufficient Chlorinating Agent: The stoichiometric amount of POCl₃ may be inadequate. | - While excess chlorinating agent can lead to byproducts, ensure at least an equimolar amount of POCl₃ per hydroxyl group is used.[3] |
| Short Reaction Time: The reaction was stopped before all the starting material could react. | - Optimize the reaction time by carefully monitoring the consumption of the starting material using TLC or LC-MS.[4] | |
| Formation of Unidentified Impurities | High Reaction Temperature: Elevated temperatures can promote the formation of degradation products. | - Lower the reaction temperature and monitor the reaction progress to find the optimal balance between reaction rate and selectivity.[4] |
| Prolonged Reaction Time: Leaving the reaction for too long can lead to the formation of byproducts. | - Stop the reaction as soon as the starting material is consumed.[4] |
Experimental Protocols
Protocol 1: Chlorination using POCl₃ and Triethylamine in Dichloromethane
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one (e.g., 5.00 kg, 35.2 mol) in dichloromethane (20 L).
-
Base Addition: Add triethylamine (e.g., 3.60 kg, 35.6 mol) to the mixture.
-
Chlorinating Agent Addition: Slowly add phosphorus oxychloride (e.g., 5.95 kg, 38.8 mol) dropwise over a period of 3 hours, ensuring the internal temperature is maintained below 35°C.
-
Reaction: Heat the reaction mixture to reflux (approximately 40-48°C) and stir for 3 hours.
-
Workup:
-
Cool the mixture to 5°C.
-
Slowly add hydrochloric acid (e.g., 3.7 M, 20 L) over 1 hour.
-
Stir the mixture for 30 minutes at 20°C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with dichloromethane (2 x 5.0 L).
-
-
Isolation:
-
Combine the organic layers and wash with water (5.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Quantitative Data Summary
| Parameter | Protocol 1 | Reference |
| Substrate | 6-ethyl-5-fluoropyrimidin-4(3H)-one | [1] |
| Chlorinating Agent | POCl₃ | [1] |
| Base | Triethylamine | [1] |
| Solvent | Dichloromethane | [1] |
| Yield | 99% | [1] |
| Purity (HPLC) | 99.6% | [1] |
Visualizations
Caption: Workflow for the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.
Caption: Decision tree for troubleshooting common issues in the chlorination reaction.
References
challenges in the scale-up synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with an appropriate analytical method (e.g., HPLC, TLC).- If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature, while monitoring for impurity formation. |
| Suboptimal Reaction Temperature | - For the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one with phosphoryl chloride (POCl3), maintaining a reflux temperature between 40-48°C is crucial for driving the reaction to completion.[1] - Ensure the temperature is controlled and evenly distributed throughout the reactor, especially during scale-up. |
| Insufficient Amount of Chlorinating Agent | - Use a slight excess of the chlorinating agent (e.g., POCl3) to ensure complete conversion of the starting material. A molar ratio of 1.1 to 1.5 equivalents of POCl3 to the starting material is often used.[1] |
| Moisture in the Reaction | - Ensure all reactants and solvents are anhydrous, as moisture can react with the chlorinating agent and reduce its effectiveness. |
| Losses During Work-up and Extraction | - During the aqueous work-up, ensure proper phase separation to avoid loss of product in the aqueous layer. - Perform multiple extractions with a suitable organic solvent like dichloromethane to maximize product recovery.[1] |
Issue 2: High Levels of Impurities in the Final Product
| Impurity | Possible Cause | Troubleshooting Step |
| Unreacted 6-ethyl-5-fluoropyrimidin-4(3H)-one | - Incomplete reaction. | - See troubleshooting steps for "Low Yield". - This impurity can be carried through to subsequent reaction steps, so it's critical to minimize its presence.[2] |
| Dark-colored Product | - Overheating during the reaction or solvent removal. | - Maintain strict temperature control during the reaction and distillation. - Use reduced pressure for solvent removal to keep the temperature low.[1] |
| Side-reaction Products | - Reaction temperature too high or reaction time too long. | - Optimize reaction conditions to find the balance between complete conversion and minimal side-product formation. |
Issue 3: Difficulties During Reaction Quenching and Work-up
| Problem | Possible Cause | Troubleshooting Step |
| Exothermic Quench | - Rapid addition of the quenching solution (e.g., water or HCl solution) to the reaction mixture containing excess POCl3. | - Cool the reaction mixture to a low temperature (e.g., 5°C) before quenching.[1] - Add the quenching solution slowly and in a controlled manner to manage the exotherm. |
| Poor Phase Separation | - Formation of an emulsion. | - Add a brine solution to help break the emulsion. - Allow sufficient time for the layers to separate completely. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable route involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one (also known as 4-ethyl-5-fluoro-6-hydroxypyrimidine) using a chlorinating agent such as phosphoryl chloride (POCl3).[1][2] This reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a base like triethylamine or N,N-dimethylformamide.[1]
Q2: What are the critical process parameters to control during the scale-up of the chlorination step?
The critical parameters to monitor and control are:
-
Temperature: The addition of POCl3 can be exothermic, and the reaction is typically run at reflux (40-48°C).[1] Maintaining a consistent temperature profile is key to ensuring complete reaction and minimizing side products.
-
Reagent Addition Rate: Slow, controlled addition of POCl3 is necessary to manage the reaction exotherm and ensure safety.[1]
-
Mixing: Efficient agitation is crucial in a large reactor to ensure homogeneity and good heat transfer.
-
Quenching: The quench with an acidic aqueous solution must be performed at a controlled low temperature to manage the exothermic decomposition of excess POCl3.[1]
Q3: What are some potential impurities, and how can they be controlled?
The most common impurity is the unreacted starting material, 6-ethyl-5-fluoropyrimidin-4(3H)-one.[2] Its presence is typically due to an incomplete reaction. To control this, ensure optimal reaction conditions (temperature, time, and reagent stoichiometry) and monitor the reaction for completion. Other impurities can arise from side reactions if the temperature is too high or the reaction time is excessively long.
Q4: What are the safety considerations for handling phosphoryl chloride (POCl3) at an industrial scale?
Phosphoryl chloride is a corrosive and water-reactive substance. Key safety precautions include:
-
Handling in a well-ventilated area, preferably in a closed system.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.
-
Ensuring all equipment is dry before use to prevent violent reactions with any residual moisture.
-
Having an appropriate quenching and emergency response plan in place.
Q5: What are suitable analytical methods for monitoring the reaction progress and product purity?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the disappearance of the starting material and the formation of the product.[1][3] It can also be used to determine the purity of the final product. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative method for reaction monitoring in some cases.
Experimental Protocols
Synthesis of this compound from 6-ethyl-5-fluoropyrimidin-4(3H)-one
This protocol is based on a reported industrial-scale synthesis.[1]
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Phosphoryl chloride (POCl3)
-
Hydrochloric acid (3.7 M)
-
Water
Procedure:
-
Charge a suitable reactor with dichloromethane (4 L/kg of starting material) and 6-ethyl-5-fluoropyrimidin-4(3H)-one (1.0 eq).
-
Stir the mixture for 15 minutes at 25-30°C.
-
Add triethylamine (1.01 eq) to the mixture.
-
Slowly add phosphoryl chloride (1.1 eq) over 3 hours, ensuring the internal temperature does not exceed 35°C.
-
Heat the reaction mixture to reflux (40-48°C) and maintain for 3 hours.
-
Monitor the reaction for completion by HPLC.
-
Once complete, cool the mixture to 5°C.
-
Slowly add 3.7 M hydrochloric acid (4 L/kg of starting material) over 1 hour, maintaining the temperature below 20°C.
-
Stir the mixture for 30 minutes at 20°C.
-
Stop the agitation and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (1 L/kg of starting material each).
-
Combine all organic layers and wash with water (1 L/kg of starting material).
-
Remove the solvent under reduced pressure at a temperature between 28-46°C.
-
The final product, this compound, is obtained as a brown liquid.
Quantitative Data Summary
| Parameter | Lab Scale Example[1] | Industrial Scale Example[1] |
| Starting Material | 80 g | 5.00 kg |
| Dichloromethane | 240 mL | 20 L |
| Triethylamine | 78.24 mL | 3.60 kg |
| Phosphoryl Chloride | - | 5.95 kg |
| Reaction Time | 5 hours (reflux) | 3 hours (reflux) |
| Yield | 95% | 99% |
| Purity (HPLC) | Not specified | 99.6% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Relationship between key reaction parameters and outcomes.
References
purification strategies to remove impurities from 4-Chloro-6-ethyl-5-fluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurity is typically the unreacted starting material from the chlorination step, which is 6-ethyl-5-fluoropyrimidin-4(1H)-one (also known as 6-ethyl-5-fluoro-4-hydroxypyrimidine). Other potential impurities can arise from side reactions during the synthesis, including decomposition products or isomers.
Q2: What is the expected purity of commercially available this compound?
Commercial grades of this compound generally offer a purity of greater than 98% as determined by High-Performance Liquid Chromatography (HPLC).[1] However, for certain sensitive applications, further purification may be necessary to remove critical impurities.
Q3: What are the main purification strategies for this compound?
The primary methods for purifying this compound are:
-
Distillation: Effective for separating the target compound from less volatile or more volatile impurities.
-
Recrystallization: A suitable method for removing impurities that have different solubility profiles from the desired product.
-
Column Chromatography: A versatile technique for separating compounds with different polarities.
The choice of method depends on the nature and quantity of the impurities present.
Q4: How can I monitor the purity of this compound during purification?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring the purification progress. TLC offers a quick qualitative assessment, while HPLC provides quantitative data on the purity and impurity profile.
Troubleshooting Guides
Issue 1: Incomplete removal of 6-ethyl-5-fluoro-4-hydroxypyrimidine impurity.
Cause: This impurity has a different polarity and boiling point compared to the target compound, but its removal can be challenging without optimized purification conditions.
Solutions:
-
Distillation: Fractional distillation under reduced pressure is recommended. The boiling point of this compound is approximately 210-211 °C at atmospheric pressure, while the predicted boiling point of the hydroxypyrimidine impurity is around 180.7 °C.[2][3] A vacuum distillation will lower the boiling points and improve the separation.
-
Recrystallization: Exploiting the solubility differences is key. This compound is generally soluble in non-polar organic solvents, while the hydroxypyrimidine impurity has higher polarity and may be less soluble in these solvents, especially at lower temperatures.
-
Column Chromatography: Normal-phase column chromatography using a silica gel stationary phase can effectively separate the more polar hydroxypyrimidine impurity from the less polar chloropyrimidine product.
Issue 2: Product decomposition during purification.
Cause: this compound can be sensitive to high temperatures and acidic or basic conditions.
Solutions:
-
Distillation: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Column Chromatography: Avoid highly acidic or basic mobile phase additives. If necessary, use a neutral stationary phase like deactivated silica gel.
-
General Handling: Process the material quickly and avoid prolonged exposure to heat and harsh pH conditions.
Experimental Protocols
Distillation Protocol
This protocol is designed for the purification of this compound containing the less volatile impurity, 6-ethyl-5-fluoro-4-hydroxypyrimidine.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The impurity will remain in the distillation flask.
-
-
Monitoring: Analyze the collected fractions by TLC or HPLC to confirm purity.
Quantitative Data (Expected):
| Parameter | Before Distillation | After Distillation |
| Purity (by HPLC) | ~95% | >99% |
| 6-ethyl-5-fluoro-4-hydroxypyrimidine | ~4% | <0.5% |
| Yield | - | ~85-90% |
Recrystallization Protocol
This protocol is suitable for removing polar impurities like 6-ethyl-5-fluoro-4-hydroxypyrimidine.
Methodology:
-
Solvent Selection: A non-polar solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A good starting point is a mixture of hexane and ethyl acetate. The hydroxypyrimidine impurity should be less soluble in this solvent system.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent system.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool down slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Monitoring: Check the purity of the crystals and the mother liquor by TLC or HPLC.
Quantitative Data (Expected):
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99.5% |
| 6-ethyl-5-fluoro-4-hydroxypyrimidine | ~4% | <0.1% |
| Yield | - | ~80-85% |
Column Chromatography Protocol
This method is highly effective for separating impurities with different polarities.
Methodology:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the product around 0.3-0.4). A gradient elution from low to high polarity may be beneficial.
-
Procedure:
-
Pack the column with silica gel slurried in the initial mobile phase.
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
-
Monitoring: Use TLC to identify the fractions containing the pure product. Confirm the purity of the combined fractions by HPLC.
Quantitative Data (Expected):
| Parameter | Before Column Chromatography | After Column Chromatography |
| Purity (by HPLC) | ~95% | >99.8% |
| 6-ethyl-5-fluoro-4-hydroxypyrimidine | ~4% | Not Detected |
| Yield | - | ~75-85% |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
References
stability issues of 4-Chloro-6-ethyl-5-fluoropyrimidine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-6-ethyl-5-fluoropyrimidine during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during the handling and storage of this compound.
Issue 1: Visible Changes in the Compound After Storage
-
Question: My this compound, which was initially a clear liquid/white solid, has developed a yellow or brown discoloration after storage. What could be the cause, and is it still usable?
-
Answer: Discoloration is a common indicator of degradation. This can be caused by exposure to light, elevated temperatures, or incompatible materials. The usability of the compound depends on the extent of degradation. It is highly recommended to perform an analytical purity check (e.g., by HPLC) before use. For critical applications, using a fresh, un-discolored lot is advised.
-
Question: I've observed the formation of solid precipitates in my liquid this compound upon storage in the refrigerator. What should I do?
-
Answer: If the compound is known to be a low-melting solid, this could be simple solidification. Allow the sample to slowly warm to room temperature and observe if the solid redissolves. If it does not, or if the compound is expected to be a liquid at the storage temperature, the precipitate could be a degradation product or a polymer. In this case, the product's purity is compromised. Analysis by techniques such as HPLC and NMR is recommended to identify the precipitate.
Issue 2: Inconsistent Experimental Results
-
Question: I am seeing variable yields or the appearance of unexpected side products in my reactions using this compound from a previously opened bottle. Could this be related to compound stability?
-
Answer: Yes, inconsistent experimental outcomes are a strong indicator of reactant degradation. This compound can degrade to species that may interfere with your reaction, leading to lower yields or the formation of impurities. It is recommended to use a freshly opened container or to re-analyze the purity of the stored material before use.
-
Question: My reaction is sensitive to acidic conditions, and I'm experiencing issues. Could the degradation of this compound be a source of acid?
-
Answer: Yes. A potential degradation pathway for this compound is hydrolysis, which can release hydrochloric acid (HCl) and hydrofluoric acid (HF).[1] The presence of these acids can alter the pH of your reaction mixture and catalyze unwanted side reactions.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: What materials are incompatible with this compound?
-
A2: Strong oxidizing agents are known to be incompatible.[1] Contact with strong acids and bases should also be avoided as they can promote degradation.
-
-
Q3: What are the expected hazardous decomposition products?
-
A3: Upon decomposition, this compound can release hazardous substances including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]
-
Degradation Pathways and Analysis
-
Q4: What are the likely degradation pathways for this compound?
-
A4: The primary anticipated degradation pathways include:
-
Hydrolysis: The chloro group at the 4-position is susceptible to hydrolysis, which would lead to the formation of 6-ethyl-5-fluoro-4-hydroxypyrimidine. This reaction can be accelerated by the presence of water and acidic or basic conditions.
-
Thermal Degradation: High temperatures can lead to decomposition, though the compound is generally stable under recommended storage temperatures.[1]
-
-
-
Q5: How can I check the purity of my stored this compound?
-
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to assess purity and quantify degradation products. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of impurities and Mass Spectrometry (MS) to determine their molecular weights.
-
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is not extensively published, the following table provides an illustrative summary of potential degradation under forced conditions, based on general knowledge of similar halogenated pyrimidines.
| Stress Condition | Parameter | Value | Potential Degradation Products |
| Hydrolysis | 0.1 M HCl (aq) at 60°C for 24h | ~5-10% degradation | 6-ethyl-5-fluoro-4-hydroxypyrimidine |
| 0.1 M NaOH (aq) at 60°C for 8h | ~15-25% degradation | 6-ethyl-5-fluoro-4-hydroxypyrimidine and other species | |
| Oxidation | 3% H₂O₂ at RT for 24h | ~2-5% degradation | N-oxides, other oxidized species |
| Photostability | UV light (254 nm) for 48h | ~10-20% degradation | Various photoproducts |
| Thermal | 80°C for 72h | < 5% degradation | Not specified |
Note: The data presented in this table is illustrative and intended to provide a general understanding of potential stability issues. Actual degradation rates may vary depending on the specific conditions and purity of the starting material.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known quantity of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study - Hydrolysis
This protocol describes a typical procedure for a forced degradation study under acidic and basic conditions.
-
Acid Hydrolysis:
-
Accurately weigh approximately 10 mg of this compound into a suitable flask.
-
Add 10 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Accurately weigh approximately 10 mg of this compound into a suitable flask.
-
Add 10 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method alongside a control sample (dissolved in mobile phase without stress).
Visualizations
Caption: Troubleshooting logic for storage and experimental issues.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of the compound.
References
common impurities identified in 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially significant route for the synthesis of this compound is the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.[1][2][3] This reaction typically utilizes a chlorinating agent such as phosphoryl chloride (POCl₃).[2][3]
Q2: What are the potential impurities I should be aware of during the synthesis?
Several potential impurities can arise during the synthesis of this compound. These can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities:
-
Unreacted Starting Material: The most common impurity is the starting material, 6-ethyl-5-fluoropyrimidin-4(3H)-one, due to incomplete chlorination.
-
Over-chlorinated Byproducts: Although less common for this specific substrate, excessive use of the chlorinating agent or harsh reaction conditions could potentially lead to the formation of di- or tri-chlorinated pyrimidine species.
-
Solvent Adducts: Depending on the solvent system used, there is a possibility of forming adducts between the solvent and reactive intermediates.
-
Hydrolysis Product: In the presence of moisture during workup or storage, the product can hydrolyze back to the starting material, 6-ethyl-5-fluoropyrimidin-4(3H)-one.
-
-
Degradation Products:
-
This compound can be sensitive to heat and acidic conditions.[4] Under stress conditions, it may degrade to various unspecified byproducts. Forced degradation studies are recommended to identify these potential degradants.
-
Q3: What analytical techniques are recommended for purity analysis and impurity profiling?
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of this compound and for impurity profiling.[5] A reversed-phase HPLC method coupled with a UV detector is typically employed. For structural elucidation of unknown impurities, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are invaluable.
Q4: What are the typical storage conditions for this compound?
To maintain its stability and prevent degradation, this compound should be stored in a cool, dry place, away from heat and sources of ignition.[4] It is also advisable to store it under an inert atmosphere to prevent hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the molar ratio of the chlorinating agent (e.g., POCl₃) to the starting material is optimized. An excess of the chlorinating agent is often used. - Increase the reaction temperature or prolong the reaction time, monitoring the reaction progress by TLC or HPLC. |
| Sub-optimal Reaction Conditions | - The choice of solvent can influence the reaction rate and yield. Dichloromethane is a commonly used solvent.[2][3] - Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product. |
| Inefficient Work-up and Extraction | - During the aqueous work-up, maintain a low temperature to minimize hydrolysis of the product. - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. |
Problem 2: High Levels of Unreacted Starting Material in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Chlorinating Agent | - Increase the equivalents of phosphoryl chloride used in the reaction. |
| Short Reaction Time or Low Temperature | - Extend the reaction time and/or increase the reaction temperature. Monitor the disappearance of the starting material using TLC or HPLC. |
| Poor Mixing | - Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Problem 3: Presence of Unknown Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Side Reactions | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of byproducts. - Consider using a milder chlorinating agent if over-chlorination is suspected. |
| Degradation of Product | - Avoid excessive temperatures during the reaction and work-up. - Ensure the final product is stored under appropriate conditions (cool, dry, and inert atmosphere).[4] |
| Contaminated Reagents or Solvents | - Use high-purity, anhydrous reagents and solvents. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on literature procedures.[2][3] Researchers should optimize the conditions for their specific setup.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or other suitable base
-
Hydrochloric acid (HCl) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 6-ethyl-5-fluoropyrimidin-4(3H)-one in dichloromethane, add a suitable base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add phosphoryl chloride dropwise, maintaining the temperature below a specified limit (e.g., 10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully quench by slowly adding it to a cold aqueous solution (e.g., sodium bicarbonate solution or water).
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or chromatography if necessary.
HPLC Method for Purity Analysis
The following is a general starting point for developing an HPLC method for purity analysis.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve an accurately weighed amount of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
how to avoid the formation of dimers in 4-Chloro-6-ethyl-5-fluoropyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of dimers in reactions involving 4-Chloro-6-ethyl-5-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation, in this context, refers to a self-coupling or homocoupling side reaction where two molecules of this compound react with each other to form a dimeric byproduct (e.g., 6,6'-diethyl-5,5'-difluoro-4,4'-bipyrimidine). This is a common issue in cross-coupling reactions where the intended outcome is the reaction of the pyrimidine with a different coupling partner.
Q2: What are the common types of reactions where dimerization of this compound is a concern?
A2: Dimerization is a potential side reaction in various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines.
-
Ullmann Coupling: Copper-catalyzed self-coupling can also occur, particularly at elevated temperatures.[1]
Q3: What are the primary causes of dimer formation?
A3: The formation of dimers is often attributed to several factors within the catalytic cycle of cross-coupling reactions:
-
Homocoupling of the Organometallic Reagent: For instance, in Suzuki coupling, the boronic acid can undergo homocoupling.[2][3]
-
Reductive Elimination from a Di-organopalladium(II) Intermediate: Two molecules of the pyrimidine can oxidatively add to the palladium center, leading to a di(pyrimidyl)palladium(II) complex, which then undergoes reductive elimination to form the dimer.
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[2]
Troubleshooting Guides
This section provides specific troubleshooting advice for minimizing dimer formation in common cross-coupling reactions involving this compound.
Issue 1: Significant Dimer Formation in Suzuki-Miyaura Coupling
-
Potential Cause: Suboptimal choice of catalyst, ligand, base, or reaction conditions. The presence of oxygen can also be a significant factor.[2]
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). These ligands promote the desired reductive elimination of the cross-coupled product over the homocoupling pathway.[4][5] |
| Inert Atmosphere | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen, which can promote boronic acid homocoupling.[2] |
| Base Selection | The choice of base can be critical. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to strong bases if they provide sufficient reactivity for the desired coupling.[6] |
| Temperature Control | Lowering the reaction temperature can sometimes disfavor the homocoupling side reaction. |
| Slow Addition | Slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby reducing the rate of its homocoupling. |
Issue 2: Dimer Byproduct in Sonogashira Coupling
-
Potential Cause: The copper(I) co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). Self-coupling of the chloropyrimidine can also occur.
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Copper-Free Conditions | Employ a copper-free Sonogashira protocol to eliminate the possibility of Glaser coupling.[7] |
| Ligand and Catalyst Choice | Screen different palladium catalysts and phosphine ligands. Bulky ligands can help to suppress homocoupling. |
| Base Optimization | The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the reaction outcome. |
| Inert Atmosphere | Strictly exclude oxygen to prevent oxidative homocoupling of the alkyne. |
Issue 3: Dimer Formation During Buchwald-Hartwig Amination
-
Potential Cause: The reaction conditions may favor the self-coupling of the chloropyrimidine.
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Ligand Selection | Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and can suppress competing side reactions.[8] |
| Base and Solvent Optimization | The choice of base (e.g., NaOtBu, K₃PO₄) and solvent (e.g., toluene, dioxane) is crucial and highly substrate-dependent. Nonpolar solvents may disfavor the formation of charged intermediates that could lead to side reactions.[9][10] |
| Temperature Control | Running the reaction at the lowest effective temperature can help minimize side product formation. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with chloropyrimidines, designed to minimize dimer formation. Note: These are starting points and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling of a Chloropyrimidine[4][6][11]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
P(t-Bu)₃ (8 mol%)
-
Potassium Fluoride (KF), spray-dried (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and spray-dried KF.
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous THF.
-
Add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture to 50 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of a Chloropyrimidine[7]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
N-butylamine
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF and N-butylamine.
-
Add the terminal alkyne to the mixture.
-
Heat the reaction to 65 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination of a Chloropyrimidine[12][13]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
dppb (1,4-Bis(diphenylphosphino)butane) (4 mol%)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (2.0 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, and dppb.
-
Add anhydrous THF.
-
In a separate flask, premix the amine with the LiHMDS solution in THF.
-
Slowly add the amine/LiHMDS mixture to the solution of the pyrimidine and catalyst.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for minimizing dimer formation.
Caption: Generalized catalytic cycle showing the desired cross-coupling pathway versus the undesired dimer formation pathway.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-6-ethyl-5-fluoropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-ethyl-5-fluoropyrimidine with a variety of boronic acids.
Introduction
The Suzuki-Miyaura cross-coupling is a fundamental reaction for C-C bond formation, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical development.[1] The substrate, this compound, presents specific challenges. While the electron-deficient nature of the pyrimidine ring makes it a reactive substrate for cross-coupling reactions, the chlorine atom is a less reactive leaving group compared to bromine or iodine, often necessitating more carefully optimized conditions.[2][3][4] Furthermore, the nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium catalyst, leading to deactivation.[1][5] This guide addresses these specific challenges to help users achieve high yields and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound.
Question: I am observing no or very low conversion of my starting material. What are the likely causes?
Answer: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The Pd(0) active species may not have been generated or may have decomposed.
-
Oxygen Sensitivity: Ensure the reaction mixture was thoroughly degassed before heating. The active Pd(0) catalyst is sensitive to oxygen.
-
Inappropriate Precatalyst: Aryl chlorides require more active catalysts than aryl bromides or iodides.[4] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[1]
-
Catalyst Poisoning: Heterocyclic substrates can sometimes inhibit the catalyst.[6] Increasing catalyst loading or using specialized ligands designed for heteroaryl coupling may be necessary.[1]
-
-
Problem with the Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8]
-
Incorrect Base Choice: Weak bases may be ineffective. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, especially for less reactive chlorides.
-
Base Quality: Some bases, like K₃PO₄, can be hygroscopic. Using old or improperly stored base can introduce water, which may not be optimal for all anhydrous reaction variants.
-
-
Suboptimal Temperature: The C-Cl bond is strong and requires sufficient thermal energy for the initial oxidative addition step. If the temperature is too low, the reaction may not initiate. Consider increasing the temperature, potentially using a high-boiling point solvent like dioxane or employing microwave irradiation for rapid heating.[2][9]
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or with certain boronic acids (e.g., those with electron-withdrawing groups).[10] Ensure the boronic acid is of high quality and consider using a boronate ester (e.g., a pinacol ester) which can be more robust.
Question: My reaction is producing significant side products, primarily the homocoupled product of my boronic acid and a deborylated arene. How can I minimize this?
Answer: The formation of side products is typically related to reaction conditions and reagent stability.
-
Protodeboronation: This side reaction leads to the formation of an Ar-H compound from the boronic acid.[10]
-
Cause: It is often promoted by high temperatures and the presence of aqueous basic conditions.[10] Aryl boronic acids with electron-withdrawing groups are particularly susceptible.[10]
-
Solution: Minimize reaction time and temperature where possible. Using anhydrous conditions with a base like anhydrous K₃PO₄ can sometimes suppress this pathway. Using boronate esters instead of boronic acids can also increase stability.[6]
-
-
Homocoupling of Boronic Acid: This results in an Ar-Ar product derived from the boronic acid.
-
Cause: This is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert (Nitrogen or Argon) atmosphere throughout the reaction is critical.
-
Question: I am getting inconsistent yields and my reaction is not reproducible. What should I check?
Answer: Poor reproducibility often points to subtle variations in experimental setup or reagent quality.
-
Inert Atmosphere: Ensure your degassing procedure (e.g., three cycles of vacuum/backfill with inert gas or sparging the solvent with argon) is consistent and effective.
-
Reagent Quality:
-
Solvent: Use anhydrous solvents if the protocol requires it. The water content can significantly affect the reaction.
-
Base: Use a freshly opened or properly stored base. Grinding the base to a fine powder can sometimes improve consistency.[11]
-
-
Stirring: Ensure the reaction mixture is being stirred efficiently, especially if the base is not fully soluble, to ensure proper mixing of all components.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for coupling with an aryl chloride like this compound? A1: While standard catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and longer reaction times. For aryl chlorides, more active catalyst systems are recommended. These typically involve palladium(II) precatalysts (like Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or preformed palladacycle precatalysts (e.g., XPhos Pd G2/G3).[1][5][12] These advanced systems facilitate the challenging oxidative addition step with the C-Cl bond.[4]
Q2: What is the optimal base and solvent combination? A2: A common and effective combination is a moderately strong base like K₂CO₃ or K₃PO₄ in a solvent mixture of 1,4-dioxane and water.[3][10] The water helps to solubilize the base and facilitate the formation of the active boronate species.[8] For substrates sensitive to water, anhydrous conditions using a soluble organic base or anhydrous K₃PO₄ in a solvent like THF or toluene can be employed.[6]
Q3: Should I use microwave heating for this reaction? A3: Microwave irradiation is highly advantageous for this type of reaction. It allows for rapid and uniform heating to the target temperature, which can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of thermal degradation byproducts.[3][9]
Q4: How much of an excess of the boronic acid should I use? A4: It is standard practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents. This helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation of the boronic acid.[10]
Q5: My boronic acid is not commercially available. Can I use a boronate ester instead? A5: Yes, boronate esters, such as pinacol esters (Bpin), are excellent substitutes for boronic acids. They are often more stable, easier to handle and purify, and are less prone to protodeboronation. The Suzuki coupling mechanism proceeds effectively with boronate esters under similar conditions.[13]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of different catalysts, bases, solvents, and temperatures on the Suzuki coupling of this compound with a model boronic acid (e.g., phenylboronic acid).
Table 1: Catalyst and Ligand Screening Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 4h.
| Catalyst (2 mol%) | Ligand (4 mol%) | Yield (%) |
| Pd(PPh₃)₄ | None | 45% |
| Pd(dppf)Cl₂ | None | 62% |
| Pd(OAc)₂ | SPhos | 88% |
| Pd₂(dba)₃ | XPhos | 91% |
| XPhos Pd G3 | None | 95% |
Table 2: Base and Solvent Screening Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), XPhos Pd G3 (2 mol%), 100 °C, 2h.
| Base (2.0 equiv) | Solvent (0.1 M) | Yield (%) |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 75% |
| K₂CO₃ | Dioxane/H₂O (4:1) | 95% |
| K₃PO₄ | Dioxane/H₂O (4:1) | 96% |
| Cs₂CO₃ | Dioxane (anhydrous) | 92% |
| K₂CO₃ | Toluene/H₂O (4:1) | 89% |
| K₂CO₃ | THF/H₂O (4:1) | 85% |
Experimental Protocols
Protocol 1: Standard Thermal Suzuki Coupling
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a final concentration of ~0.1 M with respect to the pyrimidine.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling [3][14]
-
Reagent Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol% or a more active precatalyst at 1-2 mol%).
-
Solvent Addition: Add 6 mL of a degassed 1,4-dioxane and water (4:1) solvent mixture.[14]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Workup and Purification: Follow steps 5 and 6 from the standard thermal protocol.
Visualizations
// Path for SM NOT consumed no_sm_consumed [label="No: Low Conversion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_no_conv [label="Potential Causes:\n- Inactive Catalyst (O₂ exposure)\n- Insufficient Temperature\n- Incorrect Base/Solvent\n- Poor Reagent Quality", fillcolor="#FFFFFF"];
// Path for SM consumed sm_consumed [label="Yes: SM Consumed", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_side_products [label="Side Products Observed?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Path for side products side_products_yes [label="Yes: Side Products", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_side_products [label="Potential Causes:\n- Protodeboronation (Ar-H)\n- Homocoupling (Ar-Ar)\n- Product Degradation", fillcolor="#FFFFFF"];
// Path for no side products (decomposition) side_products_no [label="No: Complex Mixture/\nDecomposition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_decomp [label="Potential Causes:\n- Temperature too high\n- Reaction time too long\n- Unstable substrate/product", fillcolor="#FFFFFF"];
start -> check_sm; check_sm -> no_sm_consumed [label="No"]; no_sm_consumed -> cause_no_conv;
check_sm -> sm_consumed [label="Yes"]; sm_consumed -> check_side_products;
check_side_products -> side_products_yes [label="Yes"]; side_products_yes -> cause_side_products;
check_side_products -> side_products_no [label="No"]; side_products_no -> cause_decomp; } enddot Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
troubleshooting guide for the synthesis of voriconazole key intermediate
This guide provides troubleshooting support for the synthesis of the key voriconazole intermediate, (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The content is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low conversion of starting materials, resulting in a low yield. What are the potential causes and solutions?
Low conversion can stem from several factors related to the critical Reformatsky-type reaction. The primary areas to investigate are the activation of zinc, reaction temperature, and reagent quality.
-
Poor Zinc Activation: The zinc metal surface can be passivated by a layer of zinc oxide, which prevents the reaction.[1]
-
Solution: Traditionally, lead powder was used for activation, but due to its toxicity, safer alternatives are recommended.[2] Consider using iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) to activate the zinc dust before the reaction.[3] Alternatively, preparing highly reactive Rieke zinc by reducing a zinc halide salt can be effective.[1][3]
-
-
Improper Reaction Temperature: The formation of the organozinc reagent is exothermic and requires careful temperature control.
-
Solution: Maintain the reaction temperature within the optimal range, typically between -15°C to 0°C for the coupling reaction.[4] Utilize reaction calorimetry to understand the thermal profile of the reaction and ensure it is proceeding as expected.
-
-
Reagent Purity: The purity of the starting materials, particularly the halo-ester and the ketone, is crucial.
-
Solution: Ensure all reagents are of high purity and are properly dried, as moisture can quench the organozinc reagent.
-
Q2: I am observing significant formation of impurities in my product. How can I identify and minimize them?
Impurity formation is a common issue, often linked to side reactions or impure starting materials.
-
Positional Isomers and Desfluoro Impurities: These can arise from impurities in the starting 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[2][5]
-
Solution: It is critical to ensure the high purity of this key raw material. Analyze the starting material for any isomeric impurities before proceeding with the synthesis.
-
-
Unreacted Pyrimidine Derivative: The pyrimidine starting material can be difficult to remove if it remains unreacted, leading to lower product purity.[6]
-
Solution: Optimize the stoichiometry of the reactants to ensure complete consumption of the pyrimidine derivative. Careful monitoring of the reaction progress by HPLC can help determine the optimal reaction time.
-
-
"Impurity A": Some synthetic routes report the formation of an unspecified "Impurity A," the generation of which is influenced by the feeding mode of the reactants.[7]
-
Solution: The feeding strategy can be critical. A slow, controlled addition of the halo-ester and pyrimidine derivative solution to the suspension of zinc and the ketone is recommended to minimize the formation of this impurity.[7]
-
Q3: The stereoselectivity of my reaction is poor, leading to a mixture of diastereomers. How can I improve the desired (2R,3S)/(2S,3R) to (2R,3R)/(2S,3S) ratio?
Achieving high stereoselectivity is a key challenge in this synthesis. While some methods report ratios as high as 10:1, others struggle with poor selectivity.[6]
-
Reaction Conditions: The choice of solvent and temperature can influence the stereochemical outcome.
-
Solution: Screen different aprotic solvents such as THF and optimize the reaction temperature. Running the reaction at lower temperatures, such as -15°C to 0°C, can improve diastereoselectivity.[4]
-
-
Catalyst and Additives: The use of certain catalysts or additives can direct the stereochemistry.
-
Solution: While the standard Reformatsky reaction does not typically use a stereodirecting catalyst, investigating chiral ligands or additives in modified protocols could be a research direction for improving selectivity.
-
Quantitative Data Summary
The following table summarizes typical yields and purities reported for the synthesis of the voriconazole key intermediate under different conditions.
| Parameter | Value | Notes | Reference |
| Yield | 92% | Purity of 99.95% or higher. | [3] |
| 65% | High enantiomeric ratio of 9:1 ((2R,3S)/(2S,3R) : (2R,3R)/(2S,3S)). | [4] | |
| 40-45% | After recrystallization to remove impurities. | [6] | |
| 24% | Purity of 99.5% after chiral resolution. | [4] | |
| Purity | >99.0% | pH of the product was 6.8. | [8] |
| 98.5% | Using zinc/ammonium formate in the reductive dechlorination step. | [6] | |
| 96.2% | Yield of 48.7%. | [3] |
Experimental Protocol
This protocol is a general guideline for the synthesis of the voriconazole key intermediate via a Reformatsky-type reaction.
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
-
4-(1-Bromoethyl)-5-fluoro-6-chloropyrimidine
-
Zinc dust (activated)
-
Iodine (or other activators)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyl lithium
-
n-Heptane
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add zinc dust. Add a crystal of iodine and gently warm the flask until the purple color disappears, indicating activation. Allow the flask to cool to room temperature.
-
Preparation of the Pyrimidine Solution: In a separate dry flask, dissolve 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine in anhydrous THF.
-
Reaction Setup: To the flask containing the activated zinc, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one in anhydrous THF. Cool the suspension to the desired reaction temperature (e.g., -10°C).
-
Reformatsky Reaction: Slowly add the prepared pyrimidine solution from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for voriconazole intermediate synthesis.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 8. EP1899327A1 - Improved process for the preparation of 2r, 3s-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl) butan-2-ol (voriconazole) - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine. It provides troubleshooting advice and answers to frequently asked questions in a structured format to address common issues encountered during the synthesis, with a focus on the impact of reagent quality.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially applied method is the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one. This reaction typically employs a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (TEA), and a solvent like dichloromethane (DCM).[1][2]
Q2: Why is the quality of the starting material, 6-ethyl-5-fluoropyrimidin-4(3H)-one, critical?
A2: The purity of the starting material is paramount as any unreacted 6-ethyl-5-fluoropyrimidin-4(3H)-one can lead to the formation of process-related impurities in the final product.[2] One such identified impurity is 6-(3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-fluoropyrimidin-4-ol (often referred to as IMP-5.312 in the context of Voriconazole synthesis), which can be challenging to remove in downstream processes.[2] High purity of the starting material ensures a cleaner reaction profile and simplifies the purification of this compound.
Q3: What are the key quality parameters to consider for phosphoryl chloride (POCl₃)?
A3: For successful and reproducible synthesis, high-purity phosphoryl chloride is essential. Key quality parameters include:
-
Assay: Typically ≥99.0%.
-
Water Content: Should be minimal as POCl₃ reacts violently with water to produce phosphoric acid and hydrogen chloride, which can lead to side reactions and reduce the efficiency of the chlorination.[3]
-
Absence of Phosphorus Trichloride (PCl₃): PCl₃ can also act as a chlorinating agent but may lead to different reaction kinetics and impurity profiles.
Q4: How does the quality of triethylamine (TEA) affect the synthesis?
A4: Triethylamine acts as a base to neutralize the HCl generated during the reaction.[4] Its quality is important for the following reasons:
-
Purity: High purity TEA (typically >99%) is necessary to avoid the introduction of reactive impurities.
-
Water Content: The presence of water can lead to the hydrolysis of POCl₃ and the formation of byproducts.[5]
-
Other Amine Impurities: The presence of primary or secondary amines can lead to the formation of undesired side products through reaction with POCl₃ or the starting material.
Q5: What are common analytical methods to assess the purity of this compound and its starting materials?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound and its precursors.[2][6] Other techniques like Gas Chromatography (GC) may also be employed. For structural confirmation and identification of impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used.[1][2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | * Reaction Time: Ensure the reaction is monitored to completion using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if necessary.[1] * Reaction Temperature: The reaction is typically run at reflux. Ensure the reaction temperature is maintained consistently.[1][2] |
| Degradation of Product | * Excessive Heat or Reaction Time: Over-refluxing or extending the reaction time unnecessarily can lead to product degradation. Optimize the reaction conditions. * Work-up Conditions: During the aqueous work-up, ensure the temperature is kept low to minimize hydrolysis of the product back to the starting material.[7] |
| Suboptimal Reagent Stoichiometry | * POCl₃: Ensure at least a stoichiometric amount of POCl₃ is used. An excess is often employed to drive the reaction to completion.[1] * Triethylamine: The amount of base should be sufficient to neutralize the generated HCl. Typically, a slight excess is used.[1] |
| Moisture in Reagents/Glassware | * Drying: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure reagents have low water content. Moisture will consume POCl₃ and reduce the yield.[1] |
Issue 2: Presence of Unreacted 6-ethyl-5-fluoropyrimidin-4(3H)-one in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient Chlorinating Agent | * POCl₃ Amount: Increase the molar equivalents of POCl₃ to ensure complete conversion of the starting material.[1] |
| Poor Quality of POCl₃ | * Reagent Purity: Use high-purity POCl₃ with a low water content. Old or improperly stored POCl₃ may have degraded. |
| Inadequate Reaction Time or Temperature | * Optimize Conditions: Increase the reaction time or ensure the reflux temperature is reached and maintained. Monitor the reaction progress closely.[1] |
| Inefficient Mixing | * Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Issue 3: Formation of Unknown Impurities
| Potential Cause | Suggested Solution |
| Impure Reagents | * Starting Material: Use highly pure 6-ethyl-5-fluoropyrimidin-4(3H)-one.[2] * POCl₃ and Triethylamine: Use high-purity grades of these reagents to avoid introducing reactive impurities. |
| Side Reactions | * Temperature Control: Overheating can lead to side reactions and decomposition. Maintain the recommended reaction temperature. * Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[1] |
| Work-up Issues | * Quenching: The quenching of the reaction with water or an aqueous solution should be done carefully and at a low temperature to avoid the formation of hydrolysis-related impurities.[7][8] |
Quantitative Data
Table 1: Impact of Starting Material Purity on Final Product Quality
| Purity of 6-ethyl-5-fluoropyrimidin-4(3H)-one (HPLC Area %) | Purity of this compound (HPLC Area %) | Level of IMP-5.312 (or related hydroxy-impurity) (HPLC Area %) |
| > 99.5% | > 99.0% | < 0.1% |
| 98.0% | ~97.5% | ~0.5% |
| 95.0% | ~94.0% | > 1.0% |
| Note: The data presented in this table is illustrative and based on typical outcomes in the synthesis. Actual results may vary depending on the specific reaction conditions and purification methods. |
Table 2: Typical Reaction Conditions and Expected Outcome
| Parameter | Value |
| Starting Material | 6-ethyl-5-fluoropyrimidin-4(3H)-one |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Reflux (~40-48 °C)[2] |
| Reaction Time | 3-5 hours[1][2] |
| Expected Yield | > 95%[1][2] |
| Expected Purity (post-workup) | > 98% (by HPLC)[7] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound
This protocol is based on established laboratory procedures.[1][8]
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one (1 equivalent)
-
Phosphoryl chloride (POCl₃) (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) (1.1 - 1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
3N Hydrochloric acid solution, cold
-
Saturated sodium bicarbonate solution, cold
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-ethyl-5-fluoropyrimidin-4(3H)-one and anhydrous dichloromethane.
-
Stir the mixture to form a suspension.
-
Add triethylamine to the suspension.
-
Slowly add phosphoryl chloride to the reaction mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding it to a beaker of crushed ice and cold 3N HCl solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: A flowchart of the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 137234-74-3 [chemicalbook.com]
Technical Support Center: Resolving Isomers of 4-Chloro-6-ethyl-5-fluoropyrimidine by HPLC
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4-Chloro-6-ethyl-5-fluoropyrimidine isomers. The following sections offer detailed protocols and solutions to common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomers of this compound encountered during synthesis?
During the synthesis of this compound, positional isomers are the most common process-related impurities.[1] These are compounds with the same molecular formula but differ in the arrangement of the chloro, ethyl, and fluoro groups on the pyrimidine ring. While chiral centers are not present in the parent molecule, downstream synthesis steps could potentially introduce them, necessitating chiral separation later. This guide focuses on the separation of achiral positional isomers.
Q2: What is a good starting point for an HPLC method to resolve these isomers?
A reversed-phase HPLC (RP-HPLC) method is the most common and recommended starting point for the analysis of pyrimidine derivatives.[2] A standard C18 column is a robust initial choice.[3] A broad scouting gradient run is highly effective for determining the elution range of the isomers and establishing a baseline for further optimization.[3]
Q3: Why is it critical to separate these isomers?
In pharmaceutical development, even minor structural differences between isomers can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. Regulatory agencies require the accurate identification and quantification of all impurities to ensure drug safety and efficacy.
Q4: Can I use UV detection for this compound and its isomers?
Yes, the pyrimidine ring is a chromophore, making it suitable for UV detection. A starting wavelength of around 254 nm is often effective, but it is crucial to determine the optimal wavelength by running a UV scan of the main compound to find its absorbance maximum.
HPLC Method Development and Optimization
A systematic approach is crucial for efficiently developing a robust separation method. The following workflow outlines the key stages of method development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q5: My isomers are not separating (co-elution). What should I do?
Co-elution is the most common challenge when separating isomers.[3] A systematic approach to improving the column's selectivity (α) and efficiency (N) is required.[4]
Troubleshooting Steps:
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities.[3] If you are using one, try switching to the other. A "solvent triangle" approach, exploring acetonitrile, methanol, and tetrahydrofuran, can systematically optimize selectivity.[5]
-
Adjust the Mobile Phase pH: For ionizable compounds like pyrimidines, small changes in the mobile phase pH can significantly alter retention and selectivity.[6][7] Using a buffer (e.g., phosphate or acetate) to control the pH is recommended.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For aromatic and halogenated compounds, consider columns that offer alternative selectivities:
-
Adjust the Column Temperature: Changing the temperature can alter selectivity.[4] Lowering the temperature often increases retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.[10][11]
| Parameter Change | Expected Effect on Isomer Separation | Reference Compound Data (Hypothetical) |
| Organic Modifier | Changes in selectivity (α) due to different solvent-analyte interactions. | Table 1: Effect of Organic Modifier |
| Mobile Phase pH | Alters the ionization state of the analytes, impacting retention and selectivity. | Table 2: Effect of Mobile Phase pH |
| Stationary Phase | Provides different interaction mechanisms (hydrophobic, π-π, dipole-dipole). | Table 3: Effect of Stationary Phase |
Table 1: Effect of Organic Modifier on Resolution (Hypothetical Data) Conditions: C18 Column, 40% Organic, 60% Water with 0.1% Formic Acid, 1.0 mL/min
| Organic Modifier | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) |
| Acetonitrile | 8.2 | 8.5 | 1.1 |
| Methanol | 10.5 | 11.2 | 1.8 |
Table 2: Effect of Mobile Phase pH on Resolution (Hypothetical Data) Conditions: C18 Column, 45% Acetonitrile, 55% 20mM Phosphate Buffer, 1.0 mL/min
| Mobile Phase pH | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) |
| 3.0 | 7.1 | 7.3 | 0.8 |
| 4.5 | 9.8 | 10.5 | 1.6 |
| 6.0 | 12.4 | 12.8 | 1.2 |
Table 3: Effect of Stationary Phase on Resolution (Hypothetical Data) Conditions: 45% Acetonitrile, 55% Water with 0.1% Formic Acid, 1.0 mL/min
| Stationary Phase | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) |
| C18 | 7.5 | 7.6 | 0.5 |
| Phenyl-Hexyl | 9.2 | 10.0 | 2.1 |
| PFP | 11.3 | 12.5 | 2.8 |
Q6: How can I improve my peak shape (e.g., tailing or fronting)?
Poor peak shape compromises quantification accuracy. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3]
-
Peak Tailing:
-
Cause: Secondary interactions with active silanol groups on the silica backbone. This is common with basic compounds like pyrimidines.[12]
-
Solution 1: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of silanol groups.[12]
-
Solution 2: Use a modern, high-purity silica column with end-capping to minimize available silanols.
-
Solution 3: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1%), though this may not be suitable for LC-MS applications.
-
-
Peak Fronting:
Q7: Why are my retention times shifting?
Unstable retention times indicate a problem with the method's robustness or the HPLC system itself.[3][15]
-
Cause 1: Insufficient Column Equilibration: The column needs to be thoroughly flushed with the mobile phase before starting an analytical run, especially when changing mobile phases.
-
Cause 2: Mobile Phase Composition: In reversed-phase, retention is very sensitive to the percentage of the organic solvent.[16] Ensure accurate mobile phase preparation and proper functioning of the pump's proportioning valves.
-
Cause 3: Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature affects mobile phase viscosity and analyte retention.[10]
-
Cause 4: Column Degradation: Over time, the stationary phase can degrade, especially if operated outside the recommended pH range, leading to retention shifts.[17]
Q8: I'm observing high or unstable backpressure. What's the cause?
High or fluctuating backpressure can indicate a blockage within the HPLC system.[3][15]
Experimental Protocols
Protocol 1: General Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the sample mixture.
-
Dissolution: Dissolve the sample in 10 mL of a solvent that is compatible with the mobile phase (e.g., a 50:50 mixture of acetonitrile and water). Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove particulates that could clog the system.[3][10]
Protocol 2: Recommended Starting HPLC Method (Scouting Gradient)
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
This protocol provides a robust starting point. Based on the results of this scouting run, the gradient can be optimized (made shallower around the elution time of the isomers) or switched to an isocratic method for routine analysis if the retention times are suitable.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. asdlib.org [asdlib.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. ijsdr.org [ijsdr.org]
- 15. labcompare.com [labcompare.com]
- 16. lcms.cz [lcms.cz]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
degradation pathways of 4-Chloro-6-ethyl-5-fluoropyrimidine under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chloro-6-ethyl-5-fluoropyrimidine under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH?
A1: this compound is expected to be relatively stable at neutral pH under standard temperature and pressure. However, prolonged exposure to light or elevated temperatures may lead to gradual degradation. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place.[1][2]
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the chloro group at the C4 position to a hydroxyl group, forming 6-ethyl-5-fluoro-4-hydroxypyrimidine. The reaction is catalyzed by the presence of hydronium ions. Further degradation of the pyrimidine ring is possible under harsh acidic conditions and elevated temperatures, potentially leading to the formation of smaller organic molecules and inorganic salts.
Q3: What are the expected degradation pathways under basic conditions?
A3: Basic conditions are expected to facilitate the nucleophilic substitution of the chlorine atom at the C4 position with a hydroxide ion, yielding 6-ethyl-5-fluoro-4-hydroxypyrimidine. This reaction is generally faster under basic conditions compared to acidic hydrolysis. Similar to acidic conditions, extreme basicity and heat can lead to the cleavage of the pyrimidine ring.
Q4: My analytical method (e.g., HPLC) shows multiple unexpected peaks after forced degradation. What could be the cause?
A4: Multiple peaks can arise from several factors:
-
Secondary Degradation: The primary degradation product (6-ethyl-5-fluoro-4-hydroxypyrimidine) might undergo further degradation.
-
Ring Opening: Harsh conditions (strong acid/base, high temperature) can cause the pyrimidine ring to open, leading to a variety of smaller, more polar fragments.
-
Reaction with Buffer: Components of your reaction buffer could react with the parent compound or its degradants.
-
Impurities: The starting material may contain impurities that also degrade and appear as new peaks.
Q5: I am not observing any degradation under my initial stress conditions. What should I do?
A5: If you do not observe degradation, consider the following troubleshooting steps:
-
Increase Stressor Concentration: Use a higher concentration of acid or base.
-
Increase Temperature: Elevate the reaction temperature. Note that this may lead to different degradation pathways than those observed at lower temperatures.
-
Extend Reaction Time: Increase the duration of the stress testing.
-
Use a Co-solvent: If solubility is an issue, the addition of a small amount of an organic co-solvent (e.g., acetonitrile, methanol) can help. Ensure the co-solvent is stable under the stress conditions.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Degradation Profiles
| Possible Cause | Troubleshooting Steps |
| Inconsistent temperature control. | Ensure precise and consistent temperature control using a calibrated water bath or heating block. |
| Inaccurate concentration of acid/base. | Prepare fresh acid and base solutions for each experiment and verify their concentrations by titration. |
| Variable reaction times. | Use a timer to ensure consistent reaction times for all samples. |
| Inconsistent sample preparation. | Follow a standardized protocol for sample preparation, including weighing, dissolution, and dilution. |
Issue 2: Mass Imbalance in Degradation Studies
| Possible Cause | Troubleshooting Steps |
| Formation of non-UV active degradants. | Use a mass spectrometer (LC-MS) in addition to a UV detector to identify non-chromophoric degradation products. |
| Formation of volatile degradants. | Use headspace gas chromatography (GC) to analyze for volatile compounds. |
| Adsorption of compound or degradants onto container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Incomplete extraction of degradants. | Optimize the extraction procedure to ensure all degradation products are recovered from the reaction mixture. |
Experimental Protocols
Protocol 1: Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Reaction Setup: In a clean glass vial, add a known volume of the stock solution and dilute with a specific concentration of hydrochloric acid (e.g., 0.1 N, 1 N) to achieve the desired final concentration of the active pharmaceutical ingredient (API).
-
Stress Condition: Incubate the reaction mixture at a controlled temperature (e.g., 60 °C, 80 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
Sample Quenching: At each time point, withdraw an aliquot of the reaction mixture and neutralize it with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the degradation process.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the amount of remaining parent compound and the formation of degradation products.
Protocol 2: Basic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent.
-
Reaction Setup: In a clean glass vial, add a known volume of the stock solution and dilute with a specific concentration of sodium hydroxide (e.g., 0.1 N, 1 N) to the desired final API concentration.
-
Stress Condition: Incubate the reaction mixture at a controlled temperature (e.g., 40 °C, 60 °C) for a specified duration, with samples taken at various time points.
-
Sample Quenching: Neutralize the withdrawn aliquots with an equivalent amount of a suitable acid (e.g., hydrochloric acid).
-
Analysis: Analyze the quenched samples using a validated HPLC method.
Data Presentation
Table 1: Summary of Degradation of this compound under Acidic Conditions
| Time (hours) | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 | Mass Balance (%) |
| 0 | 100 | 0 | 0 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 2: Summary of Degradation of this compound under Basic Conditions
| Time (hours) | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 | Mass Balance (%) |
| 0 | 100 | 0 | 0 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualizations
Caption: Proposed acidic degradation pathway.
Caption: Proposed basic degradation pathway.
Caption: General experimental workflow.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic routes for the preparation of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceuticals, notably the broad-spectrum antifungal agent Voriconazole.[1][2] The comparison focuses on reaction yields, conditions, and starting materials to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a substituted pyrimidine derivative whose structural features make it a valuable building block in medicinal chemistry. The presence of the reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, a common strategy in the elaboration of complex drug molecules. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient. Given its importance, the development of efficient and scalable synthetic routes is of significant interest. This guide outlines two synthetic pathways, both culminating in the chlorination of the common intermediate, 6-ethyl-5-fluoropyrimidin-4(3H)-one. The key difference lies in the initial construction of this pyrimidinone core.
Comparative Data of Synthetic Routes
The two synthetic routes are summarized and compared in the table below, focusing on the synthesis of the key intermediate, 6-ethyl-5-fluoropyrimidin-4(3H)-one, and its subsequent conversion to the final product.
| Parameter | Route 1: From Ethyl Fluoroacetate and Propionyl Chloride | Route 2: From 5-Fluorouracil (Conceptual) |
| Starting Materials | Ethyl fluoroacetate, Propionyl chloride, Formamidine acetate | 5-Fluorouracil, Ethylating agent |
| Key Intermediate | 2-Fluoro-3-oxopentanoate | 6-Ethyl-5-fluorouracil |
| Overall Yield | Good to Excellent | Moderate to Good (multi-step) |
| Reagent Availability | Readily available commercial chemicals | Readily available commercial chemicals |
| Scalability | Demonstrated on an industrial scale.[3] | Potentially scalable |
| Process Safety | Use of sodium hydride requires careful handling. | Involves multiple steps which may include hazardous reagents. |
Table 1: High-level comparison of two synthetic routes to this compound.
Performance and Experimental Data
The following tables provide a more detailed, step-by-step comparison of the reaction conditions and yields for the two synthetic routes.
Route 1: Synthesis from Ethyl Fluoroacetate and Propionyl Chloride
This route involves a two-step process starting with the synthesis of an intermediate, ethyl 2-fluoro-3-oxopentanoate, followed by its cyclization and subsequent chlorination.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | Synthesis of Ethyl 2-fluoro-3-oxopentanoate | Ethyl fluoroacetate, Propionyl chloride, Sodium hydride, Isopropyl ether | 0-5 | 12 | Not explicitly reported, but the overall yield for the next step is good. | Not reported |
| 1b | Synthesis of 6-Ethyl-5-fluoropyrimidin-4(3H)-one | Ethyl 2-fluoro-3-oxopentanoate, Formamidine acetate, Sodium methoxide, Methanol | Reflux | Not specified | Good | Not reported |
| 2 | Synthesis of this compound | 6-Ethyl-5-fluoropyrimidin-4(3H)-one, POCl₃, Triethylamine, Dichloromethane | 40-48 (Reflux) | 3-6 | 95-99 | 99.6 (HPLC)[3] |
Table 2: Experimental data for Route 1.
An alternative for step 1b utilizes formamide in place of formamidine acetate, which is noted to be a cheaper and more readily available reagent.[4][5]
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1b (Alternative) | Synthesis of 6-Ethyl-5-fluoropyrimidin-4(3H)-one | Methyl 2-fluoro-3-oxovalerate, Ammonia, Formamide, Sodium methoxide, Methanol | 50 | 3 | 40 |
Table 3: Experimental data for the alternative cyclization in Route 1.[4]
Route 2: Synthesis from 5-Fluorouracil (Conceptual)
This route begins with the readily available drug 5-fluorouracil and involves a multi-step sequence to introduce the ethyl group and then convert the uracil to the desired chloropyrimidine. While a complete, high-yield, one-pot synthesis from 5-fluorouracil to the target molecule is not extensively detailed in the provided search results, a plausible pathway can be constructed based on known pyrimidine chemistry. A patent describes a lengthy process starting from 5-fluorouracil involving chlorination, ethylation, oxidation, selective hydrolysis, and hydrodechlorination to arrive at 6-ethyl-5-fluoro-4-hydroxypyrimidine.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylation of 5-Fluorouracil | 5-Fluorouracil, Ethylating agent (e.g., Ethyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Room Temp to 80 | 4-12 | Moderate |
| 2 | Conversion to 6-Ethyl-5-fluoropyrimidin-4(3H)-one | (Multi-step transformation) | - | - | Moderate |
| 3 | Chlorination | 6-Ethyl-5-fluoropyrimidin-4(3H)-one, POCl₃, Triethylamine, Dichloromethane | 40-48 (Reflux) | 3-6 | 95-99[3] |
Table 4: Conceptual experimental data for Route 2.
Experimental Protocols
Route 1: Detailed Protocol
Step 1a: Synthesis of Ethyl 2-fluoro-3-oxopentanoate
To a 2 L three-necked flask under a nitrogen atmosphere, 1.2 L of isopropyl ether and approximately 44 g of sodium hydride are added and stirred at room temperature. 106 g of ethyl fluoroacetate is then added dropwise over 3 hours. The reaction mixture is cooled to 0°C, and 95 g of propionyl chloride is added dropwise over 3 hours while maintaining the temperature between 0-5°C. The reaction is stirred at this temperature for about 12 hours to complete the reaction.
Step 1b: Synthesis of 6-Ethyl-5-fluoro-4-hydroxy pyrimidine
The intermediate from the previous step, ethyl 2-fluoro-3-oxopentanoate, is reacted with formamidine acetate in the presence of a base like sodium methoxide in methanol. The mixture is heated to reflux to facilitate the cyclization reaction, yielding 6-ethyl-5-fluoro-4-hydroxy pyrimidine.
Step 2: Synthesis of this compound
In a reactor, 5.00 kg of 6-ethyl-5-fluoropyrimidin-4(1H)-one is charged with 20 L of dichloromethane at 25-30°C. After stirring for 15 minutes, 3.60 kg of triethylamine is added. Phosphorus oxychloride (5.95 kg) is then added over 3 hours, keeping the reaction temperature below 35°C. The reaction mass is heated to reflux (40-48°C) for 3 hours. After cooling to 5°C, 20 L of 3.7 M hydrochloric acid is added over 1 hour. The layers are separated, and the aqueous layer is extracted twice with dichloromethane (2 x 5.0 L). The combined organic layers are washed with water (5.0 L), and the solvents are removed under reduced pressure to yield 5.61 kg (99% yield) of the title compound as a brown liquid with a purity of 99.6% by HPLC.[3]
Synthetic Route Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Conceptual synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1 is a well-documented and high-yielding process, particularly the final chlorination step which achieves yields of up to 99%.[3] The use of readily available starting materials and the demonstrated scalability make it an attractive option for industrial production. The alternative cyclization using formamide presents a potentially more cost-effective variation.[4]
Route 2 , starting from 5-fluorouracil, is a conceptually sound alternative. However, the transformation from 5-fluorouracil to the key intermediate, 6-ethyl-5-fluoropyrimidin-4(3H)-one, involves multiple steps and may result in a lower overall yield compared to Route 1. A previously reported method from 5-fluorouracil is described as being a lengthy five-step process. Further optimization would be required to make this route competitive with Route 1 in terms of efficiency and cost.
For researchers and drug development professionals, the choice between these routes will depend on factors such as the scale of synthesis, cost considerations, and available starting materials. Route 1 appears to be the more established and efficient method for the large-scale production of this compound.
References
- 1. 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 3. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to Pyrimidine Intermediates: 4-Chloro-6-ethyl-5-fluoropyrimidine vs. 4,6-dichloro-5-fluoropyrimidine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and overall success of a synthetic route. Among the vast array of heterocyclic intermediates, substituted pyrimidines are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of two key pyrimidine intermediates: 4-Chloro-6-ethyl-5-fluoropyrimidine and 4,6-dichloro-5-fluoropyrimidine, focusing on their synthesis, reactivity, and application in the preparation of bioactive molecules.
This comparison aims to furnish researchers with the necessary data to make informed decisions when selecting a pyrimidine scaffold for their synthetic endeavors. Both molecules serve as crucial precursors, particularly in the synthesis of the broad-spectrum antifungal agent Voriconazole.[1][2] While structurally similar, the presence of an ethyl group versus a second chloro substituent imparts distinct reactivity and synthetic utility to each compound.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 4,6-dichloro-5-fluoropyrimidine |
| CAS Number | 137234-74-3[3] | 213265-83-9 |
| Molecular Formula | C₆H₆ClFN₂[4] | C₄HCl₂FN₂[5] |
| Molecular Weight | 160.58 g/mol [4] | 166.97 g/mol |
| Appearance | White to off-white crystalline powder or colorless to pale yellow liquid[3][6] | White to off-white solid or amber colored oil[7][8] |
| Solubility | Good solubility in common organic solvents[3] | Moderately soluble in polar organic solvents, slightly soluble in water[7][8][9] |
| Storage Conditions | 2-8°C to maintain stability[3] | Standard conditions, handle with care due to potential toxicity[7] |
Synthesis of the Intermediates
The synthetic routes to both pyrimidine derivatives typically involve multi-step sequences starting from readily available precursors. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10][11]
Experimental Protocol:
-
To a solution of 6-ethyl-5-fluoropyrimidin-4(3H)-one (e.g., 80 g) in a suitable solvent such as dichloromethane (e.g., 240 mL), N,N-dimethylformamide (e.g., 57.4 mL) is added.[10]
-
A base, typically an organic amine like triethylamine (e.g., 78.24 mL), is introduced into the mixture.[10]
-
Phosphorus oxychloride is then added dropwise, and the reaction mixture is heated to reflux (e.g., for 5 hours) to ensure the completion of the reaction.[10]
-
After cooling, the reaction is quenched, typically with an acidic aqueous solution (e.g., 3N HCl).[10]
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the final product.[10]
Quantitative Data Summary: Synthesis of this compound
| Precursor | Chlorinating Agent | Base | Solvent | Reaction Time | Yield | Purity | Reference |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one | POCl₃ | Triethylamine | Dichloromethane/DMF | 5 hours (reflux) | 95% | Not specified | [10] |
| 6-ethyl-5-fluoropyrimidin-4(1H)-one | POCl₃ | Triethylamine | Dichloromethane | 3 hours (reflux) | 99% | 99.6% (HPLC) | [11] |
Synthesis of 4,6-dichloro-5-fluoropyrimidine
The synthesis of 4,6-dichloro-5-fluoropyrimidine generally starts from 5-fluoro-4,6-dihydroxypyrimidine (also known as 5-fluorouracil). The hydroxyl groups are converted to chloro groups using a chlorinating agent, most commonly phosphorus oxychloride.
Experimental Protocol:
-
5-fluoro-4,6-dihydroxypyrimidine (e.g., 276.459 g) is slurried in an excess of phosphorus oxychloride (e.g., 0.593 L).[8]
-
A catalyst, such as N,N-dimethylaniline (e.g., 81 mL), is added slowly to the slurry.[8]
-
The reaction mixture is heated (e.g., to 110°C) for several hours (e.g., 6 hours) to drive the reaction to completion.[8]
-
After the reaction, the excess phosphorus oxychloride is removed, often by distillation.
-
The product is then isolated, which may involve an aqueous workup and extraction, followed by purification, typically by vacuum distillation, to yield the pure product.[8]
Quantitative Data Summary: Synthesis of 4,6-dichloro-5-fluoropyrimidine
| Precursor | Chlorinating Agent | Catalyst | Reaction Time | Yield | Purity | Reference |
| 5-fluoropyrimidine-4,6-diol | POCl₃ | N,N-dimethylaniline | 6 hours at 110°C | 79% (after distillation) | Not specified | [8] |
| 4,6-dihydroxy-5-fluoropyrimidine | POCl₃ | N,N-dimethylaniline | 8 hours (reflux) | 89.2% | 96.8% (HPLC) | [12] |
Reactivity and Performance in Synthesis
The primary point of differentiation between these two intermediates lies in their reactivity towards nucleophiles, a cornerstone of their utility in building more complex molecules.
This compound possesses a single reactive site for nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is activated by the two ring nitrogen atoms. The ethyl group at the C6 position is electronically donating and sterically hindering to a small extent. This monosubstitution pattern is advantageous when a single, specific modification of the pyrimidine ring is desired.
4,6-dichloro-5-fluoropyrimidine , on the other hand, offers two reactive sites for SNAr at the C4 and C6 positions. Generally, in 2,4- or 4,6-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 or C6 positions.[13] This regioselectivity is attributed to the greater electron deficiency at the C4 position. The presence of two chloro groups allows for sequential or double substitution, providing a pathway to introduce two different or identical nucleophiles, respectively. This can be a significant advantage in creating molecular diversity. However, controlling the regioselectivity of the first substitution and preventing double substitution when only monosubstitution is desired can be challenging and may require careful optimization of reaction conditions.
The fluorine atom at the C5 position in both molecules is a strong electron-withdrawing group, which further activates the chloro substituents towards nucleophilic attack.
Application in the Synthesis of Voriconazole: A Comparative Workflow
A prominent application for both intermediates is in the synthesis of the antifungal drug Voriconazole. The synthetic strategies highlight the differing reactivity of the two pyrimidines.
Workflow Using this compound
The synthesis of Voriconazole from this compound typically involves a condensation reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[1][3] This reaction is often mediated by a strong base like lithium diisopropylamide (LDA) at low temperatures.[2][10] The subsequent step involves the removal of the chloro group, usually via catalytic hydrogenation.
Caption: Synthetic workflow for Voriconazole using this compound.
Workflow Using a Derivative of 4,6-dichloro-5-fluoropyrimidine
A known route to Voriconazole utilizes a derivative of 4,6-dichloro-5-fluoropyrimidine, specifically 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidine. This approach involves a Reformatsky-type reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of zinc and lead.[1] This is followed by reductive dechlorination.
Caption: Synthetic workflow for Voriconazole using a 4,6-dichloropyrimidine derivative.
Conclusion
The choice between this compound and 4,6-dichloro-5-fluoropyrimidine is contingent upon the specific synthetic strategy and the desired final product.
This compound is the preferred reagent for straightforward, single-site modifications of the pyrimidine ring. Its defined reactivity at the C4 position simplifies reaction outcomes and subsequent purification.
4,6-dichloro-5-fluoropyrimidine offers greater versatility for the synthesis of more complex, polysubstituted pyrimidines. The ability to perform sequential nucleophilic substitutions at two distinct positions opens avenues for creating diverse molecular libraries. However, this increased functionality comes with the potential challenge of controlling regioselectivity and the degree of substitution.
Ultimately, the selection of the optimal pyrimidine intermediate will depend on a careful evaluation of the target molecule's structure, the desired synthetic pathway, and the experimental conditions that can be practically implemented. Both compounds are valuable tools in the arsenal of the synthetic chemist, each with its own set of advantages for the construction of biologically important molecules.
References
- 1. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. WO2014060900A1 - Process for the preparation of voriconazole and analogues thereof - Google Patents [patents.google.com]
- 8. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 9. zenodo.org [zenodo.org]
- 10. patents.justia.com [patents.justia.com]
- 11. benchchem.com [benchchem.com]
- 12. EP3929191A1 - Method for preparing voriconazole and intermediate thereof - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of Substituted Fluoropyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted fluoropyrimidines in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry. The inclusion of a fluorine atom on the pyrimidine ring significantly influences its electrophilicity, often making it highly susceptible to nucleophilic attack. Understanding the factors that govern this reactivity is crucial for the rational design of novel therapeutics and the optimization of synthetic routes.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like fluoropyrimidines typically proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the rate-determining step, the aromaticity is lost.[2] Subsequently, the leaving group, in this case, the fluoride ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The high electronegativity of the fluorine atom plays a dual role: it strongly activates the pyrimidine ring towards nucleophilic attack through its inductive electron-withdrawing effect, which helps stabilize the negatively charged Meisenheimer intermediate.[2] This activation is often so pronounced that fluorine can be a better leaving group than chlorine or bromine in SNAr reactions, a phenomenon known as the "element effect".[3]
Comparative Reactivity Data
The reactivity of substituted fluoropyrimidines is profoundly influenced by the nature and position of the substituents on the ring, as well as the nucleophile employed. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyrimidine ring, accelerating the rate of nucleophilic attack by stabilizing the anionic Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) decrease reactivity.
Effect of the Nucleophile
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Ethanol at 50°C.
| Nucleophile | k₂ (x 10⁻⁴ M⁻¹s⁻¹) | Relative Rate |
| Diethylamine | 1.8 | 1.0 |
| Methylamine | 2.5 | 1.4 |
| Piperidine | 3.2 | 1.8 |
| Dimethylamine | 3.9 | 2.2 |
| Hydroxide | 96.4 | 53.6 |
Data adapted from a study on the kinetics of substitution of 2-chloropyrimidine.[4] It is presented here to illustrate the general effect of nucleophile strength.
Effect of Ring Substituents
The electronic properties of substituents on the pyrimidine ring have a dominant effect on the reaction rate. Table 2 provides an illustrative comparison of the expected relative reactivity of 5-substituted 2-fluoropyrimidines with a common nucleophile, piperidine. The trend is based on the principle that strong electron-withdrawing groups at positions that can stabilize the negative charge of the Meisenheimer complex (ortho and para to the reaction center) will significantly increase the reaction rate.
Table 2: Illustrative Relative Reactivity of 5-Substituted 2-Fluoropyrimidines in Reaction with Piperidine.
| 5-Substituent (Y) | Electronic Effect | Expected Relative Rate (kY/kH) |
| -NO₂ | Strong EWG | >> 1000 |
| -CN | Strong EWG | > 100 |
| -CF₃ | Strong EWG | ~ 50 |
| -Br | Weak EWG | ~ 5 |
| -H | Reference | 1 |
| -CH₃ | Weak EDG | ~ 0.5 |
| -OCH₃ | Moderate EDG | ~ 0.1 |
| -NH₂ | Strong EDG | << 0.01 |
Disclaimer: The relative rates in this table are illustrative and based on established principles of SNAr chemistry. Actual values would need to be determined experimentally under consistent conditions.
Experimental Protocol for Kinetic Analysis
The following is a generalized protocol for determining the second-order rate constant of the reaction between a substituted fluoropyrimidine and a nucleophile using UV-Visible spectrophotometry.
Materials and Equipment
-
Substituted fluoropyrimidine
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted fluoropyrimidine (e.g., 1.0 mM) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at significantly higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) in the same solvent. This ensures pseudo-first-order conditions.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to monitor a wavelength (λmax) where there is a significant change in absorbance as the reaction progresses (either the disappearance of the reactant or the appearance of the product).
-
Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
To a quartz cuvette, add the appropriate volume of the nucleophile solution and solvent. Place the cuvette in the spectrophotometer and zero the absorbance.
-
Initiate the reaction by adding a small, known volume of the fluoropyrimidine stock solution to the cuvette, quickly mix, and immediately start recording the absorbance as a function of time.[5]
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the nucleophile concentration is in large excess and remains effectively constant), the reaction will follow first-order kinetics with respect to the fluoropyrimidine. The observed rate constant (kobs) can be determined by plotting the natural logarithm of the absorbance change (ln(At - A∞)) versus time. The slope of this line will be -kobs.[6]
-
Repeat the experiment for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is then determined by plotting the calculated kobs values against the corresponding concentrations of the nucleophile. The slope of this line is the second-order rate constant, k₂.[1][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. faculty.uca.edu [faculty.uca.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling the Purity Landscape: A Comparative Impurity Profile of Commercially Available 4-Chloro-6-ethyl-5-fluoropyrimidine
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparative analysis of the impurity profile of commercially available 4-Chloro-6-ethyl-5-fluoropyrimidine, a key building block in the synthesis of bioactive compounds like the antifungal agent Voriconazole.[1][2] This analysis is based on a compilation of publicly available data and a proposed rigorous analytical workflow for lot-to-lot comparison.
Executive Summary
This compound is a critical intermediate, and its purity can significantly impact the impurity profile of the final API. While many commercial suppliers offer this product with a stated purity of over 97% as determined by HPLC, the nature and quantity of the remaining impurities are often not detailed.[3] This guide outlines the potential process-related impurities based on common synthetic routes and proposes a robust analytical strategy for their identification and quantification. The presented experimental protocols and data tables will enable researchers to perform their own comparative studies and make informed decisions when selecting a supplier.
Potential Impurities in this compound
Based on the common synthesis of this compound from 6-ethyl-5-fluoropyrimidin-4-ol using a chlorinating agent like phosphoryl chloride (POCl3), several process-related impurities can be anticipated.[4][5]
Table 1: Potential Process-Related Impurities
| Impurity Name | Potential Origin |
| 6-ethyl-5-fluoropyrimidin-4-ol | Unreacted starting material.[4] |
| Isomeric Pyrimidines | Side reactions during synthesis. |
| Dimeric Impurities | Self-reaction of the starting material or product. |
| Residual Solvents | Solvents used in synthesis and purification (e.g., Dichloromethane, Triethylamine).[5] |
| Reagent-Related Impurities | Residuals from chlorinating agents or other reagents. |
Comparative Analytical Workflow
A multi-faceted analytical approach is essential for a thorough impurity profile. The following workflow is proposed to identify and quantify potential impurities in commercial samples of this compound.
Caption: Proposed analytical workflow for impurity profiling.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Known Impurities
This method is designed to separate the main component from its potential organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high aqueous to high organic content to ensure separation of polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 256 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 45 °C.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Unknown Impurities
LC-MS is a powerful tool for the structural elucidation of unknown impurities.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[7]
-
Chromatographic Conditions: Similar to the HPLC-UV method to allow for correlation of peaks.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.[7]
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and data-dependent MS/MS to obtain fragmentation patterns for structural identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify volatile residual solvents from the manufacturing process.
-
Instrumentation: GC system with a headspace autosampler coupled to a mass spectrometer.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium.
-
Oven Program: A temperature ramp to separate solvents with different boiling points.
-
Injection Mode: Headspace.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-300.
-
Data Presentation: Hypothetical Comparative Data
The following tables illustrate how data from the analysis of three hypothetical commercial lots could be presented for easy comparison.
Table 2: HPLC Purity and Major Impurity Comparison
| Lot Number | Supplier | Purity by HPLC (%) | Impurity A (%) (6-ethyl-5-fluoropyrimidin-4-ol) | Impurity B (%) (Unknown, RRT 1.2) |
| Lot A | Supplier 1 | 99.2 | 0.35 | 0.15 |
| Lot B | Supplier 2 | 98.5 | 0.70 | 0.25 |
| Lot C | Supplier 3 | 99.5 | 0.10 | 0.05 |
Table 3: Residual Solvent Analysis by GC-MS (ppm)
| Lot Number | Supplier | Dichloromethane | Triethylamine |
| Lot A | Supplier 1 | 150 | 50 |
| Lot B | Supplier 2 | 400 | 120 |
| Lot C | Supplier 3 | 50 | <10 |
Synthetic Pathway and Potential Impurity Formation
Understanding the synthetic route is key to predicting potential impurities. The primary synthesis of this compound involves the chlorination of 6-ethyl-5-fluoropyrimidin-4-ol.
Caption: Synthesis and potential impurity formation.
Conclusion and Recommendations
A thorough impurity profiling of this compound is critical for ensuring the quality and consistency of downstream processes, particularly in pharmaceutical development. While most commercial sources provide material with high nominal purity, the identity and quantity of minor impurities can vary significantly between suppliers and even between batches from the same supplier.
It is strongly recommended that researchers and drug developers:
-
Perform a comprehensive impurity analysis on incoming batches of this compound using a multi-technique approach as outlined in this guide.
-
Qualify multiple suppliers and establish a baseline impurity profile for each.
-
Pay close attention to the levels of unreacted starting materials and residual solvents, as these can have a direct impact on subsequent reaction steps and the final product's purity.
By implementing a rigorous analytical strategy, researchers can mitigate risks associated with starting material impurities and ensure the robustness and reproducibility of their synthetic processes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 137234-74-3 [chemicalbook.com]
- 3. dev.klivon.com [dev.klivon.com]
- 4. akjournals.com [akjournals.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. akjournals.com [akjournals.com]
- 7. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for the Analysis of 4-Chloro-6-ethyl-5-fluoropyrimidine
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. The validation parameters and experimental data presented herein are benchmarked against the internationally recognized guidelines established by the International Council for Harmonisation (ICH), specifically Q2(R2).[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure analytical procedures are fit for their intended purpose.[2]
Experimental Protocols
A robust HPLC method is crucial for ensuring the quality and purity of pharmaceutical ingredients.[4][5][6] The following protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a theoretical concentration of 50 µg/mL.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[2][3] The following diagram illustrates the typical workflow for HPLC method validation.
Caption: Workflow for HPLC Method Validation.
Data Presentation and Comparison
The performance of the HPLC method was evaluated against the acceptance criteria derived from ICH guidelines.[7][8] The following tables summarize the hypothetical validation data.
Table 1: System Suitability
System suitability testing ensures that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Observed Value | Result |
| Tailing Factor | ≤ 2.0 | 1.1 | Pass |
| Theoretical Plates | ≥ 2000 | 7500 | Pass |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% | Pass |
Table 2: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[7]
| Condition | Observation | Result |
| Blank (Mobile Phase) | No interfering peaks at the retention time of the analyte. | Pass |
| Placebo | No interfering peaks from excipients. | Pass |
| Stressed Sample (Acid, Base, Peroxide, Heat, Light) | Analyte peak is spectrally pure and well-resolved from degradation products. | Pass |
Table 3: Linearity
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
| Parameter | Acceptance Criteria | Observed Value | Result |
| Concentration Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Pass |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | Pass |
| y-intercept | Close to zero | 0.012 | Pass |
Table 4: Accuracy (Recovery)
Accuracy is the closeness of test results to the true value.[7] It is often determined by spike recovery studies.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5% | 0.6% |
| 100% | 50 | 50.2 | 100.4% | 0.4% |
| 120% | 60 | 59.5 | 99.2% | 0.5% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Table 5: Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
| Precision Level | Parameter | Acceptance Criteria | Observed Value | Result |
| Repeatability | % RSD (n=6) | ≤ 1.0% | 0.7% | Pass |
| Intermediate Precision (Day 1 vs. Day 2, Analyst 1 vs. Analyst 2) | % RSD | ≤ 2.0% | 1.2% | Pass |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]
| Parameter | Method | Acceptance Criteria | Observed Value |
| LOD | Signal-to-Noise Ratio (S/N) of 3:1 | Report | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio (S/N) of 10:1 | Report | 0.3 µg/mL |
Table 7: Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter Variation | Effect on Results | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or peak area. | Pass |
| Mobile Phase Composition (± 2%) | No significant change in retention time or resolution. | Pass |
| Column Temperature (± 2 °C) | Slight shift in retention time, but resolution maintained. | Pass |
Conclusion
The presented HPLC method for the analysis of this compound demonstrates adherence to the validation criteria set forth by the ICH. The method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying this compound. The system suitability parameters are consistently met, ensuring the reliability of the analytical system. This validated method is suitable for routine quality control analysis.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 5. High Performance Liquid Chromatography [scioninstruments.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
A Spectroscopic Comparison of 4-Chloro-6-ethyl-5-fluoropyrimidine and Its Precursors
This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 4-Chloro-6-ethyl-5-fluoropyrimidine, and its synthetic precursors. Understanding the distinct spectral characteristics of these compounds is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. This document presents available experimental data for the target compound and a key precursor, alongside general characteristics for a second precursor, to facilitate this understanding.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor, 6-ethyl-5-fluorouracil. Due to the limited availability of public experimental data for 2,4-dichloro-6-ethyl-5-fluoropyrimidine, its expected spectral characteristics are discussed based on known substituent effects on the pyrimidine ring.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 8.70 (s, 1H), 2.90 (q, 2H), 1.34 (t, 3H)[1][2] |
| 6-ethyl-5-fluorouracil (as 5-fluorouracil) | DMSO-d₆ | 11.8 (br s, 1H, N3-H), 11.2 (br s, 1H, N1-H), 7.9 (d, J=6.0 Hz, 1H, C6-H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available in the search results. |
| 6-ethyl-5-fluorouracil (as 5-fluorouracil) | DMSO-d₆ | 157.9 (C4), 149.8 (C2), 140.1 (d, J=227 Hz, C5), 129.8 (d, J=32 Hz, C6) |
Table 3: IR Spectral Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data not available in the search results. Expected bands: C-H stretching (aliphatic), C=N and C=C stretching (aromatic ring), C-F stretching, C-Cl stretching. |
| 6-ethyl-5-fluorouracil (as 5-fluorouracil) | KBr | 3140 (N-H stretch), 1725, 1670 (C=O stretch), 1245 (C-F stretch)[3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | EI | 160/162 (M⁺) | Data not available in the search results. Expected fragments would involve loss of Cl, ethyl group, and fragmentation of the pyrimidine ring. |
| 6-ethyl-5-fluorouracil (as 5-fluorouracil) | EI | 130 (M⁺) | 87, 59, 42[4][5] |
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of this compound and its precursors.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of 300 MHz or higher.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a spectrometer with a field strength of 75 MHz or higher.
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds, direct insertion or gas chromatography (GC) can be used to introduce the sample into the mass spectrometer.
-
For less volatile compounds, dissolution in a suitable solvent followed by direct infusion via a syringe pump can be employed.
-
-
Electron Ionization (EI) Mass Spectrometry:
-
The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The mass spectrum is recorded, showing the relative abundance of each ion.
-
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. For definitive structural confirmation and purity assessment, it is recommended to acquire a full set of experimental data for all compounds under identical conditions.
References
A Comparative Guide to Assessing the Purity of 4-Chloro-6-ethyl-5-fluoropyrimidine Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of 4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP), a key intermediate in the synthesis of various bioactive compounds, including the antifungal agent Voriconazole.[1][2] An objective comparison of a sample's purity against a certified reference standard is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method, presents a structured approach to data comparison, and illustrates the analytical workflow.
Introduction
This compound (CAS No: 137234-74-3) is a substituted pyrimidine derivative.[1][3] Its purity is a critical quality attribute that can impact reaction yields, impurity profiles, and the overall quality of the active pharmaceutical ingredient (API). Various analytical techniques, including HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are employed for its characterization and purity determination.[4][5][6][7] HPLC is a widely accepted method for quantifying the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[4][8][9]
This guide focuses on a comparative HPLC analysis of a CEFP sample against a commercially available, high-purity reference standard. Reference standards with certified purity, often greater than 98%, are available from various suppliers.
Comparative Purity Analysis
The following table summarizes hypothetical purity data obtained from the analysis of a CEFP test sample compared against a certified reference standard.
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Purity (by HPLC Area %) | 99.8% | 99.2% | ≥ 99.0% |
| Major Impurity (Area %) | 0.15% | 0.5% | ≤ 0.5% |
| Total Impurities (Area %) | 0.2% | 0.8% | ≤ 1.0% |
| Relative Retention Time | 1.00 | 1.00 | 0.98 - 1.02 |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section details the experimental methodology for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound Reference Standard (>99.5% purity)
-
This compound Test Sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Analytical column: Novapak C18, 150 mm x 3.9 mm, 4 µm particle size, or equivalent.[2][9]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 35 °C[10]
-
Injection Volume: 10 µL
-
Run Time: 30 minutes[10]
4. Sample Preparation:
-
Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Test Sample Solution: Prepare the test sample solution in the same manner as the reference standard solution.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the reference standard solution in triplicate and verify system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of peak area).
-
Inject the test sample solution in duplicate.
-
After the analysis, process the chromatograms using appropriate software.
6. Calculation of Purity: The purity of the test sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of CEFP peak / Total area of all peaks) x 100
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the purity assessment of this compound.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
The purity of this compound is a critical parameter that must be rigorously controlled. The HPLC method detailed in this guide provides a robust and reliable approach for quantifying the purity of CEFP samples against a certified reference standard. By adhering to this protocol, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. akjournals.com [akjournals.com]
- 3. This compound | 137234-74-3 [chemicalbook.com]
- 4. dev.klivon.com [dev.klivon.com]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 137234-74-3|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
A Comparative Guide to Catalysts for Suzuki Coupling of 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of carbon-carbon bonds in the synthesis of novel drug candidates. The functionalization of halogenated pyrimidines, such as 4-Chloro-6-ethyl-5-fluoropyrimidine, is of significant interest due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of the coupling reaction.
This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of this compound with arylboronic acids. The data presented is compiled from studies on structurally similar chloropyrimidines and serves as a robust starting point for reaction optimization.
Performance Comparison of Catalyst Systems
The successful coupling of this compound is highly dependent on the selection of the palladium catalyst, which typically comprises a palladium precursor and a supporting ligand. The electronic and steric properties of the ligand play a pivotal role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. The following table summarizes the performance of various catalyst systems in the Suzuki coupling of related chloropyrimidines.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | ~81 | [1] |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | ~60 | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 18 | >90 (for chloropyridines) | [3] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane-H₂O | 60 | 5 | ~95 (for bromoindazoles) | |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF-MeOH | 25 | 1 | ~95 (for dichloropyrimidines) | |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | Overnight | High (general) | [4] |
Note: The yields reported are for analogous chloropyrimidine substrates and may vary for this compound. Optimization of reaction conditions is recommended. The electron-withdrawing fluorine atom at the 5-position may increase the reactivity of the C-Cl bond towards oxidative addition, potentially allowing for milder reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of the Suzuki coupling reaction. Below are representative experimental protocols adaptable for the coupling of this compound.
Protocol 1: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from a procedure for the efficient coupling of 2,4-dichloropyrimidines.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Pd(PPh₃)₄ (0.5-2 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (2:1 mixture)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand (e.g., SPhos)
This protocol is a general procedure for challenging Suzuki couplings of heteroaryl chlorides.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed anhydrous solvent to the flask.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the mechanistic and practical aspects of the Suzuki coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
A Comparative Guide to Synthetic Intermediates in Voriconazole Production: Alternatives to 4-Chloro-6-ethyl-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The triazole antifungal agent, Voriconazole, is a cornerstone in the treatment of serious invasive fungal infections. Its synthesis has been a subject of extensive research, with a significant focus on optimizing the coupling of its two key fragments: a substituted pyrimidine and a difluorophenyl-triazole moiety. A widely utilized building block for the pyrimidine portion is 4-Chloro-6-ethyl-5-fluoropyrimidine. This guide provides a comparative analysis of the established synthetic routes involving this intermediate and explores viable alternatives, supported by experimental data, to inform the selection of the most efficient and scalable manufacturing process.
Executive Summary
The synthesis of Voriconazole predominantly follows two major pathways originating from this compound or its direct derivatives.
-
Route A: This classic approach utilizes an organolithium derivative of this compound which undergoes a nucleophilic addition to a ketone precursor. While effective, this method is often hampered by low diastereoselectivity and poor product conversion.
-
Route B: An alternative and often preferred method involves a Reformatsky-type reaction. This route employs a brominated derivative, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, which reacts with the ketone precursor in the presence of activated zinc. This approach generally offers superior diastereoselectivity and higher product conversion.
-
Alternative Route C: A patented modification involves the use of a 4-(1-bromoethyl)-5-fluoro-6-(methylthio)pyrimidine intermediate. This route is reported to further improve yields by reducing side reactions, making the pyrimidine ring less electrophilic.
This guide will delve into the experimental specifics of these routes, presenting a quantitative comparison of their performance and providing detailed protocols for their execution.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to Voriconazole, providing a clear comparison of their efficiencies.
| Parameter | Route A: Organolithium | Route B: Reformatsky (Chloro-pyrimidine) | Alternative Route C: Reformatsky (Thio-pyrimidine) |
| Key Pyrimidine Intermediate | This compound | 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine | 4-(1-bromoethyl)-5-fluoro-6-(methylthio)pyrimidine |
| Product Conversion | ~20%[1] | >60%[1] | Not explicitly stated, but implied improvement |
| Diastereomeric Ratio (desired:undesired) | ~1:1[1] | ~7:1 (1:0.14)[1] | ~10:1[2] |
| Reported Yield of Coupled Product | Low (not explicitly quantified) | 65% (of isolated hydrochloride)[3] | 79%[2] |
| Key Reagents | Lithium diisopropylamide (LDA) | Activated Zinc, Lead powder, Iodine | Activated Zinc, Lead powder, Iodine |
| Reaction Temperature | -70°C to -50°C | 8°C to 25°C | -1°C to 6°C |
| Challenges | Handling of LDA at low temperatures, poor stability of the lithium anion, enolization of the ketone.[1] | Use of toxic lead powder. | Use of toxic lead powder. |
Experimental Protocols
Route A: Organolithium-Based Synthesis (Illustrative Protocol)
This protocol is based on the general principles described in the literature.
-
Preparation of the Organolithium Reagent: A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -70°C under an inert atmosphere.
-
Deprotonation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the pyrimidine solution, maintaining the temperature at -70°C. The mixture is stirred for a specified time to ensure complete formation of the lithium anion.
-
Coupling Reaction: A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in anhydrous THF is added slowly to the reaction mixture at -70°C.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude product, a mixture of diastereomers, is purified by column chromatography to isolate the desired (2R,3S/2S,3R) enantiomeric pair.
Route B: Reformatsky-Type Reaction with 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine
This protocol is adapted from published procedures.[1]
-
Activation of Zinc: A suspension of zinc dust and lead powder (5% w/w) in THF is stirred. A solution of iodine in THF is added over 30 minutes. The suspension is stirred at 25°C for 30 minutes and then cooled to 8-10°C.
-
Coupling Reaction: A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, and a catalytic amount of iodine in THF is added to the activated zinc suspension over 20 minutes, maintaining the temperature between 8-25°C. The reaction mixture is stirred at 25°C for 2 hours.
-
Work-up: The reaction mixture is filtered to remove inorganic salts. Acetic acid is added to the filtrate. The solvent is removed under reduced pressure.
-
Dechlorination: The crude product is dissolved in ethanol, and sodium acetate is added, followed by 10% palladium on carbon. The mixture is hydrogenated in an autoclave under 4-6 kg/cm ² of hydrogen pressure for 3 hours at 25-30°C.
-
Isolation: The reaction mixture is filtered, and the filtrate is concentrated. The residue is stirred with aqueous ethanol to precipitate the product, which is then filtered, washed with water, and dried.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Voriconazole, like other triazole antifungals, exerts its effect by disrupting the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450-dependent enzyme crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.
Caption: Mechanism of action of Voriconazole.
Synthetic Workflow Comparison
The following diagrams illustrate the key steps in the compared synthetic routes for producing the crucial chiral alcohol intermediate of Voriconazole.
Caption: Comparison of synthetic workflows.
Conclusion
While this compound remains a foundational starting material for Voriconazole synthesis, the choice of the subsequent synthetic strategy significantly impacts the overall efficiency of the process. The organolithium approach (Route A) is often less favorable due to its poor control over stereochemistry and lower conversion rates. The Reformatsky-type reaction using a brominated derivative (Route B) offers a marked improvement in both aspects. Furthermore, the introduction of a thio-substituent on the pyrimidine ring (Alternative Route C) presents a promising avenue for further yield enhancement. The selection of the optimal route will depend on a careful consideration of factors including raw material costs, reagent handling and safety, desired purity profiles, and scalability for industrial production. The data and protocols presented in this guide offer a solid foundation for making an informed decision in the development of a robust and efficient Voriconazole manufacturing process.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009024214A1 - Process for the production of voriconazole - Google Patents [patents.google.com]
- 3. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-ethyl-5-fluoropyrimidine Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 4-Chloro-6-ethyl-5-fluoropyrimidine scaffold, a key intermediate in the synthesis of various bioactive compounds, particularly kinase inhibitors.
While direct and comprehensive SAR studies on a series of this compound derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related pyrimidine-based kinase inhibitors to provide predictive insights and a framework for the rational design of novel therapeutics. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.
I. The this compound Scaffold: A Versatile Starting Point
The this compound core (CAS 137234-74-3) offers several key features for medicinal chemistry exploration. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. The ethyl group at the 6-position and the fluorine atom at the 5-position can influence the molecule's conformation, lipophilicity, and metabolic stability. This scaffold is a known building block for anticancer agents, antiviral therapies, and kinase inhibitors.
II. Comparative Structure-Activity Relationship Analysis
Based on extensive research into various classes of pyrimidine-based kinase inhibitors, several general SAR trends can be extrapolated to guide the design of novel derivatives of this compound. The primary focus of this analysis is on modifications at the C4-position, which directly interacts with the hinge region of the kinase ATP-binding pocket.
Key Modifications at the C4-Position and Their Predicted Impact on Kinase Inhibition:
The introduction of an amino linker at the C4-position is a common strategy in the design of pyrimidine-based kinase inhibitors. The nature of the substituent on this amino group is critical for determining the inhibitory activity and selectivity.
Table 1: Predicted Structure-Activity Relationship of 4-Substituted-6-ethyl-5-fluoropyrimidine Derivatives as Kinase Inhibitors
| Compound Series | General Structure | Key R-Group Modifications at C4 | Predicted Impact on Kinase Inhibitory Activity | Relevant Kinase Targets (based on analogs) |
| 1. 4-Anilino Derivatives | Substituted and unsubstituted anilines. | Small, lipophilic meta-substituents on the aniline ring are often preferred for potent activity. Electron-withdrawing groups can enhance potency. | EGFR, VEGFR, Aurora Kinases | |
| 2. 4-Heteroaryl-amino Derivatives | Pyrroles, pyrazoles, indazoles, etc. | The nature and substitution pattern of the heterocycle can significantly impact selectivity and potency. Hydrogen bond donors and acceptors on the heterocycle can form additional interactions in the ATP pocket. | JAKs, Aurora Kinases, VEGFR | |
| 3. 4-Alkyl/Cycloalkyl-amino Derivatives | Small alkyl chains, cyclopropyl, cyclobutyl groups. | Often confer selectivity. The size and shape of the alkyl group must be complementary to the specific kinase binding pocket. | JAKs, various other kinases |
Note: The predicted impact is based on general trends observed in the literature for other pyrimidine scaffolds and requires experimental validation for the this compound core.
III. Quantitative Analysis of Structurally Related Pyrimidine Kinase Inhibitors
To provide a more concrete basis for comparison, the following table summarizes the reported inhibitory activities of various pyrimidine derivatives against different kinase targets. This data, while not directly from this compound derivatives, offers valuable benchmarks for potency.
Table 2: Inhibitory Activity (IC50) of Representative Pyrimidine-Based Kinase Inhibitors
| Compound Class | Example Structure | Target Kinase | IC50 (nM) | Reference |
| 4-Anilino-quinazoline | Gefitinib | EGFR | 2-37 | [1] |
| 4-Anilino-quinazoline | Erlotinib | EGFR | 2 | [1] |
| Thieno[2,3-d]pyrimidine | Compound 21e | VEGFR-2 | 21 | [2] |
| Pyrimidine-4,6-diamine | Compound 11e | JAK3 | 2.1 | [3] |
| Furo[2,3-d]pyrimidine | Compound 13 | Aurora A | <200 | [4] |
IV. Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.
A. General Procedure for the Synthesis of 4-Anilino-6-ethyl-5-fluoropyrimidine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction at the C4-position of the pyrimidine ring.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, n-butanol, or DMF) is added the desired aniline derivative (1.1-1.5 eq) and a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-6-ethyl-5-fluoropyrimidine derivative.
B. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a high luminescence signal suggests inhibition.
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well white opaque plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase enzyme, a suitable peptide substrate, and ATP in an appropriate kinase buffer.
-
Reaction Initiation: Add the kinase reaction mixture to the wells of the assay plate to start the reaction.
-
Incubation: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
V. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of 4-anilino-6-ethyl-5-fluoropyrimidine derivatives.
Caption: Simplified signaling pathway of a receptor tyrosine kinase and the mechanism of inhibition by a pyrimidine derivative.
VI. Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR studies are currently limited, the wealth of data on related pyrimidine derivatives provides a strong foundation for rational drug design. The key to unlocking the full potential of this scaffold lies in the systematic exploration of various substituents at the C4-position to optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on synthesizing and evaluating a focused library of 4-substituted-6-ethyl-5-fluoropyrimidine derivatives against a panel of relevant kinases to establish a definitive SAR and identify lead compounds for further development in therapeutic areas such as oncology and inflammatory diseases.
References
- 1. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 4-Chloro-6-ethyl-5-fluoropyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
The 4-Chloro-6-ethyl-5-fluoropyrimidine scaffold serves as a versatile platform in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of a variety of therapeutic agents.[1] Its unique substitution pattern, featuring chloro, ethyl, and fluoro groups, provides multiple reactive sites for the development of novel derivatives with potential biological activities, including anticancer and kinase inhibitory effects.[1] This guide presents a comparative analysis of the biological activity of analogues derived from this core structure, supported by experimental data, to inform rational drug design and development.
Unlocking Therapeutic Potential: From Intermediate to Active Analogues
This compound is a key building block for creating more complex molecules with therapeutic applications.[1] The chlorine atom at the 4-position is a particularly useful handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). By modifying this position, researchers can synthesize libraries of analogues and evaluate their biological impact.
Comparative Biological Activity of 4-Substituted Analogues
While comprehensive comparative data for a wide range of this compound analogues is not extensively available in a single study, analysis of related pyrimidine series provides valuable insights into the potential impact of substitutions at the 4-position. Research on analogous pyrimidine scaffolds has demonstrated that the nature of the substituent at this position significantly influences the biological activity, particularly in the context of anticancer and kinase inhibition.
For instance, the synthesis of 2,4,5-substituted pyrimidine derivatives has shown that modifications at these positions can lead to potent inhibition of various human cancer cell lines.[2] In one study, the most active compound demonstrated IC50 values ranging from 0.024 to 0.55 µM against a panel of human cancer cell lines.[2] Similarly, the introduction of anilino groups at the 4-position of a quinazoline core, a related heterocyclic system, has yielded compounds with potent activity against the A431 skin epidermoid carcinoma cell line, with IC50 values as low as 3 µM.[3]
These findings suggest that the 4-position of the 6-ethyl-5-fluoropyrimidine core is a critical site for modification to enhance biological activity. The introduction of various amine, aniline, and other heterocyclic moieties can modulate the compound's affinity for biological targets and its overall cytotoxic or inhibitory profile.
Data Presentation
To illustrate the potential for SAR studies based on the this compound scaffold, the following table summarizes hypothetical IC50 data for a series of 4-substituted analogues. This data is representative of the types of results obtained in studies of related pyrimidine derivatives and serves as a guide for potential research directions.
| Compound ID | 4-Substituent | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Kinase Target (IC50, µM) |
| CEFP-01 | -Cl (Parent Compound) | > 100 | > 100 | > 100 |
| CEFP-02 | -NH-Ph | 15.2 | 22.5 | 5.8 (EGFR) |
| CEFP-03 | -NH-(4-methoxyphenyl) | 8.7 | 12.1 | 2.1 (EGFR) |
| CEFP-04 | -NH-(3,4-dichlorophenyl) | 2.5 | 4.3 | 0.9 (VEGFR2) |
| CEFP-05 | -O-Ph | 35.8 | 48.2 | 15.3 (Src) |
| CEFP-06 | -S-Ph | 28.4 | 39.1 | 11.7 (Src) |
Note: This table is a hypothetical representation to illustrate a comparative analysis and is not based on a single, specific experimental study of this compound analogues.
Experimental Protocols
The evaluation of the biological activity of novel chemical entities requires robust and reproducible experimental protocols. The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer and kinase inhibitory activities of pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The kinase activity is calculated based on the luminescence signal. The percent inhibition for each compound concentration is determined relative to a no-inhibitor control. The IC50 value is calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of EGFR and VEGFR Inhibition
Derivatives of pyrimidine are known to target various signaling pathways implicated in cancer progression, with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways being prominent targets.[3][4] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrimidine analogues.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of a library of newly synthesized compounds.
References
- 1. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. 4-Chloro-6-ethyl-5-fluoropyrimidine is a critical building block in the synthesis of numerous therapeutic agents, including antifungal and anticancer drugs.[1][2][3] This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this vital compound, offering experimental data, detailed protocols, and a comparative assessment to inform methodological choices in research and manufacturing.
Method 1: Direct Chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one
This is the most widely documented and industrially practiced method for the synthesis of this compound. The process involves the direct chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using a chlorinating agent, most commonly phosphoryl chloride (POCl3), in the presence of a base and an organic solvent.[2][4]
Experimental Protocol
A solution of 6-ethyl-5-fluoropyrimidin-4(3H)-one is prepared in a suitable solvent such as dichloromethane. A base, typically triethylamine or N,N-dimethylformamide, is added to the mixture. Phosphoryl chloride is then added dropwise to the reaction mixture, which is subsequently heated to reflux (approximately 40-50°C) for several hours to ensure the completion of the reaction.[2][4] Following the reaction, the mixture is cooled and quenched, often with an acidic aqueous solution. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure to yield the final product.[4]
Performance Data
| Parameter | Value | Reference |
| Yield | 95 - 99% | [4] |
| Purity (HPLC) | > 99.5% | [4] |
| Reaction Time | 3 - 6 hours | [4] |
| Reaction Temperature | 40 - 50 °C (Reflux) | [4] |
Cost Analysis (Estimated)
| Reagent | Molar Eq. | Unit Price (USD/kg) | Cost per Mole of Product (USD) |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one | 1.0 | 1500 | 213.15 |
| Phosphoryl chloride | 1.1 | 50 | 8.44 |
| Triethylamine | 1.05 | 15 | 1.59 |
| Dichloromethane | (solvent) | 5 | (variable) |
Note: Prices are estimates based on bulk chemical supplier listings and may vary.
Method 2: Two-Step Synthesis via Diethyl Ethylfluoromalonate
An alternative approach involves the initial synthesis of the precursor 6-ethyl-5-fluoropyrimidin-4(3H)-one from more fundamental starting materials, followed by the same chlorination step as in Method 1. This route begins with the condensation of diethyl ethylfluoromalonate and formamidine acetate.
Experimental Protocol
Step 1: Synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one
Diethyl ethylfluoromalonate and formamidine acetate are reacted in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent like methanol. The reaction mixture is heated to reflux for an extended period. After cooling and neutralization, the product, 6-ethyl-5-fluoropyrimidin-4(3H)-one, is isolated. Published yields for this step have shown variability, reportedly ranging from 40% to 67%.[5][6]
Step 2: Chlorination
The 6-ethyl-5-fluoropyrimidin-4(3H)-one produced in the first step is then subjected to the same chlorination procedure as described in Method 1, using phosphoryl chloride and a base.
Performance Data
| Parameter | Step 1 | Step 2 | Overall | Reference |
| Yield | 40 - 67% | ~97% | 39 - 65% | [5][6] |
| Purity (HPLC) | (Intermediate) | > 99.5% | > 99.5% | [4] |
| Reaction Time | ~24 hours | 3 - 6 hours | ~27 - 30 hours | [5][6] |
| Reaction Temperature | Reflux | 40 - 50 °C (Reflux) | - | [5][6] |
Cost Analysis (Estimated)
| Reagent | Molar Eq. | Unit Price (USD/kg) | Cost per Mole of Product (USD) |
| Diethyl ethylfluoromalonate | 1.0 | 100 | 17.81 |
| Formamidine acetate | 1.0 | 20 | 2.08 |
| Sodium Methoxide | 2.0 | 10 | 1.08 |
| Phosphoryl chloride | 1.1 | 50 | 8.44 |
| Triethylamine | 1.05 | 15 | 1.59 |
| Methanol / Dichloromethane | (solvent) | 5 | (variable) |
Note: Prices are estimates based on bulk chemical supplier listings and may vary. The overall cost for this method is highly dependent on the yield of the first step.
Comparative Analysis
| Feature | Method 1: Direct Chlorination | Method 2: Two-Step Synthesis |
| Overall Yield | High (95-99%) | Moderate (39-65%) |
| Process Complexity | Single, well-defined step | Two distinct, longer steps |
| Raw Material Cost | Higher cost for the immediate precursor | Lower cost for basic starting materials |
| Time Efficiency | High (3-6 hours) | Low (~27-30 hours) |
| Scalability | Proven for industrial scale | Less documented for large-scale production |
| Waste Generation | Moderate | Potentially higher due to the additional step |
Visualizing the Synthesis Workflows
To aid in the decision-making process, the following diagrams illustrate the workflows for each synthesis method.
Caption: Workflow for the direct chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.
Caption: Workflow for the two-step synthesis starting from diethyl ethylfluoromalonate.
Conclusion and Recommendations
The choice between these two synthetic routes will largely depend on the specific needs and resources of the research or manufacturing team.
Method 1 (Direct Chlorination) is highly recommended for its superior yield, simplicity, and time efficiency. It is a robust and well-established process suitable for both laboratory and industrial-scale production, especially when a reliable supply of the 6-ethyl-5-fluoropyrimidin-4(3H)-one precursor is available.
Method 2 (Two-Step Synthesis) may be considered when the cost of the immediate precursor for Method 1 is prohibitively high, and there is a need to synthesize it from more fundamental and cheaper raw materials. However, researchers must be prepared for a longer, more complex process with a potentially lower overall yield. Further optimization of the first step would be necessary to make this route more economically viable on a larger scale.
For most applications, the high efficiency and reliability of Method 1 make it the more pragmatic and cost-effective choice for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 137234-74-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
Validating the Structure of 4-Chloro-6-ethyl-5-fluoropyrimidine: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery and optimization pipeline. This guide provides a detailed comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.
This comparison will leverage predicted data to illustrate the application and expected outcomes of each technique, offering a comprehensive overview for selecting the most appropriate analytical strategy.
The Central Role of 2D NMR in Structure Elucidation
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds or through space, 2D NMR experiments provide a detailed molecular map. For a molecule like this compound, with its distinct proton, carbon, and fluorine environments, 2D NMR is particularly insightful.
Predicted NMR Data for this compound
To illustrate the power of 2D NMR, the following tables summarize the predicted chemical shifts and key 2D correlations for this compound. These predictions are based on established computational models and provide a realistic expectation of experimental results.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| H2 | 8.70 | - | - |
| C2 | - | 155.0 | - |
| C4 | - | 158.0 | - |
| C5 | - | 140.0 (d, ¹JCF ≈ 250 Hz) | - |
| F5 | - | - | -145.0 |
| C6 | - | 165.0 | - |
| H7 (CH₂) | 2.90 (q, ³JHH ≈ 7.5 Hz) | - | - |
| C7 (CH₂) | - | 25.0 | - |
| H8 (CH₃) | 1.30 (t, ³JHH ≈ 7.5 Hz) | - | - |
| C8 (CH₃) | - | 12.0 | - |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are given in Hertz (Hz). 'd' denotes a doublet, 't' a triplet, and 'q' a quartet.
Table 2: Predicted COSY (¹H-¹H) Correlations
| Proton 1 | Proton 2 | Correlation Type |
| H7 (2.90 ppm) | H8 (1.30 ppm) | ³JHH (vicinal) |
Table 3: Predicted HSQC (¹H-¹³C) Correlations
| Proton (¹H) | Carbon (¹³C) | Correlation Type |
| H2 (8.70 ppm) | C2 (155.0 ppm) | ¹JCH (direct) |
| H7 (2.90 ppm) | C7 (25.0 ppm) | ¹JCH (direct) |
| H8 (1.30 ppm) | C8 (12.0 ppm) | ¹JCH (direct) |
Table 4: Predicted HMBC (¹H-¹³C) Correlations
| Proton (¹H) | Carbon (¹³C) | Correlation Type |
| H2 (8.70 ppm) | C4 (158.0 ppm) | ³JCH |
| H2 (8.70 ppm) | C6 (165.0 ppm) | ²JCH |
| H7 (2.90 ppm) | C5 (140.0 ppm) | ³JCH |
| H7 (2.90 ppm) | C6 (165.0 ppm) | ²JCH |
| H7 (2.90 ppm) | C8 (12.0 ppm) | ²JCH |
| H8 (1.30 ppm) | C6 (165.0 ppm) | ³JCH |
| H8 (1.30 ppm) | C7 (25.0 ppm) | ²JCH |
Experimental Workflow for 2D NMR Analysis
The following diagram illustrates the typical workflow for acquiring and analyzing 2D NMR data for the structural validation of this compound.
Comparison with Alternative Analytical Techniques
While 2D NMR is a cornerstone of structure elucidation, a comprehensive validation often involves complementary techniques. The following table compares 2D NMR with Mass Spectrometry, FTIR Spectroscopy, and Single Crystal X-ray Crystallography for the analysis of this compound.
Table 5: Comparison of Analytical Techniques for Structure Validation
| Technique | Information Provided | Sample Requirements | Throughput | Destructive? | Key Advantages | Key Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry. | 5-10 mg, soluble | Low to medium | No | Unambiguous connectivity, non-destructive. | Requires soluble sample, relatively low throughput. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | < 1 mg, soluble or volatile | High | Yes | High sensitivity, accurate mass determination. | Provides limited connectivity information, isomers can be indistinguishable. |
| FTIR Spectroscopy | Presence of functional groups. | < 1 mg, solid or liquid | High | No | Fast, identifies functional groups. | Provides no connectivity information, complex spectra can be difficult to interpret. |
| Single Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles. | High-quality single crystal (~0.1 mm) | Low | No | Definitive 3D structure determination. | Crystal growth can be a significant bottleneck. |
Detailed Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a standard ¹⁹F spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-enhanced COSY spectrum to identify ¹H-¹H spin systems.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond ¹JCH coupling constant of ~145 Hz to correlate directly attached protons and carbons.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range coupling constants of 8-10 Hz to identify two- and three-bond correlations between protons and carbons.
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Analyze the 1D spectra to assign chemical shifts and multiplicities. Use the cross-peaks in the 2D spectra to establish the connectivity of the molecule and confirm the structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Infuse the sample solution directly or via a liquid chromatography system into the mass spectrometer. Acquire data in positive ion mode.
-
Data Analysis:
-
Molecular Ion: Identify the molecular ion peak ([M+H]⁺). The expected m/z for C₆H₆ClFN₂ is 161.0280 (monoisotopic mass). The isotopic pattern for one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) should be observed.
-
Fragmentation Pattern: Analyze the tandem MS (MS/MS) spectrum to identify characteristic fragment ions. Expected fragmentations include the loss of the ethyl group (-29 Da), chlorine radical (-35 Da), and cleavage of the pyrimidine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2980-2850 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): ~1600-1450 cm⁻¹
-
C-F stretching: ~1250-1000 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
Single Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions). Common methods include:
-
Slow evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.
-
Data Collection: Mount the crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution 3D structure. The final structure will provide precise bond lengths, bond angles, and the overall molecular conformation.
Conclusion
The structural validation of this compound is most comprehensively achieved through a combination of analytical techniques. 2D NMR spectroscopy is indispensable for elucidating the detailed atomic connectivity in solution. High-resolution mass spectrometry provides an orthogonal confirmation of the elemental composition and molecular weight. FTIR spectroscopy offers a rapid and simple method to verify the presence of key functional groups. For an unequivocal determination of the three-dimensional structure in the solid state, single crystal X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. The choice and combination of these techniques will depend on the specific requirements of the research, available instrumentation, and the stage of the drug development process.
A Comprehensive Guide to Cross-Reactivity Studies of Antibodies Against 4-Chloro-6-ethyl-5-fluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting comprehensive cross-reactivity studies for antibodies developed against the hapten 4-Chloro-6-ethyl-5-fluoropyrimidine. Given that this molecule is a critical intermediate in pharmaceutical synthesis, particularly for antifungal agents like Voriconazole, ensuring the specificity of antibodies raised against it is paramount for the development of accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and quality control.[1] This document outlines potential cross-reactants, detailed experimental protocols, and data presentation strategies.
Rationale for Cross-Reactivity Assessment
Antibodies developed against small molecules (haptens) like this compound are prone to cross-reactivity with structurally similar compounds.[2][3] This can lead to inaccurate quantification in immunoassays, potentially impacting clinical decisions and drug development timelines. A thorough cross-reactivity study is essential to validate the specificity of the antibody and ensure the reliability of the resulting assay.
Potential Cross-Reactants
A critical step in a cross-reactivity study is to identify and test structurally related molecules that may be present in the samples being analyzed. For antibodies against this compound, potential cross-reactants include its precursors, metabolites, and impurities from the synthesis of the final drug product.
Table 1: Potential Cross-Reactants for Antibodies Against this compound
| Compound Name | Structure | Rationale for Inclusion |
| Primary Target | ||
| This compound | C₆H₆ClFN₂ | The immunizing hapten. |
| Precursors & Related Pyrimidines | ||
| 6-ethyl-5-fluoropyrimidin-4-ol | C₆H₇FN₂O | Immediate precursor in the synthesis of the target hapten.[4] |
| 4-Ethyl-5-fluoropyrimidine | C₆H₇FN₂ | A known impurity in Voriconazole synthesis. |
| Voriconazole and its Impurities | ||
| Voriconazole | C₁₆H₁₄F₃N₅O | The final drug product synthesized from the hapten. |
| Voriconazole - Impurity B | C₁₆H₁₅F₂N₅O | Structurally related impurity in Voriconazole production. |
| Voriconazole - Impurity D (Epi-Voriconazole) | C₁₆H₁₄F₃N₅O | An epimer of Voriconazole. |
| 6-((1-(5-Fluoropyrimidineyl)-6-ethyl)ethyl)-4-chloro-5-fluoropyrimidine | C₁₂H₁₁ClF₂N₄ | A potential process-related impurity. |
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed protocols for standard immunoassays used to determine antibody specificity.
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an anti-hapten antibody. In this assay, the free hapten (or its analog) in a sample competes with a hapten-protein conjugate coated on the ELISA plate for binding to the antibody.
Protocol:
-
Coating: Dilute a conjugate of this compound with a carrier protein (e.g., BSA or OVA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the primary target (this compound) and each potential cross-reactant in assay buffer (e.g., 1% BSA in PBST).
-
In a separate plate, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-hapten mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
Calculate the 50% inhibition concentration (IC50) for the primary target and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Primary Target / IC50 of Potential Cross-Reactant) x 100
Table 2: Template for Summarizing Competitive ELISA Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 100 | |
| 6-ethyl-5-fluoropyrimidin-4-ol | ||
| 4-Ethyl-5-fluoropyrimidine | ||
| Voriconazole | ||
| Voriconazole - Impurity B | ||
| Voriconazole - Impurity D | ||
| 6-((1-(5-Fluoropyrimidineyl)-6-ethyl)ethyl)-4-chloro-5-fluoropyrimidine |
While less common for small molecule analysis, a modified Western blot can be used to assess cross-reactivity if the hapten is conjugated to different carrier proteins.
Protocol:
-
Protein Preparation: Prepare samples of different hapten-protein conjugates (e.g., this compound conjugated to BSA, OVA, and KLH) and the carrier proteins alone.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
A specific band should appear for the hapten-protein conjugates but not for the carrier proteins alone.
SPR provides real-time, label-free analysis of binding kinetics and is a powerful tool for assessing cross-reactivity.[5][6][7][8]
Protocol:
-
Immobilization: Immobilize the primary antibody on a sensor chip.
-
Analyte Injection: Inject different concentrations of the primary target and potential cross-reactants over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index to determine the association (ka) and dissociation (kd) rates.
-
Data Analysis: Calculate the equilibrium dissociation constant (KD) for each compound. A lower KD value indicates a higher affinity. Cross-reactivity can be assessed by comparing the KD values.
Table 3: Template for Summarizing SPR Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | |||
| 6-ethyl-5-fluoropyrimidin-4-ol | |||
| 4-Ethyl-5-fluoropyrimidine | |||
| Voriconazole |
Visualizations
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Conceptual diagram of antibody cross-reactivity.
Potential Signaling Pathways
This guide provides a comprehensive approach to evaluating the cross-reactivity of antibodies developed against this compound derivatives. By following these protocols and principles, researchers can ensure the development of highly specific and reliable immunoassays for their research and drug development needs.
References
- 1. nbinno.com [nbinno.com]
- 2. aptamergroup.com [aptamergroup.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. akjournals.com [akjournals.com]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 7. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-6-ethyl-5-fluoropyrimidine: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6-ethyl-5-fluoropyrimidine, ensuring the protection of both laboratory personnel and the environment.
1. Hazard Profile of this compound
Understanding the inherent risks of a substance is the first step toward safe handling. This compound is a chemical compound with the following hazard classifications:
| Hazard Classification | Description |
| Physical Hazard | Combustible liquid.[1][2][3] |
| Health Hazards | Harmful if swallowed.[1][2] |
| Causes severe skin burns and eye damage.[1][2] | |
| May cause respiratory irritation.[2] |
2. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-impermeable gloves.[1] |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield.[3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3] |
3. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that adheres to institutional and governmental regulations. The following steps provide a clear and compliant pathway for its disposal.
Step 1: Waste Identification and Segregation
-
Labeling: Immediately upon deciding to discard the chemical, it must be treated as hazardous waste.[4] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: This chemical is incompatible with acids.[3] Store the waste container separately from acidic compounds to prevent any potential reactions.
Step 2: Container Management
-
Original Container: Whenever possible, dispose of the chemical in its original manufacturer's container.[5]
-
Alternative Containers: If the original container is compromised, transfer the waste to a compatible, leak-proof container with a secure, screw-on cap.[5][6] Ensure the new container is properly labeled.
-
Container Integrity: The container must be in good condition, free from rust or leaks.[4] Keep the container closed except when adding waste.[4][5][6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemically compatible tray or bin, to contain any potential leaks.[5]
-
Storage Limits: Adhere to institutional and regulatory limits on the quantity of waste and the time it can be stored in the SAA.[5]
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1][7] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide Information: Be prepared to provide the full chemical name and quantity of the waste to the disposal personnel.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[4]
-
Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste.[4]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, it may be disposed of as regular trash, or preferably, reused for compatible waste collection after relabeling.[4]
4. Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1][3]
-
Remove Ignition Sources: As the substance is a combustible liquid, remove all sources of ignition from the area.[1][3]
-
Contain the Spill: Use an inert absorbent material to soak up the spill.[3]
-
Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
5. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
Personal protective equipment for handling 4-Chloro-6-ethyl-5-fluoropyrimidine
This guide provides crucial safety and logistical protocols for the handling and disposal of 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No: 137234-74-3).[1][2][3] Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.
Hazard Analysis and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. This compound is a hazardous chemical, classified as a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][5] The following table summarizes the key hazards and the mandatory personal protective equipment required to mitigate risks.
| Hazard | GHS Classification & Hazard Statements | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage (H314).[4][6] | Chemical-resistant gloves: (e.g., Nitrile, Neoprene) inspected before use.[6][7] Laboratory Coat/Gown: Wear fire/flame resistant and impervious clothing. A full-body suit may be necessary for large quantities or high-risk operations.[6][8] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage (H318).[4][6] | Splash-proof safety goggles: Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[6][9] Face shield: Must be worn in addition to goggles.[8] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302).[4][5] | General Laboratory Discipline: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6] |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation (H335).[5] | Respiratory Protection: All handling of volatile or aerosol-generating procedures must be conducted in a certified chemical fume hood.[10] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapours.[4] |
| Flammability | Flammable liquids, Category 4: Combustible liquid (H227).[4][5] | Engineering Controls: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4][9] |
Operational Protocol: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound from preparation to disposal.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Designate Work Area: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the experiment.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above. Ensure gloves are inspected for any defects before use.[7]
Handling:
-
Weighing/Measuring: If handling a solid, perform transfers in the fume hood to avoid dust formation.[6] For liquids, use a syringe or pipette for transfers to minimize splashing.
-
Running Reactions: Keep all reaction vessels closed or covered to the extent possible. If heating the substance, be aware that it is a combustible liquid and containers may explode when heated.[4]
-
Post-Reaction: After the procedure, decontaminate all surfaces and equipment. Remove and wash contaminated clothing and gloves before reuse.[4]
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing.[5] 2. Flush the affected skin with plenty of water for at least 15 minutes.[5] 3. Seek immediate medical attention.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[6] 3. Seek immediate medical attention.[5] |
| Inhalation | 1. Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] 2. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] 3. Seek immediate medical attention.[6] |
| Ingestion | 1. Rinse mouth with water.[5] 2. Do NOT induce vomiting.[5] 3. Never give anything by mouth to an unconscious person.[6] 4. Call a doctor or Poison Control Center immediately.[6] |
| Accidental Spill | 1. Evacuate all non-essential personnel from the area.[6] 2. Ensure adequate ventilation and remove all sources of ignition.[5][6] 3. Wearing full PPE, contain the spill using inert absorbent material (e.g., sand, vermiculite). 4. Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[9] 5. Do not allow the chemical to enter drains or waterways.[6] |
| Fire | 1. Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[5][6] 2. As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] Thermal decomposition can release toxic gases like carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4][5] |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
| Aspect | Procedure |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[12] Store in a locked cabinet or area accessible only to authorized personnel.[5][6] |
| Disposal | Waste Classification: this compound is a halogenated organic compound.[13] Waste containing this chemical must be classified as hazardous.[4] Segregation: Do NOT mix halogenated organic waste with non-halogenated waste.[13][14][15] This is crucial as the disposal methods and costs differ significantly.[15][16] Container: Collect waste in a designated, properly labeled, leak-proof container with a screw-top cap.[16][17] The label must include the words "Hazardous Waste" and the full chemical name.[14][17] Procedure: Dispose of the waste through an approved hazardous waste disposal facility, following all local, regional, and national regulations.[4][5] |
Handling Workflow Diagram
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A generalized workflow for the safe handling of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 137234-74-3: this compound [cymitquimica.com]
- 3. watson-int.com [watson-int.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound Cas 137234-74-3-Wanhe Chemical [wanhechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. bucknell.edu [bucknell.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
